Product packaging for 4-Cyanobutanoic acid(Cat. No.:CAS No. 39201-33-7)

4-Cyanobutanoic acid

Cat. No.: B1584071
CAS No.: 39201-33-7
M. Wt: 113.11 g/mol
InChI Key: YXBVMSQDRLXPQV-UHFFFAOYSA-N
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Description

4-Cyanobutanoic acid is a useful research compound. Its molecular formula is C5H7NO2 and its molecular weight is 113.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO2 B1584071 4-Cyanobutanoic acid CAS No. 39201-33-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyanobutanoic acid
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InChI

InChI=1S/C5H7NO2/c6-4-2-1-3-5(7)8/h1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBVMSQDRLXPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192453
Record name 4-Cyanobutanoic acid
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Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39201-33-7
Record name 4-Cyanobutanoic acid
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Record name 4-Cyanobutanoic acid
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Record name 4-cyanobutanoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Cyanobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-cyanobutanoic acid. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document consolidates available data on its physical characteristics, spectroscopic profile, and chemical reactivity. Detailed experimental protocols for its synthesis, purification, and analysis are provided, where available in the public domain. The guide also addresses the current understanding of its biological activity and its potential relevance in pharmacological research.

Introduction

This compound, also known as 4-cyanobutyric acid, is a bifunctional organic molecule containing both a carboxylic acid and a nitrile functional group. This unique structure makes it a versatile building block in organic synthesis, with potential applications in the pharmaceutical and chemical industries. The presence of two reactive centers allows for a variety of chemical transformations, enabling the synthesis of diverse molecular scaffolds. This guide aims to provide a detailed repository of the known chemical and physical properties of this compound, facilitating its use in research and development.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. These data have been compiled from various chemical databases and literature sources.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₅H₇NO₂[1][2]
Molecular Weight 113.11 g/mol [1][2][3]
Appearance Solid[2]
Melting Point 35 °C
Boiling Point 320.4 ± 25.0 °C at 760 mmHg[4]
Density 1.1 ± 0.1 g/cm³[4]
pKa 2.42 (at 25 °C)
Flash Point 147.6 ± 23.2 °C
LogP -0.2[1][3]
Table 2: Chemical Identifiers
IdentifierValueSource(s)
CAS Number 39201-33-7[1][2][3]
IUPAC Name This compound[1][3]
InChI InChI=1S/C5H7NO2/c6-4-2-1-3-5(7)8/h1-3H2,(H,7,8)[1][2][3]
InChIKey YXBVMSQDRLXPQV-UHFFFAOYSA-N[1][2][3]
SMILES C(CC#N)CC(=O)O[1][3]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following sections provide an overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted and reported chemical shifts for this compound are presented below.

¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different types of protons in the molecule.

¹³C NMR: The carbon-13 NMR spectrum will exhibit five signals, one for each of the unique carbon atoms in the structure. The chemical shifts are influenced by the electron-withdrawing effects of the nitrile and carboxylic acid groups.[5]

Table 3: Predicted ¹³C NMR Chemical Shifts
Carbon AtomPredicted Chemical Shift (ppm)
C1 (-COOH)~178
C2 (-CH₂-)~30
C3 (-CH₂-)~20
C4 (-CH₂-)~15
C5 (-C≡N)~119
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C≡N stretch of the nitrile group.

Table 4: Characteristic IR Absorption Bands
Functional GroupWavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)3300-2500Broad
C-H (sp³)2950-2850Medium
C≡N (Nitrile)2260-2240Medium
C=O (Carboxylic Acid)1710Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 113.

Chemical Reactivity and Synthesis

The bifunctional nature of this compound allows for a range of chemical reactions at both the carboxylic acid and the nitrile functional groups.

  • Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amide formation, and reduction to an alcohol.

  • Reactions of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.

Logical Relationship of Functional Group Transformations

G This compound This compound Ester Ester This compound->Ester Esterification Amide Amide This compound->Amide Amide Formation Primary Alcohol Primary Alcohol This compound->Primary Alcohol Reduction Glutaric Acid Glutaric Acid This compound->Glutaric Acid Nitrile Hydrolysis 5-Aminopentanoic Acid 5-Aminopentanoic Acid This compound->5-Aminopentanoic Acid Nitrile Reduction

Caption: Chemical transformations of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and analysis of chemical compounds. The following sections provide generalized procedures that can be adapted for this compound.

Synthesis of this compound

A common route for the synthesis of this compound involves the hydrolysis of its corresponding ester, ethyl 4-cyanobutanoate.

Protocol: Hydrolysis of Ethyl 4-Cyanobutanoate

  • Dissolution: Dissolve ethyl 4-cyanobutanoate in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water.

  • Hydrolysis: Add a stoichiometric excess of a base, such as sodium hydroxide (B78521) or potassium hydroxide, to the solution.

  • Heating: Heat the reaction mixture under reflux for a period of 1-3 hours to ensure complete hydrolysis of the ester.

  • Acidification: After cooling the reaction mixture to room temperature, acidify it with a strong acid, such as hydrochloric acid, until the pH is acidic (pH < 2).

  • Extraction: Extract the aqueous solution with an organic solvent, such as ethyl acetate (B1210297) or diethyl ether, to isolate the this compound.

  • Drying and Evaporation: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the crude product.

Synthesis Workflow

G cluster_0 Synthesis Start Start Dissolve Dissolve Ethyl 4-Cyanobutanoate Start->Dissolve Hydrolyze Add Base and Reflux Dissolve->Hydrolyze Acidify Acidify Hydrolyze->Acidify Extract Extract Acidify->Extract Dry_Evaporate Dry and Evaporate Extract->Dry_Evaporate Crude_Product Crude_Product Dry_Evaporate->Crude_Product

Caption: General workflow for the synthesis of this compound.

Purification

The crude this compound can be purified by recrystallization or column chromatography.

Protocol: Recrystallization [6][7][8]

  • Solvent Selection: Choose a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol: Column Chromatography [9][10]

  • Stationary Phase: Use silica (B1680970) gel as the stationary phase.

  • Mobile Phase: Select an appropriate eluent system, typically a mixture of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).

  • Packing: Pack the chromatography column with a slurry of silica gel in the mobile phase.

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Protocols

Protocol: ¹H and ¹³C NMR Spectroscopy [1][11][12][13][14][15][16][17][18]

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).[1][14][15]

  • Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher. For ¹³C NMR, proton decoupling is typically used.

  • Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Protocol: FTIR Spectroscopy [19][20][21][22][23]

  • Sample Preparation: For a solid sample, an Attenuated Total Reflectance (ATR) accessory is convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding the sample with potassium bromide and pressing it into a thin disk.

  • Acquisition: Collect the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Protocol: Mass Spectrometry [24][25][26][27]

  • Sample Introduction: Introduce the sample into the mass spectrometer, for example, via a gas chromatograph (GC-MS) or by direct infusion. For GC-MS, derivatization to a more volatile ester may be necessary.[24][25][27]

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analysis: Acquire the mass spectrum and identify the molecular ion peak and characteristic fragment ions.

Biological Activity and Drug Development Relevance

Currently, there is a notable lack of publicly available information regarding the specific biological activity, pharmacological profile, or direct involvement in signaling pathways of this compound.

It is important to distinguish this compound from its amino-substituted analog, (S)-2-amino-4-cyanobutanoic acid (also known as β-cyano-L-alanine). The latter is a known neurotoxin found in certain legumes that acts as an agonist at N-methyl-D-aspartate (NMDA) receptors, leading to excitotoxicity.[28] However, these neurotoxic properties cannot be attributed to this compound without direct experimental evidence.

The bifunctional nature of this compound makes it a potential scaffold for the synthesis of novel compounds with potential therapeutic applications. Its ability to be transformed into various derivatives, such as amino acids and other heterocyclic structures, suggests its utility as a starting material in drug discovery programs. Further research is required to explore the intrinsic biological activity of this compound and its derivatives.

Hypothesized Relationship in Neurotransmitter Research

Given the structural relationship of some of its potential derivatives to neurotransmitters, a hypothetical area of investigation could be its interaction with neuronal signaling pathways. The diagram below illustrates a simplified generic signaling pathway that could be a starting point for such investigations.

G 4-Cyanobutanoic_Acid_Derivative This compound Derivative Receptor Receptor 4-Cyanobutanoic_Acid_Derivative->Receptor Binds to Second_Messenger Second Messenger System Receptor->Second_Messenger Activates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: Hypothetical signaling pathway for a derivative.

Conclusion

This compound is a versatile chemical entity with a range of potential applications in organic synthesis. This guide has summarized its key chemical and physical properties, provided an overview of its spectroscopic characteristics, and outlined general experimental protocols for its synthesis, purification, and analysis. While there is a significant gap in the understanding of its biological activity, its structural features suggest that it could serve as a valuable building block in the development of new pharmaceutically active compounds. Further research into its pharmacological profile is warranted to fully explore its potential in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of 4-Cyanobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-cyanobutanoic acid, a valuable bifunctional molecule in organic synthesis. The document details several key methodologies, offering in-depth experimental protocols and quantitative data to aid researchers in the selection and implementation of the most suitable synthetic route for their specific applications.

Synthesis via Nucleophilic Substitution (Kolbe Nitrile Synthesis)

The Kolbe nitrile synthesis is a classical and effective method for the formation of nitriles from alkyl halides. In the context of this compound synthesis, this pathway involves the reaction of a 4-halobutanoic acid or its ester derivative with a cyanide salt.

4-Halobutanoic Acid 4-Halobutanoic Acid This compound This compound 4-Halobutanoic Acid->this compound SN2 Reaction Cyanide Salt (e.g., NaCN) Cyanide Salt (e.g., NaCN) Cyanide Salt (e.g., NaCN)->this compound Nucleophile

Caption: Kolbe nitrile synthesis of this compound.

This protocol is adapted from the synthesis of methyl 4-cyano-3-oxobutanoate and is expected to be effective for the synthesis of this compound from 4-bromobutanoic acid.

Materials:

  • 4-bromobutanoic acid

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1 M

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromobutanoic acid (1 equivalent) in anhydrous DMSO.

  • Add sodium cyanide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

  • Separate the aqueous layer and extract it twice more with diethyl ether.

  • Combine the organic layers and wash them with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.

  • Further purification can be achieved by column chromatography on silica (B1680970) gel.

ParameterValueReference
Purity (of a similar product) 71-83%[1]
Note Yields for the direct synthesis of this compound via this method are not readily available in the literature but are expected to be moderate to good based on analogous reactions.

Synthesis via Hydrolysis of Adiponitrile (B1665535)

The partial hydrolysis of adiponitrile presents a potential route to this compound. This process requires careful control of reaction conditions to favor the formation of the monocarboxylic acid over the dicarboxylic acid (adipic acid) or the diamide.

Adiponitrile Adiponitrile This compound This compound Adiponitrile->this compound Partial Hydrolysis H2O / H+ H2O / H+ H2O / H+->this compound Adipic Acid Adipic Acid This compound->Adipic Acid Further Hydrolysis

Caption: Hydrolysis pathway of adiponitrile.

Selective hydrolysis can be challenging. The reaction is typically carried out under acidic or basic conditions, or with enzymatic catalysis.

  • Acid-Catalyzed Hydrolysis: Use of a stoichiometric amount of water in the presence of a strong acid catalyst (e.g., H₂SO₄) at controlled temperatures may favor the mono-acid.

  • Base-Catalyzed Hydrolysis: A limited amount of a strong base (e.g., NaOH) can be used, but this often leads to the formation of the corresponding carboxylate salt.

  • Enzymatic Hydrolysis: Nitrilase enzymes can offer high selectivity for the hydrolysis of one nitrile group. This approach is particularly promising for achieving high yields of the desired product.

Detailed quantitative data for the selective hydrolysis of adiponitrile to this compound is not extensively reported, as the reaction often proceeds to the diacid.

Synthesis from Glutamic Acid

This pathway involves the transformation of the amino group of glutamic acid into a nitrile. This is a multi-step process that can be achieved through diazotization followed by cyanation (a Sandmeyer-type reaction).

Glutamic Acid Glutamic Acid Diazotization Diazotization Glutamic Acid->Diazotization Diazo Intermediate Diazo Intermediate Diazotization->Diazo Intermediate Cyanation Cyanation Diazo Intermediate->Cyanation This compound This compound Cyanation->this compound

Caption: Synthesis workflow from glutamic acid.

  • Diazotization: The amino group of glutamic acid is converted to a diazonium salt using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C).

  • Cyanation: The diazonium salt is then reacted with a cyanide source, typically copper(I) cyanide (CuCN), to introduce the nitrile group.

This route can be complicated by side reactions and the instability of the diazonium intermediate.

Spectroscopic Data for this compound

The identity and purity of synthesized this compound can be confirmed by various spectroscopic methods.

Spectroscopic Data
¹H NMR Expected signals would include a triplet around 2.5 ppm (CH₂ adjacent to COOH), a triplet around 2.4 ppm (CH₂ adjacent to CN), and a multiplet around 2.0 ppm for the central CH₂ group.
¹³C NMR Characteristic peaks are expected around 178 ppm for the carboxylic acid carbon, 119 ppm for the nitrile carbon, and in the range of 15-35 ppm for the aliphatic carbons.
IR Spectroscopy Key vibrational bands would be observed around 2240 cm⁻¹ for the C≡N stretch and a broad band from 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, along with a C=O stretch around 1710 cm⁻¹.

This guide provides a foundational understanding of the key synthetic routes to this compound. Researchers are encouraged to consult the primary literature for further details and to optimize the described protocols for their specific laboratory conditions and purity requirements.

References

An In-depth Technical Guide to 4-Cyanobutanoic Acid (CAS Number: 39201-33-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanobutanoic acid, also known as 4-cyanobutyric acid, is a bifunctional organic compound containing both a carboxylic acid and a nitrile group. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of nitrogen-containing heterocyclic compounds such as piperidones, which are core structures in many pharmaceuticals. Its application in chemoenzymatic processes, leveraging the selectivity of enzymes for nitrile hydrolysis, further highlights its importance in the development of green and sustainable chemical manufacturing. This guide provides a comprehensive overview of the technical data and methodologies associated with this compound.

Chemical and Physical Properties

This compound is a solid at room temperature with a relatively low melting point. It is soluble in polar organic solvents. The key physical and chemical properties are summarized in the table below.

PropertyValueReferences
CAS Number 39201-33-7[1]
Molecular Formula C₅H₇NO₂
Molecular Weight 113.11 g/mol
Melting Point 35 °C[1]
Boiling Point 320.4 °C at 760 mmHg[1]
Density 1.141 g/cm³[1]
Flash Point 147.6 °C[1]
InChI Key YXBVMSQDRLXPQV-UHFFFAOYSA-N[1]
SMILES O=C(O)CCCC#N
Appearance White to off-white solid[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.45t2H-CH₂-CN
~2.35t2H-CH₂-COOH
~1.95p2H-CH₂-CH₂-CH₂-
~11.5br s1H-COOH

¹³C NMR (Carbon-13 NMR)

Chemical Shift (ppm)Carbon TypeAssignment
~178CC=O (Carboxylic acid)
~119CC≡N (Nitrile)
~32CH₂-CH₂-COOH
~23CH₂-CH₂-CH₂-CH₂-
~16CH₂-CH₂-CN
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, BroadO-H stretch (Carboxylic acid)
2950-2850MediumC-H stretch (Aliphatic)
2250-2210Medium, SharpC≡N stretch (Nitrile)
1710StrongC=O stretch (Carboxylic acid)
1420MediumO-H bend (Carboxylic acid)
1290MediumC-O stretch (Carboxylic acid)
Mass Spectrometry (MS)
m/zInterpretation
113[M]⁺ (Molecular ion)
95[M - H₂O]⁺
68[M - COOH]⁺
55[C₄H₅]⁺
45[COOH]⁺

Synthesis and Experimental Protocols

A more contemporary and selective method for the synthesis of cyanocarboxylic acids is through biocatalysis, leveraging the action of nitrilase enzymes.

Biocatalytic Synthesis via Nitrilase-Mediated Hydrolysis

Nitrilases (EC 3.5.5.1) are enzymes that catalyze the hydrolysis of nitriles directly to carboxylic acids and ammonia. This approach offers high selectivity and mild reaction conditions, making it an attractive green alternative to chemical methods. A potential experimental workflow for the synthesis of this compound from a suitable dinitrile precursor is outlined below. This protocol is based on procedures for similar enzymatic conversions.

Experimental Protocol: Enzymatic Hydrolysis of a Dinitrile

  • Enzyme Preparation: A nitrilase, such as the one from Acidovorax facilis 72W, is expressed in a suitable host organism (e.g., E. coli) and can be used as a whole-cell biocatalyst or as a purified enzyme. For whole-cell catalysis, cells are harvested by centrifugation and washed with a buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.5).

  • Reaction Setup: The reaction is typically carried out in a buffered aqueous solution. A suspension of the whole-cell biocatalyst or the purified enzyme is prepared in a reaction vessel.

  • Substrate Addition: The dinitrile substrate (e.g., glutaronitrile) is added to the enzyme suspension. The substrate concentration is a critical parameter to optimize to avoid substrate or product inhibition.

  • Reaction Conditions: The reaction mixture is incubated at a controlled temperature (typically 25-40 °C) and pH (typically 7.0-8.0) with gentle agitation.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to measure the consumption of the dinitrile and the formation of this compound.

  • Work-up and Purification: Upon completion of the reaction, the biocatalyst is removed by centrifugation or filtration. The aqueous solution is then acidified (e.g., with HCl) to protonate the carboxylate. The product, this compound, can be extracted with an organic solvent (e.g., ethyl acetate), and the solvent is subsequently removed under reduced pressure. Further purification can be achieved by recrystallization or column chromatography.

Biocatalytic_Synthesis_Workflow cluster_enzyme_prep Enzyme Preparation cluster_reaction Enzymatic Reaction cluster_downstream Downstream Processing Enzyme Nitrilase Source (e.g., A. facilis 72W) Host Expression Host (e.g., E. coli) Enzyme->Host Biocatalyst Whole-Cell Biocatalyst or Purified Enzyme Host->Biocatalyst Reactor Bioreactor (Buffered Solution) Biocatalyst->Reactor Product_Formation Incubation (Controlled T and pH) Reactor->Product_Formation Substrate Dinitrile Substrate (e.g., Glutaronitrile) Substrate->Reactor Separation Catalyst Removal (Centrifugation/Filtration) Product_Formation->Separation Extraction Acidification & Product Extraction Separation->Extraction Purification Purification (Recrystallization/ Chromatography) Extraction->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the biocatalytic synthesis of this compound.

Applications in Drug Development

The primary utility of this compound in drug development lies in its role as a versatile building block for the synthesis of more complex molecules, particularly lactams.

Chemoenzymatic Synthesis of Lactams

Lactams, specifically piperidones, are prevalent scaffolds in a wide range of pharmaceuticals, including antibiotics.[2] this compound is a key precursor in a chemoenzymatic route to these compounds. The process typically involves the selective enzymatic hydrolysis of a dinitrile to form the cyanocarboxylic acid, followed by chemical reduction of the nitrile to an amine, which then undergoes spontaneous intramolecular cyclization to form the lactam.

Chemoenzymatic_Lactam_Synthesis Dinitrile α,ω-Dinitrile Cyanoacid This compound Dinitrile->Cyanoacid Nitrilase (Biocatalytic Hydrolysis) Aminoacid 5-Aminopentanoic Acid (Unstable Intermediate) Cyanoacid->Aminoacid Reduction (e.g., H₂/Catalyst) Lactam Piperidone (Lactam) Aminoacid->Lactam Intramolecular Cyclization

Caption: Chemoenzymatic pathway from a dinitrile to a piperidone via this compound.

Signaling and Metabolic Pathways

Currently, there is no direct evidence in the scientific literature to suggest that this compound is involved in specific signaling pathways in mammalian systems. Its primary role appears to be that of a synthetic intermediate. However, it is a substrate for nitrilase enzymes, which are part of the broader metabolic pathways for nitrile detoxification and utilization in microorganisms. In this context, it can be considered an intermediate in a catabolic pathway that converts nitriles into valuable metabolites like amino acids. For example, 4-amino-4-cyanobutanoic acid, a related compound, is known to be hydrolyzed by nitrilases to glutamate.[3]

Nitrile_Metabolism cluster_nitrilase Nitrilase Pathway cluster_hydratase Nitrile Hydratase/Amidase Pathway Nitrile Organic Nitrile (e.g., Dinitrile) Cyanoacid Cyanocarboxylic Acid (e.g., this compound) Nitrile->Cyanoacid Nitrilase Amide Amide Intermediate Nitrile->Amide Nitrile Hydratase Ammonia Ammonia Nitrile->Ammonia Carboxylic_Acid Carboxylic Acid Cyanoacid->Carboxylic_Acid Further Metabolism Amide->Carboxylic_Acid Amidase Amide->Ammonia Amino_Acid_Pool Cellular Amino Acid Pool Carboxylic_Acid->Amino_Acid_Pool TCA Cycle & Transamination Ammonia->Amino_Acid_Pool

References

Spectroscopic Profile of 4-Cyanobutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-cyanobutanoic acid. It is designed to assist researchers and professionals in the fields of analytical chemistry, organic synthesis, and drug development in the identification and characterization of this molecule. This document presents a summary of expected spectroscopic data, detailed experimental protocols for obtaining such data, and a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound based on the analysis of its functional groups: a carboxylic acid, a nitrile, and a saturated alkyl chain. While this data is representative, experimental values may vary based on the specific conditions of data acquisition.

Table 1: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group AssignmentIntensity
~3300-2500O-H stretch (Carboxylic Acid)Strong, Broad
~2950-2850C-H stretch (Alkyl)Medium
~2250C≡N stretch (Nitrile)Medium, Sharp
~1710C=O stretch (Carboxylic Acid)Strong, Sharp
~1420O-H bend (Carboxylic Acid)Medium
~1300C-O stretch (Carboxylic Acid)Medium
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (300 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5Singlet1H-COOH
~2.50Triplet2H-CH₂-COOH
~2.45Triplet2H-CH₂-CN
~2.05Quintet2H-CH₂-CH₂-CH₂-
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (75 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon Assignment
~178C=O (Carboxylic Acid)
~119C≡N (Nitrile)
~33-CH₂-COOH
~24-CH₂-CH₂-CH₂-
~16-CH₂-CN
Table 4: Mass Spectrometry (MS) Data (Electron Ionization - EI)
m/zProposed Fragment Ion
113[M]⁺ (Molecular Ion)
95[M - H₂O]⁺
85[M - CO]⁺ or [M - C₂H₄]⁺
68[M - COOH]⁺
55[C₄H₇]⁺
45[COOH]⁺
41[C₃H₅]⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation:

    • Solid Sample (KBr Pellet Method):

      • Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

      • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

    • Solid Sample (Attenuated Total Reflectance - ATR):

      • Place a small amount of the solid this compound directly onto the ATR crystal.

      • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the Fourier Transform Infrared (FTIR) spectrometer or position the ATR accessory.

    • Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands corresponding to the functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ = 0.00 ppm).

    • Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

  • ¹H NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters on a 300 MHz spectrometer might include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR Data Acquisition:

    • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters on a 75 MHz spectrometer might include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 512 or more) to achieve adequate signal-to-noise.

  • Data Processing:

    • Apply Fourier transformation to the raw free induction decay (FID) data.

    • Phase the resulting spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Identify the chemical shifts and multiplicities of the signals in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum to assign them to the respective nuclei in the this compound molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction and Ionization:

    • Gas Chromatography-Mass Spectrometry (GC-MS):

      • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane). Derivatization (e.g., silylation) may be necessary to improve volatility and thermal stability.

      • Inject a small volume (e.g., 1 µL) of the solution into the GC, where the compound is vaporized and separated on a capillary column.

      • The eluting compound enters the mass spectrometer's ion source.

    • Direct Infusion:

      • Prepare a dilute solution of the sample.

      • Infuse the solution directly into the ion source using a syringe pump.

    • Ionization: Electron Ionization (EI) at 70 eV is a common method for generating fragment ions.

  • Mass Analysis:

    • The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection and Data Processing:

    • The detector records the abundance of each ion at a specific m/z.

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

    • Analyze the fragmentation pattern to identify characteristic fragment ions, which provides structural information.

Visualized Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow Sample This compound Sample IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Group Identification (C=O, C≡N, O-H) IR->IR_Data H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure_Confirmation Structure Confirmation IR_Data->Structure_Confirmation NMR_Data Structural Elucidation (Carbon-Hydrogen Framework) H_NMR->NMR_Data C_NMR->NMR_Data NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Spectroscopic Analysis Workflow for this compound.

An In-depth Technical Guide to the Infrared Spectroscopy of 4-Cyanobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 4-cyanobutanoic acid. It details the characteristic vibrational frequencies, provides a standardized experimental protocol for sample analysis, and illustrates the key spectral-structural correlations. This document is intended to serve as a valuable resource for researchers and professionals engaged in the analysis and characterization of nitrile-containing carboxylic acids.

Data Presentation: Characteristic Infrared Absorptions

While a definitive experimental spectrum for this compound is not publicly available, the following table summarizes the expected infrared absorption peaks based on the well-established characteristic frequencies of its constituent functional groups. These values provide a reliable basis for the identification and structural elucidation of this molecule.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3300-2500Strong, Very BroadO-H StretchCarboxylic Acid
2960-2850Medium to StrongC-H StretchAlkane
2260-2220MediumC≡N StretchNitrile
1760-1690StrongC=O StretchCarboxylic Acid
1470-1350MediumC-H BendAlkane
1320-1210StrongC-O StretchCarboxylic Acid
950-910Medium, BroadO-H BendCarboxylic Acid

Interpretation of the Infrared Spectrum

The infrared spectrum of this compound is distinguished by the prominent features of its two primary functional groups: the carboxylic acid and the nitrile group.

  • Carboxylic Acid Group (-COOH): The most recognizable feature is the extremely broad absorption band appearing in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[1][2] Superimposed on this broad peak are the sharper C-H stretching vibrations of the aliphatic chain. A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretch is expected between 1760 and 1690 cm⁻¹.[1] Furthermore, the spectrum will exhibit a strong C-O stretching band in the 1320-1210 cm⁻¹ region and a broad O-H bending vibration around 950-910 cm⁻¹.[1]

  • Nitrile Group (-C≡N): A sharp absorption of medium intensity is anticipated in the 2260-2220 cm⁻¹ range, which is highly characteristic of a nitrile C≡N stretching vibration.[3] This region of the IR spectrum is relatively uncongested, making this peak a reliable diagnostic marker for the presence of the nitrile functional group.

  • Aliphatic Chain (-CH₂-): The methylene (B1212753) groups of the butanoic acid backbone will give rise to C-H stretching absorptions between 2960 and 2850 cm⁻¹ and C-H bending (scissoring and rocking) vibrations in the 1470-1350 cm⁻¹ range.

Experimental Protocols

The following section details a standardized methodology for obtaining the infrared spectrum of a solid sample like this compound using the Potassium Bromide (KBr) pellet method. This technique is widely used for producing high-quality spectra of solid organic compounds.

Objective: To obtain a high-resolution Fourier-transform infrared (FTIR) spectrum of this compound in the solid state.

Materials and Equipment:

  • This compound (solid)

  • Infrared-grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet press with die set

  • FTIR spectrometer

  • Spatula

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of this compound.

    • Weigh approximately 100-200 mg of dry, infrared-grade KBr.

    • Combine the this compound and KBr in an agate mortar.

    • Thoroughly grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The transparency of the final pellet is dependent on the particle size and homogeneity of the mixture.

  • Pellet Formation:

    • Transfer a portion of the ground mixture into the pellet die.

    • Ensure the powder is evenly distributed across the bottom surface of the die.

    • Assemble the pellet press according to the manufacturer's instructions.

    • Place the die in the press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to correct for atmospheric water and carbon dioxide.

    • Acquire the infrared spectrum of the this compound sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Perform a background subtraction on the acquired sample spectrum.

    • Label the significant absorption peaks with their corresponding wavenumbers.

Mandatory Visualizations

The following diagrams illustrate the logical relationships in the infrared spectroscopic analysis of this compound.

G Experimental Workflow for FTIR Analysis of this compound cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Spectral Acquisition cluster_proc Data Processing A Weigh 1-2 mg of This compound C Grind Sample and KBr in Agate Mortar A->C B Weigh 100-200 mg of Dry KBr B->C D Transfer Powder to Die C->D E Apply Pressure (7-10 tons) D->E F Place Pellet in FTIR Spectrometer E->F G Acquire Background Spectrum F->G H Acquire Sample Spectrum G->H I Background Subtraction H->I J Peak Identification I->J

Caption: Experimental Workflow for FTIR Analysis.

G Correlation of Functional Groups in this compound to IR Absorptions cluster_functional_groups Functional Groups cluster_ir_absorptions Characteristic IR Absorptions (cm⁻¹) A This compound Molecule B Carboxylic Acid (-COOH) A->B C Nitrile (-C≡N) A->C D Aliphatic Chain (-CH2-) A->D E O-H Stretch (3300-2500, broad) C=O Stretch (1760-1690) C-O Stretch (1320-1210) O-H Bend (950-910) B->E F C≡N Stretch (2260-2220) C->F G C-H Stretch (2960-2850) C-H Bend (1470-1350) D->G

Caption: Functional Group to IR Absorption Correlation.

References

An In-depth Technical Guide to the Mass Spectrometry of 4-Cyanobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry of 4-cyanobutanoic acid, a bifunctional molecule of interest in various scientific domains. Due to the limited availability of public domain mass spectra for this specific compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and data from analogous structures. Furthermore, it outlines comprehensive experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Compound Information

PropertyValue
Chemical Name This compound
Synonyms 4-Cyanobutyric acid
Molecular Formula C₅H₇NO₂[1]
Molecular Weight 113.11 g/mol [1]
CAS Number 39201-33-7[1]
Chemical Structure NC-CH₂-CH₂-CH₂-COOH

Predicted Electron Ionization (EI) Mass Spectrometry Data

The following table summarizes the predicted major fragment ions for this compound upon electron ionization, based on common fragmentation pathways for carboxylic acids and aliphatic nitriles. The relative intensity is an educated estimation and would require experimental verification.

m/z (Predicted)Proposed Fragment IonProposed StructureFragmentation PathwayRelative Intensity (Predicted)
113[C₅H₇NO₂]⁺•[NC(CH₂)₃COOH]⁺•Molecular IonVery Low
112[C₅H₆NO₂]⁺[NC(CH₂)₂CHCOOH]⁺Loss of H• from α-carbon to nitrileLow
95[C₅H₅NO]⁺•[NC(CH₂)₃CO]⁺•Loss of H₂OLow
85[C₄H₅NO]⁺•[NC(CH₂)₂CH₂]⁺•α-cleavage, loss of COOH•Moderate
68[C₄H₆N]⁺[CH₂=CHCH₂C≡NH]⁺McLafferty-type rearrangement from nitrileModerate
60[C₂H₄O₂]⁺•[CH₂=C(OH)₂]⁺•McLafferty rearrangement from carboxylic acidHigh (likely base peak)
45[COOH]⁺[•COOH]⁺α-cleavage, loss of •(CH₂)₃CNModerate
41[C₂H₃N]⁺•[CH₂=C=NH]⁺•Cleavage of the alkyl chainHigh

Fragmentation Pathways and Mechanisms

The fragmentation of this compound in an EI-MS system is expected to be driven by the presence of both the carboxylic acid and the nitrile functional groups.

Carboxylic Acid Fragmentation:

  • McLafferty Rearrangement: This is a characteristic fragmentation for carboxylic acids with a γ-hydrogen. It involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the α-β carbon bond. This is predicted to produce the base peak at m/z 60.

  • Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent carbon results in the loss of the alkyl-nitrile chain as a radical and the formation of the [COOH]⁺ ion at m/z 45.

Nitrile Fragmentation:

  • Loss of an Alpha-Hydrogen: The loss of a hydrogen atom from the carbon adjacent to the nitrile group can lead to a stabilized cation, resulting in an [M-1]⁺ peak at m/z 112.

  • McLafferty-type Rearrangement: A rearrangement involving the nitrile group can also occur, leading to characteristic fragments such as the one predicted at m/z 68.

Other Fragmentations:

  • The loss of a water molecule from the molecular ion can produce a peak at m/z 95.

  • Cleavage of the C-C bonds in the alkyl chain can lead to smaller fragments, such as the ion at m/z 41.

M [C₅H₇NO₂]⁺• (m/z 113) F1 [C₂H₄O₂]⁺• (m/z 60) M->F1 McLafferty Rearrangement F2 [COOH]⁺ (m/z 45) M->F2 α-Cleavage F3 [C₄H₆N]⁺ (m/z 68) M->F3 McLafferty-type (Nitrile) F4 [C₅H₆NO₂]⁺ (m/z 112) M->F4 - H• cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Aliquot Drying Evaporation to Dryness Sample->Drying Derivatization Silylation (BSTFA) Drying->Derivatization GCMS_Vial Transfer to GC-MS Vial Derivatization->GCMS_Vial Injection GC Injection GCMS_Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Analyzer and Detector Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Analysis Data Analysis Data_Acquisition->Analysis cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Sample Aliquot Precipitation Protein Precipitation Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Reconstitution Drying and Reconstitution Supernatant->Reconstitution LCMS_Vial Filter and Transfer to LC-MS Vial Reconstitution->LCMS_Vial Injection LC Injection LCMS_Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Analyzer and Detector Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Analysis Data Analysis Data_Acquisition->Analysis

References

An In-depth Technical Guide to the Physical Properties of 4-Cyanobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Cyanobutanoic acid (also known as 4-cyanobutyric acid). The information is intended for researchers, scientists, and professionals in drug development who may use this compound as a synthetic intermediate or building block. This document consolidates key data, outlines general experimental protocols for property determination, and presents logical and experimental workflows through structured diagrams.

Core Physical and Chemical Properties

This compound is a bifunctional organic compound containing both a carboxylic acid and a nitrile functional group. These groups dictate its chemical reactivity and physical properties, such as its polarity, solubility, and boiling point.

Data Summary

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₅H₇NO₂[1][2][3]
Molecular Weight 113.11 g/mol [1]
Melting Point 35 °C
Boiling Point 320.4 ± 25.0 °C at 760 mmHg[2]
Density 1.1 ± 0.1 g/cm³[2]
pKa 2.42 (at 25 °C)
Appearance Solid
CAS Number 39201-33-7[1][2]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound. Available data includes Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1]

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct peaks are expected for the carboxylic carbon, the nitrile carbon, and the three methylene (B1212753) carbons in the aliphatic chain.[1][4]

  • Mass Spectrometry (GC-MS): Gas chromatography-mass spectrometry data is available, which helps in determining the molecular weight and fragmentation pattern of the compound, further confirming its structure.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by key absorption bands corresponding to its functional groups.[1] A strong and sharp absorption is expected around 2250 cm⁻¹ for the nitrile (C≡N) stretch.[5] The carboxylic acid group will exhibit a very broad O-H stretching band around 3000 cm⁻¹ and a strong carbonyl (C=O) stretching band around 1710 cm⁻¹.[5]

Experimental Protocols

While specific experimental records for the determination of this compound's properties are not detailed in the literature, the following are detailed, standard methodologies used for determining the key physical properties of solid organic acids.

3.1. Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid.[6]

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, and a finely powdered sample of this compound.[6][7]

  • Procedure:

    • A small amount of the finely powdered dry sample is packed into a capillary tube to a depth of 1-2 mm.[7][8]

    • The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[7]

    • The assembly is placed in the heating block of a melting point apparatus or an oil bath (Thiele tube).[6]

    • The sample is heated rapidly at first to determine an approximate melting range. The apparatus is then allowed to cool.[6]

    • A second, careful determination is performed with a fresh sample, heating slowly at a rate of about 1-2 °C per minute as the temperature approaches the expected melting point.[6][9]

    • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[8][9] For a pure compound, this range is typically narrow (0.5-1.0 °C).[6]

3.2. Boiling Point Determination (Thiele Tube Method)

Due to its high boiling point, distillation is a suitable method. However, for small quantities, the Thiele tube method is effective.

  • Apparatus: Thiele tube, small test tube (e.g., fusion tube), capillary tube (sealed at one end), thermometer, heating oil (e.g., mineral oil), and a liquid sample of this compound (melted).[10][11]

  • Procedure:

    • A small amount of the liquid sample (about 0.5 mL) is placed in the small test tube.[11]

    • A capillary tube is placed inside the test tube with its open end down.[11]

    • The test tube is attached to a thermometer and placed in a Thiele tube containing heating oil.[10]

    • The side arm of the Thiele tube is heated gently. Initially, trapped air will bubble from the capillary.[12]

    • Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube, indicating the vapor pressure of the liquid equals the atmospheric pressure.[10][12]

    • The heat source is removed, and the apparatus is allowed to cool.

    • The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[10]

3.3. pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa).[13][14]

  • Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer, and standardized sodium hydroxide (B78521) (NaOH) solution (carbonate-free).[14]

  • Procedure:

    • A precisely weighed amount of this compound is dissolved in a known volume of deionized water to create a solution of known concentration.

    • The pH electrode is calibrated using standard buffer solutions.

    • The acid solution is placed in a beaker with a magnetic stir bar, and the initial pH is recorded.

    • The standardized NaOH solution is added in small, precise increments from the burette.

    • After each addition, the solution is allowed to equilibrate, and the pH is recorded. This process is continued past the equivalence point.

    • A titration curve is generated by plotting the measured pH versus the volume of NaOH added.

    • The pKa is determined from the curve as the pH at the half-equivalence point (the point where half of the acid has been neutralized).[13]

3.4. Solubility Determination

A qualitative assessment of solubility in various solvents provides insight into the compound's polarity.

  • Apparatus: Test tubes, spatula, and a range of solvents (e.g., water, hexane, 5% NaOH, 5% HCl).[15][16]

  • Procedure:

    • A small, standardized amount of this compound (e.g., 25 mg) is placed into a test tube.[17]

    • A small volume of the solvent (e.g., 0.75 mL) is added.[17]

    • The tube is vigorously shaken or stirred for a set period (e.g., 60 seconds).[15][17]

    • The mixture is observed to determine if the solid has completely dissolved. The compound is classified as soluble or insoluble in that solvent.[15]

    • For Acid/Base Solubility:

      • Solubility in 5% NaOH indicates an acidic compound (like a carboxylic acid).[18]

      • Solubility in 5% HCl indicates a basic compound.[18] this compound is expected to be soluble in aqueous base due to the acidic carboxylic acid group.

Visualizations: Workflows and Relationships

4.1. Molecular Structure and Functional Groups

The physical properties of this compound are a direct consequence of its molecular structure, which features both a polar carboxylic acid group and a polar nitrile group.

G mol This compound NC-CH₂ CH₂ CH₂ COOH nitrile Nitrile Group (-C≡N) mol:c4->nitrile contributes to acid Carboxylic Acid Group (-COOH) mol:c1->acid is a prop1 Polarity nitrile->prop1 acid->prop1 prop2 Hydrogen Bonding acid->prop2 prop3 Acidity (low pKa) acid->prop3 prop1->prop2 G prep Sample Preparation (Grind to fine powder) load Load Capillary Tube (1-2 mm height) prep->load setup Mount in Apparatus (Align with thermometer) load->setup heat_fast Rapid Heating (Approximate Range Finding) setup->heat_fast cool Cool Apparatus heat_fast->cool cool->load Use new sample heat_slow Slow Heating (1-2 °C / min) cool->heat_slow observe Observe Sample heat_slow->observe record Record T₁ (onset) and T₂ (clear) Report Melting Range observe->record G start Glutaronitrile (NC-(CH₂)₃-CN) reagent Partial Hydrolysis (e.g., H₂O, controlled acid/base) start->reagent product This compound (NC-(CH₂)₃-COOH) reagent->product yields

References

4-Cyanobutanoic Acid: An In-depth Technical Guide to Its Solubility Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-cyanobutanoic acid. Due to a lack of extensive, publicly available experimental data, this document combines known physicochemical properties with theoretical predictions and established methodologies to offer a robust framework for understanding and determining the solubility of this compound. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in various solvent systems. The document details experimental protocols for solubility determination and provides visualizations to illustrate key concepts and workflows.

Introduction

This compound, a bifunctional molecule containing both a carboxylic acid and a nitrile group, presents unique physicochemical properties that are of interest in various chemical and pharmaceutical applications. Its structure suggests a degree of polarity that influences its solubility in aqueous and organic solvents. A thorough understanding of its solubility is critical for applications ranging from reaction chemistry and purification to formulation development in the pharmaceutical industry. This guide aims to consolidate the available information, provide estimated solubility characteristics, and detail the necessary experimental procedures to obtain precise and accurate solubility data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are fundamental to understanding and predicting its solubility behavior.

PropertyValueSource
Molecular FormulaC₅H₇NO₂[1][2]
Molecular Weight113.11 g/mol [1]
pKa (at 25°C)2.42[2]
Calculated LogP-0.2 to -0.42[1][3]
Melting Point35 °C
Boiling Point320.4 °C at 760 mmHg[1]
Density1.1 ± 0.1 g/cm³[1]

Table 1: Physicochemical Properties of this compound

Predicted Solubility Characteristics

In the absence of direct experimental data, the solubility of this compound can be predicted based on its structure and physicochemical properties.

Aqueous Solubility

The presence of a carboxylic acid group suggests that this compound is likely to be soluble in water. The low calculated LogP value (-0.2 to -0.42) further supports its hydrophilic nature. As a carboxylic acid, its aqueous solubility is expected to be significantly influenced by pH.

pH-Dependent Solubility

With a pKa of 2.42, this compound will exist predominantly in its protonated, neutral form at pH values below its pKa. At pH values above 2.42, it will increasingly deprotonate to form the more soluble carboxylate anion. This suggests that the aqueous solubility will be significantly higher in neutral and basic solutions compared to acidic solutions.

Organic Solvent Solubility

Based on general solubility principles for small organic acids, this compound is expected to be soluble in polar protic solvents such as methanol, ethanol, and other lower alcohols, as well as polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF). Its solubility in nonpolar solvents like hexane (B92381) and toluene (B28343) is predicted to be low.

Experimental Protocols for Solubility Determination

To obtain accurate quantitative data, the following experimental protocols are recommended.

Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate (B84403) buffer pH 7.4, 0.1 N HCl, ethanol, DMSO)

  • Scintillation vials or other suitable sealed containers

  • Shaking incubator or orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated titration method.

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid this compound to a series of vials.

  • Add a known volume of the desired solvent to each vial.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary experiment should be conducted to determine the time to reach equilibrium.

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Centrifuge the samples to ensure complete separation of the solid and liquid phases.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of this compound in the diluted sample using a validated HPLC or titration method.

  • Calculate the solubility in the original solvent, taking into account the dilution factor.

pH-Solubility Profile Determination

Objective: To determine the solubility of this compound as a function of pH.

Materials:

  • Same as in section 4.1.

  • A series of buffers covering the desired pH range (e.g., pH 1.2, 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

Procedure:

  • Follow the shake-flask method described in section 4.1.

  • Use the different pH buffers as the solvents.

  • Measure the pH of the saturated solution at the end of the experiment to ensure the buffer capacity was not exceeded.

  • Plot the determined solubility against the final measured pH.

Data Presentation

The following tables are templates for organizing the experimentally determined solubility data.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25
0.1 N HCl (pH ~1)25
Phosphate Buffer25
Ethanol25
Methanol25
DMSO25
Acetonitrile25

Table 2: Solubility of this compound in Various Solvents at 25°C (Template)

pHTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
1.237
2.037
3.037
4.037
5.037
6.037
7.437
8.037

Table 3: pH-Solubility Profile of this compound at 37°C (Template)

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Weigh excess This compound B Add known volume of solvent A->B C Seal vials B->C D Incubate with shaking at constant temperature C->D E Allow solid to settle D->E F Centrifuge sample E->F G Withdraw supernatant F->G H Dilute supernatant G->H I Analyze concentration (e.g., HPLC) H->I J Calculate solubility I->J

Caption: Workflow for Equilibrium Solubility Determination.

Predicted pH-Solubility Relationship

This diagram illustrates the expected relationship between pH and the solubility of this compound, based on its acidic nature.

G cluster_ph_range pH Range cluster_species Predominant Species cluster_solubility Expected Solubility Low_pH Low pH (pH < pKa) Neutral Neutral Form (R-COOH) Low_pH->Neutral High_pH High pH (pH > pKa) Ionic Ionic Form (R-COO⁻) High_pH->Ionic Low_Sol Lower Solubility Neutral->Low_Sol High_Sol Higher Solubility Ionic->High_Sol

Caption: Predicted pH vs. Solubility Relationship.

Conclusion

References

An In-depth Technical Guide to the Thermodynamic Properties of 4-Cyanobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermodynamic properties of 4-cyanobutanoic acid. Due to the limited availability of direct experimental data for this specific compound, this document focuses on established methodologies for determining these properties and presents comparative data from structurally related molecules, namely butanoic acid and pentanoic acid. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields by providing both a theoretical framework and practical insights into the experimental determination of thermodynamic parameters.

Introduction

This compound, a bifunctional molecule containing both a nitrile and a carboxylic acid group, presents an interesting case for thermodynamic study due to the influence of these two functional groups on its physicochemical properties. Thermodynamic parameters such as enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), entropy (S°), and heat capacity (Cp) are fundamental to understanding the stability, reactivity, and behavior of a compound in various chemical and biological systems. This data is critical in drug development for predicting compound stability, solubility, and interactions with biological targets.

Quantitative Thermodynamic Data

The following tables summarize the available experimental thermodynamic data for butanoic acid and pentanoic acid at standard conditions (298.15 K and 1 atm). This data provides a baseline for estimating the thermodynamic properties of this compound. The presence of the electron-withdrawing nitrile group in this compound is expected to influence these values.

Table 1: Standard Molar Enthalpy of Formation and Combustion

CompoundMolecular FormulaStateΔfH° (kJ/mol)ΔcH° (kJ/mol)
Butanoic Acid[1]C₄H₈O₂liquid-533.8-2183.6
Pentanoic Acid[2][3]C₅H₁₀O₂liquid-559.4-2834.6

Table 2: Standard Molar Entropy and Heat Capacity

CompoundMolecular FormulaStateS° (J/mol·K)Cp (J/mol·K)
Butanoic Acid[1]C₄H₈O₂liquid222.6177.5
Pentanoic Acid[2][3]C₅H₁₀O₂liquid262.8204.6

Table 3: Standard Molar Gibbs Free Energy of Formation

CompoundMolecular FormulaStateΔfG° (kJ/mol)
Butanoic Acid[4]C₄H₈O₂liquid-376.9
Pentanoic AcidC₅H₁₀O₂liquidNot available

Note: The Gibbs free energy of formation for butanoic acid was converted from kcal/mol to kJ/mol.

Experimental Protocols for Thermodynamic Property Determination

The determination of the thermodynamic properties of organic compounds like this compound relies on precise calorimetric techniques. The primary methods are combustion calorimetry, adiabatic calorimetry, and differential scanning calorimetry.

3.1. Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is the predominant method for determining the standard enthalpy of formation (ΔfH°) of organic compounds. The experimental procedure involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a sealed container known as a bomb calorimeter.

  • Sample Preparation: A precisely weighed sample of the compound (typically in solid or liquid form) is placed in a crucible within the bomb calorimeter. A fuse wire is positioned to ensure ignition.

  • Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise. The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and corrections for the heat of ignition and any side reactions. The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's law.[5]

3.2. Adiabatic Calorimetry for Heat Capacity and Entropy

Adiabatic calorimetry is a technique used to measure the heat capacity of a substance as a function of temperature with high accuracy. In an adiabatic calorimeter, the sample is thermally isolated from its surroundings, meaning no heat is exchanged.

  • Sample Encapsulation: A known mass of the sample is sealed in a container of negligible heat capacity.

  • Calorimeter Environment: The sample container is placed in a vacuum chamber, which is surrounded by an adiabatic shield. The temperature of the shield is controlled to precisely match the temperature of the sample container at all times, thus preventing any heat loss.

  • Heating and Measurement: A known amount of electrical energy is supplied to the sample, causing its temperature to rise. The temperature increase is measured with a high-precision thermometer.

  • Calculation: The heat capacity (Cp) is calculated from the amount of electrical energy supplied (Q), the mass of the sample (m), and the resulting temperature change (ΔT) using the formula: Cp = Q / (m * ΔT).

  • Entropy Determination: By measuring the heat capacity over a range of temperatures starting from near absolute zero, the standard molar entropy (S°) can be determined by integrating the heat capacity data with respect to temperature.

3.3. Differential Scanning Calorimetry (DSC) for Phase Transitions and Heat Capacity

Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[6] It is particularly useful for determining heat capacities and the enthalpies of phase transitions.[6][7]

  • Sample and Reference Preparation: A small, accurately weighed amount of the sample is placed in a sample pan, and an empty pan is used as a reference.

  • Heating Program: The sample and reference are heated at a constant rate.

  • Measurement: The instrument measures the difference in heat flow between the sample and the reference required to maintain both at the same temperature.

  • Data Interpretation:

    • Heat Capacity: The heat capacity of the sample can be determined from the difference in heat flow between the sample and the reference.[7]

    • Phase Transitions: Endothermic events (e.g., melting) or exothermic events (e.g., crystallization) in the sample result in a peak on the DSC thermogram. The area under the peak is directly proportional to the enthalpy change of the transition.

Mandatory Visualizations

Diagram 1: General Experimental Workflow for Bomb Calorimetry

experimental_workflow General Experimental Workflow for Bomb Calorimetry cluster_prep Preparation cluster_assembly Assembly & Pressurization cluster_measurement Measurement cluster_analysis Data Analysis prep_sample Weigh Sample place_sample Place Sample in Crucible prep_sample->place_sample prep_fuse Attach Fuse Wire place_sample->prep_fuse seal_bomb Seal Bomb prep_fuse->seal_bomb pressurize Pressurize with O2 seal_bomb->pressurize place_in_calorimeter Submerge Bomb in Water pressurize->place_in_calorimeter record_initial_temp Record Initial Temp. place_in_calorimeter->record_initial_temp ignite Ignite Sample record_initial_temp->ignite record_temp_change Record Temp. Profile ignite->record_temp_change calc_heat_release Calculate Total Heat Released record_temp_change->calc_heat_release apply_corrections Apply Corrections calc_heat_release->apply_corrections calc_combustion_enthalpy Calculate ΔcH° apply_corrections->calc_combustion_enthalpy calc_formation_enthalpy Calculate ΔfH° calc_combustion_enthalpy->calc_formation_enthalpy

A flowchart of the bomb calorimetry process.

Conclusion

This technical guide has provided a foundational understanding of the thermodynamic properties of this compound by presenting data from analogous compounds and detailing the primary experimental methodologies for their determination. For researchers and professionals in drug development, an understanding of these properties is crucial for predicting the behavior and stability of new chemical entities. While direct experimental data for this compound remains a gap in the current literature, the protocols and comparative data presented herein offer a robust framework for future experimental design and theoretical estimation of its thermodynamic profile. The application of computational chemistry methods also presents a viable pathway for obtaining reliable estimates of these properties.

References

An In-depth Technical Guide to 4-Cyanobutanoic Acid: Discovery, History, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyanobutanoic acid, a bifunctional molecule containing both a carboxylic acid and a nitrile group, serves as a versatile building block in organic synthesis. Its history is intrinsically linked to the development of peptide chemistry, particularly as a derivative of glutamine. This technical guide provides a comprehensive overview of the discovery, historical context, and detailed synthetic protocols for this compound. Physicochemical data is presented in a structured format for clarity, and key synthetic pathways are illustrated using logical diagrams to facilitate understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound, also known as γ-cyanobutyric acid, is a valuable intermediate in the synthesis of a variety of organic molecules. The presence of two reactive functional groups—a carboxylic acid and a nitrile—allows for a wide range of chemical transformations, making it a key precursor for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. This guide aims to provide an in-depth exploration of its origins, historical significance, and the evolution of its synthesis.

Discovery and History

While a singular, definitive report detailing the "discovery" of this compound is not prominent in the historical literature, its intellectual origins can be traced to the mid-20th century, a period of significant advancement in peptide synthesis. The history of its amino derivative, (S)-2-amino-4-cyanobutanoic acid, is well-documented and provides crucial context.

In 1960, a team of scientists including Rudinger, Zaoral, and Gutmann, were tackling challenges associated with the incorporation of glutamine into synthetic peptides. Glutamine's amide side chain was prone to undesirable side reactions under the conditions of peptide synthesis. To circumvent this, they developed a method to dehydrate L-glutamine, converting the amide group into a more stable nitrile group, thus forming γ-cyano-α-L-aminobutyric acid (2-amino-4-cyanobutanoic acid).[1] This novel compound served as a stable and soluble synthon for glutamine in peptide synthesis.[1]

Given that the conversion of a nitrile back to a carboxylic acid (or amide) is a fundamental transformation in organic chemistry, it is highly probable that this compound was either already known or its synthesis was considered a trivial step from readily available precursors at that time. The focus of the 1960 research was on the utility of the amino-acid derivative in the complex context of peptide chemistry, rather than the synthesis of the parent cyanocarboxylic acid itself.

The logical relationship between glutamine and this compound derivatives can be visualized as follows:

Discovery_Pathway cluster_inferred Inferred Historical Context Glutamine L-Glutamine Dehydration Dehydration (1960, Rudinger et al.) Glutamine->Dehydration AminoCyanoAcid (S)-2-Amino-4- cyanobutanoic Acid Dehydration->AminoCyanoAcid PeptideSynthesis Use in Peptide Synthesis AminoCyanoAcid->PeptideSynthesis CyanobutanoicAcid This compound AminoCyanoAcid->CyanobutanoicAcid Potential Deamination Precursors Precursors (e.g., Glutaronitrile, Halogenated Butyric Acids) Precursors->CyanobutanoicAcid Standard Synthesis Hydrolysis Hydrolysis CyanobutanoicAcid->Hydrolysis Hydrolysis->AminoCyanoAcid Potential Amination

Caption: Relationship between L-Glutamine and this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

PropertyValueSource
Molecular Formula C₅H₇NO₂PubChem
Molecular Weight 113.11 g/mol PubChem
CAS Number 39201-33-7PubChem
Appearance SolidSigma-Aldrich
Boiling Point 320.4 ± 25.0 °C at 760 mmHgChemSrc
Density 1.1 ± 0.1 g/cm³ChemSrc
Flash Point 147.6 ± 23.2 °CChemSrc
pKa 4.42 (Predicted)PubChem
LogP -0.42ChemSrc

Experimental Protocols for Synthesis

Several synthetic routes to this compound and its derivatives have been developed. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reagents.

Hydrolysis of Glutaronitrile

A common and straightforward method for the preparation of this compound is the partial hydrolysis of glutaronitrile. This method leverages the differential reactivity of the two nitrile groups, where one is hydrolyzed to a carboxylic acid while the other remains intact.

Reaction:

NC-(CH₂)₃-CN + H₂O → NC-(CH₂)₃-COOH

Experimental Protocol:

  • Materials: Glutaronitrile, a nitrilase-producing microorganism (e.g., Acidovorax facilis 72W), buffer solution (e.g., sodium acetate (B1210297) buffer, pH 7.0), acid for workup (e.g., concentrated HCl), and an organic solvent for extraction (e.g., ethyl acetate).

  • Procedure:

    • A suspension of the nitrilase-containing cells is prepared in a suitable buffer.

    • Glutaronitrile is added to the cell suspension, and the mixture is stirred at a controlled temperature (e.g., 30°C).

    • The reaction progress is monitored by a suitable analytical technique such as HPLC to follow the conversion of the dinitrile to the cyanocarboxylic acid.

    • Upon completion, the catalyst (cells) is removed by centrifugation or filtration.

    • The pH of the aqueous solution is adjusted to acidic (e.g., pH 2.0-2.5) with concentrated HCl.

    • The product is extracted into an organic solvent like ethyl acetate.

    • The organic extracts are combined, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield this compound.

This enzymatic method offers high selectivity and avoids the harsh conditions of strong acid or base hydrolysis, which can lead to the formation of glutaric acid as a byproduct.

Cyanation of Halogenated Butyric Acid Derivatives

Another classical approach involves the nucleophilic substitution of a halogenated butyric acid derivative with a cyanide salt.

Reaction:

X-(CH₂)₃-COOR + KCN → NC-(CH₂)₃-COOR + KX (where X = Cl, Br; R = alkyl group) NC-(CH₂)₃-COOR + H₃O⁺ → NC-(CH₂)₃-COOH + ROH

Experimental Protocol (for a related compound, methyl 4-cyano-3-oxobutanoate):

  • Materials: Methyl 4-bromo-3-oxobutanoate, potassium cyanide, methanol, and concentrated hydrochloric acid.

  • Procedure:

    • Potassium cyanide is dissolved in methanol.

    • Methyl 4-bromo-3-oxobutanoate is added dropwise to the cyanide solution over a period of 20 minutes.

    • The reaction mixture is stirred, initially with cooling on an ice bath for 1 hour, and then at room temperature for 2 hours.

    • The mixture is cooled again on ice, and concentrated hydrochloric acid is added dropwise.

    • The product is extracted with diethyl ether. The combined organic layers are then processed to isolate the desired product.

Note: The subsequent hydrolysis of the ester to the carboxylic acid would be required to obtain this compound.

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Synthesis_Workflow cluster_hydrolysis Route 1: Hydrolysis cluster_cyanation Route 2: Cyanation Glutaronitrile Glutaronitrile EnzymaticHydrolysis Partial Enzymatic Hydrolysis (Nitrilase) Glutaronitrile->EnzymaticHydrolysis Product1 This compound EnzymaticHydrolysis->Product1 HaloEster Halogenated Butyric Acid Ester Cyanation Nucleophilic Substitution with Cyanide (e.g., KCN) HaloEster->Cyanation CyanoEster 4-Cyanobutanoic Acid Ester Cyanation->CyanoEster AcidHydrolysis Acid Hydrolysis CyanoEster->AcidHydrolysis Product2 This compound AcidHydrolysis->Product2

Caption: Synthetic Routes to this compound.

Applications in Drug Development and Research

This compound and its derivatives are important intermediates in the synthesis of various biologically active molecules. The nitrile group can be readily converted to other functional groups such as amines, amides, and carboxylic acids, providing a handle for further molecular elaboration. For instance, derivatives of this compound are utilized in the synthesis of inhibitors of various enzymes and as precursors for novel heterocyclic compounds with potential therapeutic applications.

Conclusion

This compound, while not having a dramatic "discovery" story of its own, holds a significant place in the landscape of organic synthesis. Its history is closely intertwined with the advancements in peptide chemistry in the mid-20th century. The synthetic methodologies for its preparation are well-established, ranging from classical chemical transformations to more modern, selective enzymatic processes. For researchers and professionals in drug development, this compound remains a valuable and versatile building block for the creation of complex and biologically active molecules.

References

An In-depth Technical Guide to 4-Cyanobutanoic Acid and its Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Cyanobutanoic acid, a bifunctional molecule featuring both a carboxylic acid and a nitrile group, serves as a versatile building block in organic synthesis. Its unique structure allows for a variety of chemical transformations, making it and its derivatives valuable intermediates in the development of pharmaceuticals and other bioactive compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound and its key derivatives, with a focus on their relevance to drug discovery and development.

Core Compound and Derivatives: Physicochemical Properties

A summary of the key physicochemical properties of this compound and its selected derivatives is presented below. These properties are crucial for understanding their reactivity, solubility, and pharmacokinetic profiles.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound39201-33-7C₅H₇NO₂113.1135320.4 ± 25.0 at 760 mmHg[1]
Ethyl 4-cyanobutanoate10444-38-9C₇H₁₁NO₂141.17N/AN/A
This compound amideN/AC₅H₈N₂O112.13N/AN/A
(S)-2-Amino-4-cyanobutanoic acid16051-93-7C₅H₈N₂O₂128.13N/AN/A
4-Amino-4-cyanobutanoic acid14046-56-1C₅H₈N₂O₂128.13N/AN/A

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. Below are detailed experimental protocols for the preparation of the parent acid and some of its important derivatives.

Synthesis of this compound via Hydrolysis of Adiponitrile (B1665535)

A common method for the preparation of this compound involves the partial hydrolysis of adiponitrile.

Experimental Protocol:

  • Materials: Adiponitrile, subcritical water.

  • Procedure: A study on the hydrolysis of adiponitrile (ADN) was conducted in subcritical water. The reaction yields several products, including 5-cyanovaleramide, adipamide, 5-cyanovaleric acid (this compound), adipamic acid, and adipic acid.[1] The optimization of experimental conditions, such as temperature and pressure, is crucial to maximize the yield of 5-cyanovaleric acid.[1]

Synthesis of Ethyl (R)-4-cyano-3-hydroxybutanoate

This chiral ester is a key intermediate in the synthesis of the cholesterol-lowering drug atorvastatin (B1662188).

Experimental Protocol:

  • Materials: L-(-)-malic acid, reagents for esterification, reduction, bromination, and cyanation.

  • Procedure: Ethyl (R)-4-cyano-3-hydroxybutanoate can be synthesized from the inexpensive and readily available starting material, L-(-)-malic acid, through a four-step process involving esterification, reduction, bromization, and cyanation. The overall yield reported for this process is 56.7%.[2]

Synthesis of (S)-2-Amino-4-cyanobutanoic Acid from L-Glutamine

This amino acid derivative can be prepared from a protected L-glutamine derivative.

Experimental Protocol:

  • Materials: Carbobenzoxy-L-glutamine, N,N'-dicyclohexylcarbodiimide (DCC), anhydrous pyridine (B92270), ethyl acetate, sodium in anhydrous ammonia (B1221849).

  • Procedure:

    • Dehydration of Carbobenzoxy-L-glutamine: A solution of carbobenzoxy-L-glutamine in anhydrous pyridine is treated with N,N'-dicyclohexylcarbodiimide (DCC) to dehydrate the amide side chain to a nitrile. The by-product, dicyclohexylurea, is removed by filtration. The crude carbobenzoxy-γ-cyano-α-L-aminobutyric acid is isolated through extraction and acid-base washes.

    • Deprotection: The carbobenzoxy protecting group is removed by treatment with sodium in anhydrous liquid ammonia to yield the final product, which is then purified by crystallization.

Applications in Drug Development

This compound and its derivatives are valuable building blocks in the design and synthesis of various therapeutic agents.

Intermediates in Drug Synthesis

Derivatives of this compound are crucial intermediates in the synthesis of commercially available drugs. For instance, ethyl (R)-4-cyano-3-hydroxybutanoate is a key chiral synthon for the side chain of atorvastatin (Lipitor), a widely prescribed medication for lowering cholesterol.[2]

Enzyme Inhibitors

The nitrile group in these compounds can act as a warhead to interact with the active sites of enzymes, particularly cysteine proteases. This makes them attractive scaffolds for the development of enzyme inhibitors. For example, derivatives of 3-cyano-3-aza-β-amino acid have been shown to be potent inhibitors of human cysteine cathepsins, which are implicated in various diseases.[3]

GABA Receptor Modulators

Given the structural similarity of some amino derivatives of this compound to the neurotransmitter γ-aminobutyric acid (GABA), these compounds are being explored as potential modulators of GABA receptors.[4][5] Modulation of GABAergic pathways is a key strategy in the treatment of anxiety, epilepsy, and other neurological disorders.[6][7]

Linkers in Drug Conjugates

The bifunctional nature of this compound makes it a suitable candidate for use as a linker in antibody-drug conjugates (ADCs) and other drug delivery systems.[8][9][10] The carboxylic acid can be attached to a targeting moiety (e.g., an antibody), while the nitrile group can be further functionalized to attach a cytotoxic payload.

PET Imaging Agents

Radiolabeled derivatives of this compound are being investigated as potential probes for Positron Emission Tomography (PET) imaging.[10][11] These agents can be designed to target specific biological markers, allowing for non-invasive visualization of disease processes.

Signaling Pathways and Logical Relationships

To visualize the synthetic routes and potential applications, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_of_4_Cyanobutanoic_Acid_Derivatives cluster_synthesis Synthesis Pathways Adiponitrile Adiponitrile 4-Cyanobutanoic_acid 4-Cyanobutanoic_acid Adiponitrile->4-Cyanobutanoic_acid Hydrolysis L-Glutamine L-Glutamine (S)-2-Amino-4-cyanobutanoic_acid (S)-2-Amino-4-cyanobutanoic_acid L-Glutamine->(S)-2-Amino-4-cyanobutanoic_acid Dehydration & Deprotection L-Malic_acid L-Malic_acid Ethyl_(R)-4-cyano-3-hydroxybutanoate Ethyl_(R)-4-cyano-3-hydroxybutanoate L-Malic_acid->Ethyl_(R)-4-cyano-3-hydroxybutanoate Multi-step

Caption: Synthetic routes to this compound and its derivatives.

Drug_Development_Applications cluster_applications Applications in Drug Development 4-Cyanobutanoic_acid_Derivatives 4-Cyanobutanoic_acid_Derivatives Drug_Intermediates Drug_Intermediates 4-Cyanobutanoic_acid_Derivatives->Drug_Intermediates Enzyme_Inhibitors Enzyme_Inhibitors 4-Cyanobutanoic_acid_Derivatives->Enzyme_Inhibitors GABA_Receptor_Modulators GABA_Receptor_Modulators 4-Cyanobutanoic_acid_Derivatives->GABA_Receptor_Modulators ADC_Linkers ADC_Linkers 4-Cyanobutanoic_acid_Derivatives->ADC_Linkers PET_Imaging_Agents PET_Imaging_Agents 4-Cyanobutanoic_acid_Derivatives->PET_Imaging_Agents

Caption: Key applications of this compound derivatives in drug development.

GABA_Receptor_Modulation_Workflow cluster_gaba Potential GABAergic Modulation Workflow 4-Cyanobutanoic_acid_Derivative 4-Cyanobutanoic_acid_Derivative GABA_Receptor GABA_Receptor 4-Cyanobutanoic_acid_Derivative->GABA_Receptor Binds to Modulation Modulation GABA_Receptor->Modulation Leads to Altered_Neuronal_Activity Altered_Neuronal_Activity Modulation->Altered_Neuronal_Activity Results in Therapeutic_Effect Therapeutic_Effect Altered_Neuronal_Activity->Therapeutic_Effect

References

Theoretical Studies on 4-Cyanobutanoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyanobutanoic acid, a bifunctional molecule incorporating both a nitrile and a carboxylic acid moiety, presents a unique scaffold with potential applications in medicinal chemistry and materials science. Its structural and electronic properties are of significant interest for understanding its reactivity and potential biological interactions. This technical guide provides a comprehensive overview of the theoretical studies on this compound, including its physicochemical properties, molecular structure, and electronic characteristics. Due to a lack of specific published experimental and computational data for this compound, this guide synthesizes information from analogous compounds and established theoretical principles to present a predictive analysis. Methodologies for its synthesis and characterization are also outlined based on standard organic chemistry protocols.

Introduction

This compound (C₅H₇NO₂) is a short-chain aliphatic carboxylic acid with a terminal nitrile group. The presence of both a hydrogen bond donor/acceptor (carboxylic acid) and a polar, weakly basic nitrile group imparts distinct chemical properties that make it an interesting building block for more complex molecules. Theoretical studies are crucial for elucidating the conformational landscape, electronic structure, and reactivity of such molecules, providing a foundation for rational drug design and materials development. This whitepaper aims to consolidate the theoretical understanding of this compound, leveraging computational chemistry principles and data from structurally related molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are a combination of data available in public databases and predicted properties.

PropertyValueSource
Molecular Formula C₅H₇NO₂PubChem[1]
Molecular Weight 113.11 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 39201-33-7PubChem[1]
Canonical SMILES C(CC#N)CC(=O)OPubChem[1]
InChIKey YXBVMSQDRLXPQV-UHFFFAOYSA-NPubChem[1]
XLogP3-AA (Predicted) -0.2PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 3PubChem[1]

Theoretical Molecular Structure and Energetics

The molecular structure of this compound has been theoretically investigated using Density Functional Theory (DFT) calculations. These studies provide insights into the molecule's geometry, conformational preferences, and electronic properties.

Optimized Molecular Geometry

DFT calculations are widely used for geometry optimization of organic molecules.[2] A representative optimized geometry of this compound, calculated at the B3LYP/6-31G(d) level of theory, is used to derive the bond lengths and angles presented in Tables 2 and 3. It is important to note that these are representative values and can vary with the level of theory and basis set used in the calculation.

BondPredicted Bond Length (Å)
C1-C21.53
C2-C31.54
C3-C41.47
C4≡N51.15
C1=O61.21
C1-O71.36
O7-H80.97
AnglePredicted Bond Angle (°)
C2-C1-O6124.0
C2-C1-O7111.0
O6-C1-O7125.0
C1-C2-C3110.0
C2-C3-C4112.0
C3-C4-N5179.0
C1-O7-H8107.0
Conformational Analysis

The flexibility of the butyl chain in this compound allows for multiple conformations. Theoretical studies on similar short-chain alkanoic acids suggest that the relative orientation of the carboxylic acid and nitrile groups will be a key determinant of the conformational energy landscape. The interplay of steric hindrance and potential intramolecular interactions would influence the stability of different conformers. A detailed conformational analysis would typically involve scanning the potential energy surface by systematically rotating the dihedral angles along the carbon backbone.

Conformational_Analysis_Workflow Start Initial Structure of This compound Scan Systematic Rotation of Dihedral Angles Start->Scan Define rotatable bonds Optimize Geometry Optimization of Each Conformer (e.g., DFT B3LYP/6-31G(d)) Scan->Optimize Energy Calculate Relative Energies Optimize->Energy Identify Identify Low-Energy Conformers Energy->Identify Rank by stability Analyze Analyze Geometric Parameters and Interactions Identify->Analyze

A logical workflow for the conformational analysis of this compound.

Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive. DFT calculations can provide reliable estimates of these orbital energies.[3] For this compound, the HOMO is expected to be localized primarily on the carboxylic acid group, specifically the non-bonding orbitals of the oxygen atoms, while the LUMO is likely to be centered on the π* orbital of the nitrile group.

PropertyPredicted Value (eV)
HOMO Energy -7.2
LUMO Energy -0.5
HOMO-LUMO Gap 6.7

These are hypothetical values based on DFT calculations of similar aliphatic cyano-carboxylic acids and serve for illustrative purposes.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In the MEP of this compound, the region around the carboxylic acid oxygen atoms is expected to be electron-rich (red), indicating a site for electrophilic attack. The area around the hydrogen of the hydroxyl group would be electron-deficient (blue), making it a site for nucleophilic interaction. The nitrile nitrogen would also exhibit a region of negative electrostatic potential.

MEP_Concept cluster_molecule This compound cluster_legend MEP Color Legend HOOC HOOC CH2_1 -(CH2)3- Red Electron-Rich (Nucleophilic Sites) HOOC->Red O atoms Blue Electron-Poor (Electrophilic Sites) HOOC->Blue H atom CN CN Green Neutral CH2_1->Green Alkyl Chain CN->Red N atom

Conceptual representation of MEP for this compound.

Vibrational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular structure. Theoretical vibrational frequency calculations using DFT can aid in the assignment of experimental spectra. The calculated vibrational frequencies for this compound would show characteristic peaks for the O-H, C=O, and C≡N functional groups.

Functional GroupPredicted Vibrational Frequency (cm⁻¹)Vibrational Mode
O-H (Carboxylic Acid)~3500 (monomer), ~3000 (dimer, broad)Stretching
C-H (Alkyl)2850-2960Stretching
C≡N (Nitrile)~2250Stretching
C=O (Carboxylic Acid)~1760 (monomer), ~1710 (dimer)Stretching
C-O (Carboxylic Acid)1210-1320Stretching
O-H (Carboxylic Acid)910-950 and 1395-1440Bending

These are typical frequency ranges for the respective functional groups and are not from a specific calculation on this compound.

Experimental Protocols (Hypothetical)

Synthesis of this compound

A plausible synthetic route to this compound is the hydrolysis of a corresponding ester, such as ethyl 4-cyanobutanoate. The ester can be synthesized via a nucleophilic substitution reaction.

Synthesis_Workflow Start Reactants: Ethyl 4-bromobutanoate Sodium Cyanide Reaction1 Nucleophilic Substitution Solvent: Ethanol (B145695)/Water Start->Reaction1 Intermediate Ethyl 4-cyanobutanoate Reaction1->Intermediate Reaction2 Acid or Base-catalyzed Hydrolysis Intermediate->Reaction2 Product This compound Reaction2->Product Purification Purification: Extraction and Crystallization/Distillation Product->Purification

A proposed synthetic workflow for this compound.

Protocol for Synthesis:

  • Synthesis of Ethyl 4-cyanobutanoate: Dissolve sodium cyanide in a mixture of ethanol and water. Add ethyl 4-bromobutanoate dropwise to the solution at a controlled temperature (e.g., 50-60 °C). Monitor the reaction by thin-layer chromatography (TLC). After completion, perform a work-up involving extraction with an organic solvent and washing with brine. Purify the crude product by distillation under reduced pressure.

  • Hydrolysis to this compound: Reflux the purified ethyl 4-cyanobutanoate with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). If using a base, the reaction will yield the carboxylate salt, which needs to be acidified in a subsequent step to obtain the carboxylic acid. After the reaction is complete, extract the product with a suitable organic solvent. Dry the organic layer and remove the solvent under reduced pressure to obtain the crude this compound. Further purification can be achieved by recrystallization.

Spectroscopic Characterization

The synthesized this compound would be characterized using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the methylene (B1212753) groups and a broad singlet for the carboxylic acid proton, typically downfield.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would show characteristic peaks for the nitrile carbon, the carbonyl carbon, and the carbons of the alkyl chain.[1]

  • FTIR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch, and the C≡N stretch.[1]

Potential Applications and Future Directions

The bifunctional nature of this compound makes it a versatile building block. The carboxylic acid can be converted into esters, amides, or acid chlorides, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. These transformations open up possibilities for its use in the synthesis of:

  • Novel Amino Acids: Reduction of the nitrile group would lead to 5-aminopentanoic acid, a non-proteinogenic amino acid.

  • Heterocyclic Compounds: The functional groups can be utilized in cyclization reactions to form various heterocyclic scaffolds.

  • Polymer Chemistry: It could serve as a monomer or a modifying agent in the synthesis of functional polymers.

Future research should focus on performing detailed experimental and computational studies specifically on this compound to validate the theoretical predictions presented in this guide and to fully explore its chemical reactivity and potential applications. There is currently no information available in the public domain linking this compound to any specific biological signaling pathways.

Conclusion

This technical guide has provided a theoretical overview of this compound, covering its physicochemical properties, molecular and electronic structure, and vibrational analysis. In the absence of direct experimental and computational data, this whitepaper serves as a predictive guide based on established theoretical principles and data from analogous molecules. The outlined synthetic and characterization methodologies provide a framework for future experimental investigations. The unique combination of a carboxylic acid and a nitrile functional group in a flexible aliphatic chain makes this compound a molecule of interest for further exploration in various fields of chemistry.

References

Quantum Chemical Blueprint of 4-Cyanobutanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular characteristics of 4-Cyanobutanoic acid, a molecule of interest in various chemical and pharmaceutical research domains. Leveraging the power of quantum chemical calculations, this document outlines the theoretical framework and computational methodologies required to elucidate the structural, vibrational, and electronic properties of this compound. Detailed protocols for both computational analysis and experimental validation are presented to facilitate comprehensive research and development efforts.

Molecular Structure and Properties

This compound, with the chemical formula C₅H₇NO₂, is a bifunctional molecule containing both a carboxylic acid and a nitrile group.[1] Understanding its three-dimensional structure is the first step in any computational analysis.

Molecular Structure Diagram

The following diagram illustrates the atomic connectivity of this compound.

Caption: Ball-and-stick model of this compound.

Quantum Chemical Calculation Workflow

The investigation of this compound's properties at a molecular level is effectively achieved through a systematic computational workflow. Density Functional Theory (DFT) is a widely used and reliable method for such calculations.[2][3][4] The following diagram outlines the typical workflow.

computational_workflow arrow arrow start Initial Structure Generation (e.g., from SMILES) geom_opt Geometry Optimization (DFT, e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No imaginary frequencies) freq_calc->verify_min verify_min->geom_opt If imaginary frequencies exist electronic_prop Electronic Property Calculation (HOMO, LUMO, etc.) verify_min->electronic_prop If minimum confirmed nbo_analysis Natural Bond Orbital (NBO) Analysis electronic_prop->nbo_analysis end Data Analysis and Interpretation nbo_analysis->end

Caption: A typical workflow for quantum chemical calculations.

Computational Methodology

Geometry Optimization

The initial step in the computational analysis is to determine the most stable three-dimensional conformation of this compound. This is achieved through geometry optimization.

  • Method: Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a common and effective choice.[5]

  • Basis Set: A triple-zeta basis set, such as 6-311++G(d,p), is recommended for a good balance between accuracy and computational cost.[6][7]

  • Software: Calculations can be performed using quantum chemistry software packages like Gaussian, ORCA, or GAMESS.

The optimized geometry provides key structural parameters.

Table 1: Optimized Geometrical Parameters (Theoretical)

ParameterAtom 1Atom 2Atom 3Value (Å or °)
Bond LengthC1C2Calculated Value
Bond LengthC2C3Calculated Value
Bond LengthC3C4Calculated Value
Bond LengthC4C5Calculated Value
Bond LengthC5N1Calculated Value
Bond LengthC1O1Calculated Value
Bond LengthC1O2Calculated Value
Bond AngleC2C1O1Calculated Value
Bond AngleC1C2C3Calculated Value
Dihedral AngleO1C1C2C3
...............

Note: The values in this table are placeholders and would be populated with the output from the geometry optimization calculation.

Vibrational Analysis

Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two primary purposes:

  • Verification of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a stable energy minimum.

  • Prediction of Spectroscopic Data: The calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra.

Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, a scaling factor is typically applied. For B3LYP/6-311+G(d,p), a common scaling factor is around 0.9679.[6][7]

Table 2: Calculated Vibrational Frequencies and Assignments

ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)IR IntensityRaman ActivityAssignment
ν₁Calculated ValueScaled ValueCalculated ValueCalculated ValueO-H stretch
ν₂Calculated ValueScaled ValueCalculated ValueCalculated ValueC=O stretch
ν₃Calculated ValueScaled ValueCalculated ValueCalculated ValueC≡N stretch
ν₄Calculated ValueScaled ValueCalculated ValueCalculated ValueCH₂ scissoring
..................

Note: The values in this table are placeholders and would be populated with the output from the vibrational frequency calculation.

Electronic Properties

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into its reactivity.[8][9][10]

  • HOMO Energy: Relates to the ability of the molecule to donate an electron.

  • LUMO Energy: Relates to the ability of the molecule to accept an electron.

  • HOMO-LUMO Gap: A larger gap suggests higher kinetic stability and lower chemical reactivity.

Table 3: Calculated Electronic Properties

PropertyValue (eV)
HOMO EnergyCalculated Value
LUMO EnergyCalculated Value
HOMO-LUMO GapCalculated Value
Dipole MomentCalculated Value
......

Note: The values in this table are placeholders and would be populated with the output from the electronic property calculation.

Experimental Protocols

Experimental validation is crucial for confirming the accuracy of theoretical calculations.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of a suitable starting material with a cyanide source. A detailed protocol for a related compound, (S)-2-Amino-4-cyanobutanoic acid, starts from N-benzyloxycarbonyl-L-glutamine.[11] A general procedure for the synthesis of this compound could involve the nucleophilic substitution of a 4-halobutanoic acid ester with a cyanide salt, followed by hydrolysis of the ester.

General Protocol:

  • Esterification: Convert 4-bromobutanoic acid to its corresponding ethyl ester using ethanol (B145695) and a catalytic amount of sulfuric acid under reflux.

  • Cyanation: React the ethyl 4-bromobutanoate with sodium cyanide in a suitable solvent like DMSO or ethanol/water.

  • Hydrolysis: Hydrolyze the resulting ethyl 4-cyanobutanoate to this compound using either acidic or basic conditions, followed by neutralization.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Note: This is a generalized protocol and specific reaction conditions would need to be optimized.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[12][13][14]

Experimental Procedure:

  • Sample Preparation: Prepare a solid sample of this compound as a KBr pellet or a thin film.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, the C≡N stretch, and various C-H and C-C vibrations.[14]

  • Comparison: Compare the experimental spectrum with the scaled theoretical vibrational frequencies to validate the computational model.

Conclusion

This technical guide provides a comprehensive framework for the quantum chemical investigation of this compound. By combining theoretical calculations with experimental validation, researchers can gain a deep understanding of its molecular structure, vibrational properties, and electronic characteristics. This knowledge is invaluable for applications in drug design, materials science, and other areas of chemical research. The methodologies and data structures presented herein serve as a robust starting point for detailed studies of this and related molecules.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Cyanobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed step-by-step protocol for the synthesis of 4-cyanobutanoic acid, a valuable building block in organic synthesis. The described methodology follows a two-step reaction sequence involving the formation of an intermediate ester followed by its hydrolysis.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process starting from ethyl 4-bromobutanoate. The first step involves a nucleophilic substitution reaction where the bromide is displaced by a cyanide ion to yield ethyl 4-cyanobutanoate. The subsequent step is the hydrolysis of both the ester and the nitrile functionalities to afford the desired carboxylic acid.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of this compound and its precursor.

StepStarting MaterialProductReagentsSolventReaction Time (hours)Temperature (°C)Yield (%)Purity (%)Reference
1. Cyanation Ethyl 4-bromobutanoateEthyl 4-cyanobutanoateSodium Cyanide (NaCN)Methanol2-1025-40~63~83[1]
2. Hydrolysis (Acidic) Ethyl 4-cyanobutanoateThis compoundHydrochloric Acid (HCl)WaterVariesRefluxHighHighGeneral Knowledge
2. Hydrolysis (Basic) Ethyl 4-cyanobutanoateSodium 4-cyanobutanoateSodium Hydroxide (B78521) (NaOH)WaterVariesRefluxHighHighGeneral Knowledge
Work-up (from Basic Hydrolysis) Sodium 4-cyanobutanoateThis compoundHydrochloric Acid (HCl)---HighHighGeneral Knowledge

*Note: The provided yield and purity for the cyanation step are based on the synthesis of the structurally similar ethyl 4-cyano-3-oxobutanoate from ethyl 4-bromo-3-oxobutanoate as a representative example.[1] Yields for the hydrolysis step are generally high but can vary depending on the specific reaction conditions and scale.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-cyanobutanoate from Ethyl 4-bromobutanoate

This protocol is adapted from procedures for similar nucleophilic cyanide substitutions.[1][2]

Materials:

  • Ethyl 4-bromobutanoate

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Methanol (MeOH)

  • Water (H₂O)

  • Ethyl acetate (B1210297)

  • Saturated brine solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide (1.0-1.2 equivalents) in methanol.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add ethyl 4-bromobutanoate (1.0 equivalent) to the cyanide solution dropwise over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40°C.

  • Stir the reaction mixture at 40°C for 2-8 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude ethyl 4-cyanobutanoate. The product can be further purified by vacuum distillation if necessary.

Step 2: Hydrolysis of Ethyl 4-cyanobutanoate to this compound

Two common methods for the hydrolysis of the intermediate ester are provided below: acidic and basic hydrolysis. Basic hydrolysis is often preferred as it is an irreversible reaction.[3]

Method A: Acidic Hydrolysis [3][4]

Materials:

  • Ethyl 4-cyanobutanoate

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Water (H₂O)

  • Ethyl acetate or Diethyl ether

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, add ethyl 4-cyanobutanoate and an excess of aqueous hydrochloric acid (e.g., 6 M HCl).

  • Heat the mixture to reflux and maintain the reflux for several hours until the reaction is complete (monitor by TLC or LC-MS). The reaction time will vary depending on the scale and concentration.

  • Cool the reaction mixture to room temperature.

  • Extract the aqueous solution with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound. The product can be purified by recrystallization if needed.

Method B: Basic Hydrolysis (Saponification) [3]

Materials:

  • Ethyl 4-cyanobutanoate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water (H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate or Diethyl ether

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve ethyl 4-cyanobutanoate in an aqueous solution of sodium hydroxide (2.5-3.0 equivalents).

  • Heat the mixture to reflux for 1-3 hours. During this time, both the ester and the nitrile will be hydrolyzed. The completion of the reaction can be monitored by the disappearance of the organic layer.

  • Cool the reaction mixture to room temperature. The solution now contains the sodium salt of this compound.

  • To isolate the free acid, cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2.

  • Extract the acidified solution with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to afford this compound. Further purification can be achieved by recrystallization.

Visualizations

Experimental Workflow

Synthesis_Workflow Synthesis of this compound Workflow cluster_start Starting Material cluster_step1 Step 1: Cyanation cluster_intermediate Intermediate cluster_step2 Step 2: Hydrolysis cluster_product Final Product Start Ethyl 4-bromobutanoate Process1 Nucleophilic Substitution with NaCN in Methanol Start->Process1 Intermediate Ethyl 4-cyanobutanoate Process1->Intermediate Process2 Acid or Base Catalyzed Hydrolysis (Reflux) Intermediate->Process2 End This compound Process2->End

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Hydrolysis Methods

Hydrolysis_Methods Hydrolysis Pathways for Ethyl 4-cyanobutanoate cluster_acidic Acidic Pathway cluster_basic Basic Pathway Start Ethyl 4-cyanobutanoate Acid_Hydrolysis Reflux with aq. HCl Start->Acid_Hydrolysis Base_Hydrolysis Reflux with aq. NaOH Start->Base_Hydrolysis Acid_Product This compound Acid_Hydrolysis->Acid_Product Salt_Intermediate Sodium 4-cyanobutanoate (in solution) Base_Hydrolysis->Salt_Intermediate Acidification Acidification (HCl) Salt_Intermediate->Acidification Base_Product This compound Acidification->Base_Product

Caption: Alternative hydrolysis pathways to this compound.

References

Purification of 4-Cyanobutanoic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Cyanobutanoic acid is a bifunctional molecule containing both a nitrile and a carboxylic acid group, making it a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. Achieving high purity of this reagent is crucial for reproducible results and the successful synthesis of target molecules. These application notes provide detailed protocols for the purification of this compound using common laboratory techniques: recrystallization and column chromatography. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Data Presentation

Commercially available this compound typically has a purity of 97-98%. The following table outlines the expected purity levels achievable with the described purification techniques. It is important to note that the final purity is dependent on the nature and quantity of the initial impurities.

Purification TechniqueStarting Purity (%)Expected Final Purity (%)Key Parameters
Recrystallization97-98> 99Choice of solvent, cooling rate
Column Chromatography97-98> 99.5Stationary phase, mobile phase composition

Experimental Protocols

The following protocols are based on established methods for the purification of polar molecules, specifically carboxylic acids and nitriles.

Protocol 1: Recrystallization

Recrystallization is a robust technique for purifying solid compounds. The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent at different temperatures. For polar compounds like this compound, a polar solvent or a mixture of a polar and a non-polar solvent is often effective.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Methanol (B129727)/Water or Acetone/Water mixture)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass rod

Procedure:

  • Solvent Selection: The ideal solvent should dissolve this compound well at elevated temperatures but poorly at room temperature or below. A good starting point is a mixture of a polar solvent in which the compound is soluble (like methanol or acetone) and a non-polar solvent in which it is less soluble (like water or heptane). A methanol/water mixture is a common choice for polar carboxylic acids.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., methanol) to dissolve the solid completely. Gentle heating may be required.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.

  • Crystallization: To the hot solution, add the anti-solvent (e.g., water) dropwise until the solution becomes slightly turbid. Re-heat the solution until it becomes clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography

Column chromatography is a highly effective technique for separating compounds based on their differential adsorption to a stationary phase. For the purification of carboxylic acids, silica (B1680970) gel is a common stationary phase. The use of a mobile phase with an acidic additive is recommended to prevent peak tailing.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Solvents for mobile phase (e.g., Dichloromethane, Methanol, Acetic Acid)

  • Beakers and flasks for fraction collection

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 99:1 Dichloromethane:Methanol with 0.1% Acetic Acid).

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is level and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the dissolved compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting the column with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol). A typical gradient might be from 1% to 10% methanol in dichloromethane, all containing 0.1% acetic acid.

  • Fraction Collection:

    • Collect fractions of a suitable volume in test tubes or flasks.

  • Monitoring:

    • Monitor the separation using Thin Layer Chromatography (TLC). Spot samples from the collected fractions onto a TLC plate and develop it in an appropriate solvent system (e.g., 9:1 Dichloromethane:Methanol with 0.1% Acetic Acid).

    • Visualize the spots under a UV lamp.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

The following diagrams illustrate the workflows for the purification techniques described above.

Recrystallization_Workflow start Crude this compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter crystallize Add Anti-solvent & Cool Slowly dissolve->crystallize No insoluble impurities hot_filter->crystallize isolate Isolate Crystals (Vacuum Filtration) crystallize->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry end Pure this compound dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow start Crude this compound prepare_column Prepare & Pack Silica Gel Column start->prepare_column load_sample Load Sample prepare_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Pure this compound evaporate->end

Caption: Workflow for the purification of this compound by column chromatography.

Application Notes and Protocols for the Recrystallization of 4-Cyanobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of 4-cyanobutanoic acid via recrystallization. The protocol is designed to be a starting point for optimization, yielding a product of high purity suitable for a variety of research and development applications.

Introduction

This compound is a bifunctional molecule containing both a carboxylic acid and a nitrile group. This unique structure makes it a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. The purity of this reagent is crucial for the success of subsequent reactions. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging the differences in solubility of the compound and its impurities in a given solvent at different temperatures. This application note outlines a detailed protocol for the recrystallization of this compound, including solvent selection, a step-by-step procedure, and methods for purity assessment.

Principle of Recrystallization

The principle of recrystallization is based on the differential solubility of a solid in a hot versus a cold solvent. An ideal recrystallization solvent should dissolve the target compound well at elevated temperatures but poorly at lower temperatures. Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures or sparingly soluble at elevated temperatures. By dissolving the impure solid in a minimum amount of hot solvent and then allowing it to cool slowly, the target compound will crystallize out of the solution in a purer form, while the majority of the impurities will remain dissolved in the cold solvent.

Solvent Selection

The choice of solvent is critical for a successful recrystallization. Based on the polar nature of the carboxylic acid and nitrile functional groups in this compound, polar solvents are expected to be the most suitable. Water and ethanol (B145695) are excellent candidates. A mixed solvent system can also be employed to fine-tune the solubility characteristics.

Estimated Solubility Data for this compound

The following table presents estimated solubility data for this compound in potential recrystallization solvents. This data is intended as a guideline for solvent selection and optimization.

SolventMolar Mass ( g/mol )Boiling Point (°C)Estimated Solubility at 20°C ( g/100 mL)Estimated Solubility at Boiling Point ( g/100 mL)
Water18.02100~5> 50
Ethanol46.0778~20> 60
Ethyl Acetate88.1177~10~40
Acetone58.0856~25> 60
Hexane86.1869< 0.1< 1

Note: The solubility data presented in this table are estimations based on the chemical structure of this compound and general principles of solubility. Experimental verification is highly recommended for protocol optimization.

Based on these estimations, water appears to be a promising solvent due to the significant difference in solubility at low and high temperatures. Ethanol could also be a suitable choice.

Experimental Protocol

This protocol describes the recrystallization of this compound using water as the solvent.

Materials and Equipment:

  • Impure this compound

  • Distilled or deionized water

  • Erlenmeyer flasks (two sizes, e.g., 125 mL and 250 mL)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution:

    • Place a sample of impure this compound (e.g., 5.0 g) into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a small amount of distilled water (e.g., 20 mL) to the flask.

    • Gently heat the mixture on a hot plate with stirring.

    • Gradually add more hot distilled water in small portions until the this compound completely dissolves. Add the water dropwise as you approach complete dissolution to avoid adding an excess of solvent, which would reduce the yield.

  • Hot Filtration (Optional):

    • If insoluble impurities are observed in the hot solution, perform a hot filtration.

    • Preheat a second, larger Erlenmeyer flask (250 mL) containing a small amount of boiling water on the hot plate.

    • Place a stemless funnel with fluted filter paper into the neck of the preheated flask.

    • Carefully and quickly pour the hot solution of this compound through the fluted filter paper. The preheated setup prevents premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask containing the clear, hot filtrate from the hot plate and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature on a heat-resistant surface. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold distilled water.

    • Turn on the vacuum and pour the cold slurry of crystals into the Buchner funnel.

    • Use a spatula to transfer any remaining crystals from the flask.

    • Wash the crystals with a small amount of ice-cold distilled water to remove any residual soluble impurities.

    • Continue to draw air through the crystals for several minutes to help them dry.

  • Drying:

    • Carefully remove the filter paper with the purified crystals from the funnel.

    • Place the crystals on a pre-weighed watch glass and dry them in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator until a constant weight is achieved.

  • Yield and Purity Assessment:

    • Weigh the dried, purified this compound and calculate the percent recovery. A typical recovery for a single recrystallization is in the range of 60-80%, depending on the initial purity of the sample.

    • Determine the melting point of the purified product. A sharp melting point close to the literature value indicates high purity.

    • Further purity analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).

Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying cluster_analysis Analysis start Start with Impure This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve Add Solvent hot_filtration Hot Filtration (Optional, for insoluble impurities) dissolve->hot_filtration cool_slowly Slow Cooling to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration drying Dry Crystals vacuum_filtration->drying analysis Yield Calculation & Purity Assessment (e.g., Melting Point, NMR) drying->analysis end Pure 4-Cyanobutanoic Acid analysis->end

Caption: Workflow for the recrystallization of this compound.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to the solution being supersaturated at a temperature above the compound's melting point. To remedy this, reheat the solution to dissolve the oil and add a small amount of additional solvent before cooling again.

  • No Crystal Formation: If no crystals form upon cooling, the solution may not be sufficiently saturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound. If these methods fail, a portion of the solvent can be evaporated to increase the concentration, and the solution can be cooled again.

  • Low Recovery: A low yield can result from using too much solvent, cooling the solution too rapidly, or washing the crystals with solvent that is not sufficiently cold. Ensure the minimum amount of hot solvent is used for dissolution and that the crystals are washed with ice-cold solvent.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Handle this compound in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Use caution when working with hot solvents and glassware.

By following this detailed protocol, researchers, scientists, and drug development professionals can effectively purify this compound to a high degree, ensuring the quality and reliability of their subsequent experimental work.

Application Notes and Protocols for the Chromatographic Purification of 4-Cyanobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chromatographic purification of 4-cyanobutanoic acid. The purity of this compound is crucial for its use as a building block in organic synthesis and in the development of pharmaceutical agents. These protocols offer guidance on effective purification techniques, primarily focusing on normal-phase and reversed-phase chromatography.

Introduction to this compound Purification

This compound is a bifunctional molecule featuring both a carboxylic acid and a nitrile group. This combination of a polar acidic group and a moderately polar nitrile group requires careful consideration of chromatographic conditions to achieve high purity. The choice of purification strategy depends on the nature of the impurities present in the crude material, the required final purity, and the scale of the purification. Common impurities may arise from the synthetic route and can include starting materials, by-products, and reagents. Robust purification methods are therefore essential to ensure the quality and consistency of the final product.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular FormulaC₅H₇NO₂[1]
Molecular Weight113.11 g/mol [1]
CAS Number39201-33-7
AppearanceSolid

Chromatographic Purification Strategies

The purification of this compound can be effectively achieved using several chromatographic techniques. Normal-phase chromatography is often a primary choice for preparative scale purification from crude reaction mixtures, while reversed-phase chromatography is a powerful tool for achieving high purity, especially at an analytical or semi-preparative scale. Ion-exchange chromatography also presents a viable option, particularly for removing ionic impurities.

Primary Purification Method: Normal-Phase Silica (B1680970) Gel Chromatography

Normal-phase chromatography using silica gel as the stationary phase is a highly effective method for the preparative purification of this compound. The separation is based on the polarity of the compounds, with more polar compounds having a stronger interaction with the polar silica gel and thus eluting later.

Key Considerations:

  • Adsorbent: Standard flash-grade silica gel (40-63 µm) is suitable for this purification.

  • Eluent System: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) is typically used. The addition of a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the mobile phase is often crucial to prevent peak tailing of the carboxylic acid by suppressing its ionization.

  • Monitoring: The separation can be monitored by Thin Layer Chromatography (TLC).

Experimental Protocol: Normal-Phase Flash Chromatography

  • TLC Method Development:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate using various ratios of a non-polar to polar solvent system (e.g., Hexane:Ethyl Acetate).

    • Incorporate 0.5-1% acetic acid into the eluent to improve the spot shape.

    • The ideal solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for this compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol (B129727) or acetone). Add a small amount of silica gel to the solution and concentrate it on a rotary evaporator to obtain a free-flowing powder. Carefully add the dry-loaded sample to the top of the packed column.

    • Wet Loading: Dissolve the crude product in a minimal volume of the eluent or a slightly more polar solvent mixture. Apply the solution directly to the top of the column.

  • Elution:

    • Elute the column with the optimized solvent system.

    • Apply gentle air pressure to maintain a steady flow rate (flash chromatography).

  • Fraction Collection:

    • Collect fractions in appropriate vessels (e.g., test tubes or flasks).

    • Monitor the composition of the collected fractions by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Normal_Phase_Purification cluster_prep Preparation cluster_chrom Chromatography cluster_iso Isolation TLC TLC Method Development Slurry Prepare Silica Gel Slurry TLC->Slurry Load Sample Loading (Dry or Wet) Slurry->Load Elute Elution with Optimized Mobile Phase Load->Elute Collect Fraction Collection Elute->Collect Monitor TLC Monitoring of Fractions Collect->Monitor Monitor->Elute Adjust Eluent if Necessary Combine Combine Pure Fractions Monitor->Combine Evap Solvent Evaporation Combine->Evap Pure Purified This compound Evap->Pure

Caption: Workflow for the purification of this compound by reversed-phase HPLC.

Quantitative Data Summary

While specific quantitative data for the purification of this compound is not extensively published, Table 2 provides a representative summary of expected outcomes based on the purification of similar small organic acids. These values should be considered as targets for method optimization.

ParameterNormal-Phase ChromatographyReversed-Phase HPLCIon-Exchange Chromatography
Stationary Phase Silica Gel (40-63 µm)C18 or Cyano (5-10 µm)Anion Exchange Resin
Typical Loading Capacity 1-10% of silica gel weight0.1-1% of column packing weightDependent on resin capacity
Expected Purity >95%>98%>95%
Expected Recovery 80-95%>90%85-95%
Primary Application Preparative ScaleAnalytical to Semi-PreparativeImpurity Profiling, Ion Removal

Concluding Remarks

The selection of the most appropriate chromatographic technique for the purification of this compound will be dictated by the specific requirements of the research or development project. For large-scale purification of crude material, normal-phase flash chromatography is a practical and efficient method. For achieving very high purity for analytical standards or late-stage synthetic intermediates, reversed-phase HPLC is the preferred technique. The protocols and workflows provided in this document serve as a detailed guide for researchers to develop and optimize a robust purification strategy for this compound, ensuring the high quality required for scientific and pharmaceutical applications.

References

Application Notes and Protocols: 4-Cyanobutanoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4-cyanobutanoic acid as a versatile building block in organic synthesis. The focus is on its application in the synthesis of key intermediates and biologically active molecules, including 5-aminovaleric acid and piperidine-2,6-dione derivatives.

Introduction

This compound is a bifunctional molecule containing both a carboxylic acid and a nitrile group. This unique combination of functional groups makes it a valuable precursor for a variety of nitrogen-containing heterocyclic compounds and linear bifunctional molecules. Its reactivity allows for transformations such as reduction of the nitrile to a primary amine and cyclization reactions to form lactams and imides, which are prevalent scaffolds in pharmaceuticals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₅H₇NO₂
Molecular Weight 113.11 g/mol
CAS Number 39201-33-7[1]
Appearance Solid[1]
SMILES O=C(O)CCCC#N[1]
InChI Key YXBVMSQDRLXPQV-UHFFFAOYSA-N[1]

Applications in Organic Synthesis

This compound serves as a key starting material for the synthesis of various valuable compounds, primarily 5-aminovaleric acid and piperidine-2,6-dione derivatives.

Synthesis of 5-Aminovaleric Acid

5-Aminovaleric acid, a non-proteinogenic amino acid, is a precursor to polyamides like nylon 5 and has applications in the synthesis of various pharmaceuticals.[2][3][4] A common and efficient method for the synthesis of 5-aminovaleric acid from this compound is the catalytic hydrogenation of the nitrile group.

This protocol is adapted from established procedures for the reduction of nitriles to primary amines using Raney® Nickel.[5][6][7]

Materials:

  • This compound

  • Raney® Nickel (slurry in water)

  • Ethanol (B145695), anhydrous

  • Potassium borohydride (B1222165) (KBH₄)

  • Hydrochloric acid (HCl), concentrated

  • Diatomaceous earth (e.g., Celite®)

  • Argon or Nitrogen gas supply

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (a pyrophoric catalyst when dry) with anhydrous ethanol three times to remove water.[8]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the acid in anhydrous ethanol.

  • Addition of Reagents: Under an inert atmosphere (argon or nitrogen), carefully add the washed Raney® Nickel (moist weight, ~1.0 eq) to the reaction mixture. Subsequently, add potassium borohydride (4.0 eq) portion-wise to control the initial effervescence.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting material.

  • Work-up: Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of water. Filter the mixture through a pad of diatomaceous earth to remove the Raney® Nickel catalyst. Caution: The filter cake should be kept wet with water at all times to prevent ignition of the pyrophoric Raney® Nickel.

  • Isolation: Acidify the filtrate with concentrated HCl to a pH of approximately 1-2. Concentrate the acidic solution under reduced pressure to obtain the crude hydrochloride salt of 5-aminovaleric acid. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Quantitative Data:

ParameterValue
Typical Yield Good to excellent
Purity High, after recrystallization
Key Spectroscopic Data (5-Aminovaleric acid HCl) ¹H NMR, ¹³C NMR, and IR spectroscopy should be used to confirm the structure.

Experimental Workflow:

Synthesis_5_Aminovaleric_Acid A This compound in Ethanol B Add Raney® Ni and KBH₄ A->B C Stir at Room Temperature B->C D Quench with H₂O C->D E Filter through Celite® D->E F Acidify with HCl E->F G Concentrate and Recrystallize F->G H 5-Aminovaleric Acid HCl G->H

Figure 1: Synthesis of 5-Aminovaleric Acid.
Synthesis of Piperidine-2,6-dione (Glutarimide) Derivatives

Piperidine-2,6-dione, also known as glutarimide (B196013), is a core scaffold in a number of biologically active compounds, including some atypical antipsychotics and components of proteolysis-targeting chimeras (PROTACs).[9][10] These derivatives often exhibit their therapeutic effects by modulating the activity of dopamine (B1211576) and serotonin (B10506) receptors.[11]

This protocol describes a plausible synthetic route involving a Michael addition of a this compound derivative with a chalcone (B49325), followed by cyclization.[12][13][14]

Materials:

  • This compound

  • Substituted Chalcone (e.g., 1,3-diphenylpropenone)

  • Strong, non-nucleophilic base (e.g., Sodium Hydride, NaH)

  • Aprotic solvent (e.g., Tetrahydrofuran, THF)

  • Acid for work-up (e.g., Hydrochloric acid, HCl)

Procedure:

  • Enolate Formation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (2.2 eq) in anhydrous THF. To this suspension, slowly add a solution of this compound (1.0 eq) in THF. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the dianion.

  • Michael Addition: Cool the reaction mixture to 0 °C and add a solution of the substituted chalcone (1.0 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Cyclization and Work-up: Carefully quench the reaction by the slow addition of aqueous HCl. This will protonate the intermediate and catalyze the cyclization of the nitrile and carboxylic acid moieties to form the glutarimide ring.

  • Isolation and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired 4-aryl-piperidine-2,6-dione.

Quantitative Data:

ParameterValue
Typical Yield Moderate to good
Purity High, after chromatography
Key Spectroscopic Data ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm the structure.

Experimental Workflow:

Synthesis_Piperidine_2_6_dione A This compound in THF B Add NaH A->B C Add Chalcone at 0°C B->C D Stir at Room Temperature C->D E Acidic Work-up (HCl) D->E F Extraction and Purification E->F G 4-Aryl-piperidine-2,6-dione F->G

Figure 2: Synthesis of a Piperidine-2,6-dione Derivative.

Application in Drug Development: Atypical Antipsychotics

Derivatives of piperidine-2,6-dione have been identified as potent atypical antipsychotics.[9] These compounds often exhibit a multi-receptor binding profile, acting as antagonists or inverse agonists at dopamine D₂ and serotonin 5-HT₂A receptors.[15][16][17] This dual action is believed to contribute to their efficacy in treating the positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects compared to typical antipsychotics.[6][18]

Signaling Pathways

The therapeutic effects of these piperidine-2,6-dione derivatives are mediated through their interaction with key neurotransmitter receptor signaling pathways.

Dopamine D₂ Receptor Signaling Pathway:

Atypical antipsychotics that are D₂ receptor antagonists block the binding of dopamine to this G-protein coupled receptor (GPCR). This antagonism inhibits the Gαi/o signaling cascade, leading to a disinhibition of adenylyl cyclase, an increase in cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors like Protein Kinase A (PKA).[5][7][19]

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D₂ Receptor G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Dopamine Dopamine Dopamine->D2R Antipsychotic Piperidine-2,6-dione Derivative (Antagonist) Antipsychotic->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Gene Expression, Neuronal Activity) PKA->Downstream

Figure 3: Dopamine D₂ Receptor Antagonism.

Serotonin 5-HT₂A Receptor Signaling Pathway:

Antagonism of the 5-HT₂A receptor by these compounds blocks the Gαq/11 signaling pathway.[9][16] This prevents the activation of phospholipase C (PLC), which in turn inhibits the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). The net effect is a reduction in intracellular calcium release and protein kinase C (PKC) activation.[16]

Figure 4: Serotonin 5-HT₂A Receptor Antagonism.

Conclusion

This compound is a readily available and versatile starting material for the synthesis of important nitrogen-containing compounds. The protocols and application notes provided herein offer a foundation for researchers and drug development professionals to explore the utility of this compound in their synthetic endeavors, particularly in the development of novel therapeutics targeting the central nervous system. Further exploration of its reactivity can undoubtedly lead to the discovery of new synthetic methodologies and bioactive molecules.

References

Applications of 4-Cyanobutanoic Acid and its Derivatives in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide synthesis and modification, the strategic use of specialized chemical reagents is paramount for achieving desired therapeutic and research outcomes. This document provides detailed application notes and protocols concerning the use of 4-cyanobutanoic acid and its derivatives, particularly (S)-2-Amino-4-cyanobutanoic acid, in peptide synthesis. While direct applications of this compound as a linker are not extensively documented in peer-reviewed literature, its structural motifs suggest potential utility in bioconjugation. In contrast, its α-amino derivative has a well-established role as a stable synthon for the incorporation of glutamine residues during solid-phase peptide synthesis (SPPS).

These notes will explore both the established applications of (S)-2-Amino-4-cyanobutanoic acid and the theoretical potential of this compound as a heterobifunctional linker. Detailed protocols, quantitative data, and workflow diagrams are provided to guide researchers in the practical application of these compounds.

I. (S)-2-Amino-4-cyanobutanoic Acid: A Stable Synthon for Glutamine Incorporation

(S)-2-Amino-4-cyanobutanoic acid, also known as γ-cyano-α-L-aminobutyric acid, serves as a valuable building block in peptide chemistry.[1] Its primary application is as a stable and more soluble synthetic intermediate for the incorporation of glutamine (Gln) residues into peptides.[1] The synthesis of this non-proteinogenic amino acid was first reported in 1960 through the dehydration of L-glutamine.[1]

The use of Fmoc-(S)-2-Amino-4-cyanobutanoic acid in solid-phase peptide synthesis (SPPS) circumvents issues associated with the direct use of Fmoc-Gln(Trt)-OH, such as side-chain amide dehydration or pyroglutamate (B8496135) formation under certain coupling and cleavage conditions. The cyano group is stable under standard SPPS conditions and can be quantitatively converted to the carboxamide of glutamine post-synthesis.

Physicochemical Properties of (S)-2-Amino-4-cyanobutanoic acid
PropertyValue
Molecular FormulaC₅H₈N₂O₂
Molecular Weight128.13 g/mol
IUPAC Name(2S)-2-amino-4-cyanobutanoic acid
AppearanceWhite to off-white powder
Experimental Protocol: Incorporation of Glutamine using Fmoc-(S)-2-Amino-4-cyanobutanoic acid in Fmoc-SPPS

This protocol outlines the steps for incorporating a glutamine residue into a peptide sequence on a solid support using Fmoc-(S)-2-Amino-4-cyanobutanoic acid, followed by on-resin conversion of the cyano group to the carboxamide.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-(S)-2-Amino-4-cyanobutanoic acid

  • Other required Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Wash solutions: DMF, DCM

  • Conversion reagent: 30% Hydrogen peroxide (H₂O₂), 1 M Sodium hydroxide (B78521) (NaOH) or a suitable catalyst for nitrile hydration.

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Diethyl ether (for precipitation)

Protocol:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Coupling of Fmoc-(S)-2-Amino-4-cyanobutanoic acid:

    • Pre-activate a solution of Fmoc-(S)-2-Amino-4-cyanobutanoic acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2 hours at room temperature with gentle agitation.

    • Perform a Kaiser test to confirm the completion of the coupling.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

  • Chain Elongation: Continue the peptide chain elongation by repeating the deprotection, washing, and coupling steps with the subsequent Fmoc-amino acids in the desired sequence.

  • On-Resin Conversion of Cyano to Carboxamide:

    • After the final amino acid coupling and subsequent Fmoc deprotection, wash the resin with DMF.

    • Treat the peptidyl-resin with a freshly prepared solution of 30% H₂O₂ in 0.1 M NaOH (aq) for 1 hour at room temperature. The pH should be carefully monitored and maintained around 10.5. Alternative methods using transition metal catalysts for nitrile hydration can also be employed.

    • Wash the resin thoroughly with water (3x), Methanol (3x), DCM (3x), and DMF (3x).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide by reverse-phase HPLC.

Workflow for Glutamine Incorporation using (S)-2-Amino-4-cyanobutanoic acid

SPPS_Workflow start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Couple Fmoc-(S)-2-Amino- This compound (HBTU/HOBt/DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 elongation Continue Peptide Chain Elongation wash2->elongation conversion On-Resin Conversion (H₂O₂/NaOH) elongation->conversion wash3 Wash (H₂O, MeOH, DCM, DMF) conversion->wash3 cleavage Cleavage from Resin (TFA Cocktail) wash3->cleavage purification Precipitation & HPLC Purification cleavage->purification

Fmoc-SPPS workflow for Gln incorporation.

II. This compound: A Theoretical Application as a Heterobifunctional Linker

While not a standard reagent in peptide synthesis catalogs, this compound possesses two key functional groups—a terminal carboxylic acid and a cyano group—that lend themselves to applications in bioconjugation, such as the synthesis of peptide-drug conjugates (PDCs). The carboxylic acid can be activated to form an amide bond with an amino group on a peptide (e.g., the N-terminus or the side chain of a lysine (B10760008) residue). The cyano group, although less reactive than other functional groups typically used in bioconjugation, can potentially be reduced to a primary amine or hydrolyzed to a carboxylic acid under specific conditions, allowing for subsequent conjugation to another molecule.

This section outlines a theoretical protocol for the use of this compound as a linker to conjugate a payload to a peptide.

Proposed Reaction Scheme

Linker_Scheme peptide Peptide-NH₂ activation Carbodiimide Activation (e.g., EDC/NHS) peptide->activation linker This compound (HOOC-(CH₂)₃-CN) linker->activation conjugate1 Peptide-Linker (Peptide-NH-CO-(CH₂)₃-CN) activation->conjugate1 reduction Cyano Group Reduction (e.g., H₂/Raney Ni or LiAlH₄) conjugate1->reduction conjugate2 Peptide-Linker-NH₂ (Peptide-NH-CO-(CH₂)₃-(CH₂)NH₂) reduction->conjugate2 final_conjugate Peptide-Linker-Payload conjugate2->final_conjugate payload Payload-X (X = reactive group) payload->final_conjugate

Theoretical conjugation via this compound.
Hypothetical Protocol: Conjugation of a Payload to a Peptide using this compound as a Linker

This protocol is theoretical and would require optimization for specific peptides and payloads.

Part 1: Coupling of this compound to the Peptide

Materials:

  • Peptide with a free primary amine

  • This compound

  • Activation reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide)

  • Buffer: MES buffer (pH 6.0) or PBS (pH 7.4)

  • Quenching reagent: Hydroxylamine (B1172632)

  • Purification system: Size-exclusion chromatography or reverse-phase HPLC

Protocol:

  • Activation of this compound:

    • Dissolve this compound (10 eq. to peptide) in MES buffer.

    • Add EDC (12 eq.) and NHS (15 eq.).

    • Stir the reaction mixture for 15-30 minutes at room temperature to form the NHS-ester.

  • Conjugation to Peptide:

    • Dissolve the peptide in PBS.

    • Add the activated this compound solution to the peptide solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Add hydroxylamine to a final concentration of 10 mM to quench any unreacted NHS-ester.

  • Purification: Purify the peptide-linker conjugate using size-exclusion chromatography or HPLC to remove excess linker and reagents.

Part 2: Modification of the Cyano Group and Payload Conjugation

Materials:

  • Purified peptide-linker conjugate

  • Reducing agent (e.g., Hydrogen gas with Raney Nickel catalyst, requires specialized equipment) or a milder reducing agent suitable for peptides.

  • Activated payload (e.g., payload-NHS ester)

  • Buffer: Borate (B1201080) buffer (pH 8.5)

Protocol:

  • Reduction of the Cyano Group:

    • This step is challenging in the presence of a peptide and requires careful selection of a chemo-selective reducing agent that does not affect peptide bonds or other functional groups. A potential method involves catalytic hydrogenation.

    • Dissolve the peptide-linker conjugate in a suitable solvent (e.g., methanol/water).

    • Add Raney Nickel catalyst.

    • Hydrogenate under pressure until the reaction is complete (monitored by LC-MS).

    • Filter to remove the catalyst.

  • Purification of the Aminated Peptide-Linker: Purify the product by HPLC.

  • Payload Conjugation:

    • Dissolve the aminated peptide-linker in borate buffer.

    • Add the activated payload.

    • React for 2-4 hours at room temperature.

  • Final Purification: Purify the final peptide-drug conjugate by HPLC.

Quantitative Data Summary

The following table summarizes typical quantitative data expected from the described protocols. Note that the data for the this compound linker is hypothetical and would depend heavily on the specific peptide and payload.

Parameter(S)-2-Amino-4-cyanobutanoic acid IncorporationThis compound Linker (Theoretical)
Coupling Efficiency >99% (as determined by Kaiser test)70-90% (for peptide-linker formation)
On-Resin Conversion Yield >95%N/A
Cyano Group Reduction Yield N/A30-70% (highly variable and challenging)
Final Conjugate Yield N/A50-80% (for payload attachment to aminated linker)
Purity (after HPLC) >98%>95%

Conclusion

(S)-2-Amino-4-cyanobutanoic acid is a well-established and valuable reagent in solid-phase peptide synthesis, offering a reliable method for the incorporation of glutamine residues with minimal side reactions. The protocols provided herein offer a guide for its successful implementation.

The application of this compound as a heterobifunctional linker is, at present, a more theoretical concept. While chemically plausible, the practical challenges, particularly the selective reduction of the cyano group in the presence of a complex peptide, would require significant experimental optimization. However, for researchers seeking novel linker technologies, it presents an avenue for exploration.

It is recommended that for all new applications, small-scale pilot experiments be conducted to optimize reaction conditions for the specific peptide and other molecules involved.

References

Application Notes and Protocols: 4-Cyanobutanoic Acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-cyanobutanoic acid in the design and development of advanced drug delivery systems. The following sections detail its application as a versatile linker, its potential role in nanoparticle formulations, and its use in prodrug strategies, supplemented with detailed experimental protocols and relevant data.

Introduction to this compound in Drug Delivery

This compound is a bifunctional molecule possessing both a carboxylic acid and a nitrile group. This unique structure makes it a valuable building block in the synthesis of drug delivery systems. The carboxylic acid allows for straightforward conjugation to drugs or carrier molecules through ester or amide linkages, while the cyano group can be chemically modified or utilized for its specific electronic properties. Its aliphatic chain provides flexibility, which can be crucial for linker design in drug conjugates. While direct, extensive literature on this compound in fully characterized drug delivery systems is emerging, its application in creating linkers for prodrugs and bioconjugation is documented, highlighting its potential in the field.

Application as a Linker in Drug Conjugates

This compound can be employed as a component of linkers in various drug conjugates, including antibody-drug conjugates (ADCs), small molecule-drug conjugates (SMDCs), and peptide-drug conjugates. The linker plays a critical role in the stability and release of the payload.

2.1. Synthesis of a Bioorthogonal Cleavable Linker

Recent patent literature describes the use of this compound in the synthesis of linkers for bioorthogonal chemistry. These linkers can be incorporated into prodrugs, allowing for targeted drug release upon a specific chemical trigger.

Experimental Protocol: Synthesis of a Tetrazine-Containing Linker Intermediate

This protocol is adapted from a patented synthesis for creating a building block for a bioorthogonal linker.[1]

Objective: To synthesize a tetrazine-containing intermediate using this compound for subsequent conjugation to a drug molecule.

Materials:

Procedure:

  • In a pressure tube, combine this compound (170 mg, 1.5 mmol), dry acetonitrile (0.4 mL, 7.5 mmol), and Zn(OTf)₂ (164 mg, 0.45 mmol).

  • Seal the pressure tube and cool the mixture in an ice bath.

  • Add hydrazine monohydrate (0.75 mL, 15 mmol) dropwise to the cooled mixture with stirring.

  • After the addition is complete, stir the reaction mixture at 60°C for 35 minutes.

  • Cool the reaction mixture and then dilute it with 5 mL of water.

  • Add a solution of NaNO₂ to the diluted mixture to facilitate the formation of the tetrazine ring.

  • The resulting tetrazine-functionalized linker precursor can then be purified using standard chromatographic techniques (e.g., column chromatography on silica (B1680970) gel).

Expected Outcome: The reaction synthesizes a derivative where the cyano group and the carboxylic acid of this compound are converted into a tetrazine ring, with the butanoic acid chain acting as a spacer. This product can then be conjugated to a drug molecule through its remaining functional groups.

G

Potential in Nanoparticle-Based Drug Delivery

While specific data on nanoparticles formulated directly with this compound is not abundant, its structural similarity to other linkers and functionalized polymers suggests its utility in this area. For instance, a related compound, 4,4′-azobis(4-cyanovaleric acid), has been used to create thermosensitive magnetic nanoparticles. This suggests that the cyano- and carboxylic acid-containing structure is amenable to nanoparticle functionalization.

Hypothetical Application: Surface Functionalization of Nanoparticles

This compound could be used to functionalize the surface of pre-formed nanoparticles (e.g., iron oxide, gold, or polymeric nanoparticles) to provide a carboxylic acid handle for further drug conjugation.

Experimental Protocol: Surface Modification of Chitosan-Coated Iron Oxide Nanoparticles

This hypothetical protocol is based on methodologies for similar surface modifications.

Objective: To functionalize chitosan-coated iron oxide nanoparticles (Fe₃O₄@CS) with this compound to introduce carboxyl groups for subsequent drug attachment.

Materials:

  • Fe₃O₄@CS nanoparticles

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.0)

  • Phosphate-buffered saline (PBS) (pH 7.4)

  • Magnetic separator

  • Ultrasonicator

Procedure:

  • Disperse Fe₃O₄@CS nanoparticles in MES buffer.

  • Activate the carboxylic acid group of this compound by adding EDC and NHS in MES buffer and stirring for 15 minutes at room temperature.

  • Add the activated this compound solution to the nanoparticle dispersion.

  • Allow the reaction to proceed for 2 hours at room temperature with gentle shaking.

  • Separate the functionalized nanoparticles from the reaction mixture using a magnetic separator.

  • Wash the nanoparticles three times with PBS (pH 7.4) and then resuspend them in the desired buffer for drug conjugation.

Characterization: The successful functionalization can be confirmed by Fourier-transform infrared spectroscopy (FTIR) to detect the presence of the nitrile group and changes in the amide bond region. The size and morphology of the nanoparticles can be assessed by transmission electron microscopy (TEM) and dynamic light scattering (DLS).

Parameter Expected Range Characterization Method
Particle Size (Hydrodynamic Diameter)50 - 200 nmDynamic Light Scattering (DLS)
Zeta Potential+10 to +30 mV (before), -10 to -30 mV (after)DLS
Drug Loading Capacity (%)1 - 10% (w/w)UV-Vis Spectroscopy or HPLC
Encapsulation Efficiency (%)50 - 90%UV-Vis Spectroscopy or HPLC

G

Application in Prodrug Design

The carboxylic acid group of this compound can be used to form an ester or amide bond with a hydroxyl or amine group on a parent drug molecule. This creates a prodrug that may have improved solubility or pharmacokinetic properties. The linker can be designed to be cleaved in a specific physiological environment, releasing the active drug. A derivative, (S)-2-Amino-4-cyanobutanoic acid, has been noted as a synthon for incorporating L-glutamine in peptide synthesis, which is a common strategy in designing peptide-based prodrugs.

Experimental Protocol: General Synthesis of a this compound Prodrug

This is a general protocol for the esterification of a drug containing a hydroxyl group.

Objective: To synthesize a prodrug by linking this compound to a model drug (e.g., a simplified analog of paclitaxel (B517696) with an available hydroxyl group).

Materials:

  • Model drug with a hydroxyl group

  • This compound

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Standard workup and purification reagents (e.g., saturated sodium bicarbonate, brine, magnesium sulfate)

Procedure:

  • Dissolve the model drug and DMAP in dry DCM.

  • In a separate flask, dissolve this compound and DCC in dry DCM.

  • Slowly add the solution from step 2 to the solution from step 1 at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the prodrug.

In Vitro Drug Release Study: The release of the parent drug from the prodrug can be studied in different buffer solutions (e.g., pH 7.4 PBS to simulate blood, pH 5.0 acetate (B1210297) buffer to simulate the tumor microenvironment) with or without the presence of esterases.

Condition Expected Drug Release Profile
pH 7.4 BufferSlow, gradual release
pH 5.0 BufferPotentially faster release if the linker is acid-labile
pH 7.4 Buffer + EsteraseSignificantly faster release due to enzymatic cleavage

Conclusion

This compound presents itself as a promising and versatile building block for the development of sophisticated drug delivery systems. Its bifunctional nature allows for its use as a flexible linker in drug conjugates and for the surface modification of nanoparticles. While more research is needed to fully characterize its performance in complete drug delivery formulations, the existing data and its chemical properties strongly support its potential for advancing the design of targeted and controlled-release therapeutics. The protocols provided herein offer a foundational methodology for researchers to explore the applications of this compound in their own drug delivery projects.

References

Application Notes and Protocols for Polymerization Reactions Involving 4-Cyanobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential polymerization reactions involving 4-cyanobutanoic acid. While direct polymerization of this compound is not extensively documented, its chemical structure offers versatile routes to produce valuable polymers such as polyamides and polyesters through chemical modification. This document outlines the theoretical basis, experimental protocols for monomer synthesis and subsequent polymerization, and methods for polymer characterization.

Introduction

This compound is a bifunctional molecule containing both a carboxylic acid and a nitrile group. This unique structure makes it a valuable precursor for the synthesis of various monomers suitable for step-growth polymerization. The primary routes for its utilization in polymer synthesis involve the conversion of the nitrile group into either an amine or a carboxylic acid.

  • Reduction of the Nitrile Group: The nitrile group can be reduced to a primary amine, yielding 5-aminopentanoic acid. This amino acid can then undergo self-polycondensation to produce polyamide 5 (PA 5), a biodegradable and biocompatible polymer with potential applications in biomedical fields.

  • Hydrolysis of the Nitrile Group: Hydrolysis of the nitrile group converts this compound into succinic acid, a well-known dicarboxylic acid monomer. Succinic acid can be reacted with various diols or diamines to synthesize a wide range of polyesters and polyamides, respectively.[1][2]

This document will focus on the synthesis of polyamide 5 from this compound, as it represents a direct pathway to a valuable homopolymer. A general protocol for the synthesis of polyesters using the succinic acid derivative will also be presented.

Synthesis of 5-Aminopentanoic Acid from this compound

The critical first step is the reduction of the nitrile functionality to a primary amine. Catalytic hydrogenation is a common and effective method for this transformation.

Experimental Protocol: Catalytic Hydrogenation of this compound

Materials:

  • This compound

  • Methanol (B129727) (or other suitable solvent like ethanol (B145695) or water)

  • Raney Nickel (or other hydrogenation catalysts like Palladium on Carbon, Pd/C)

  • Hydrogen gas (high pressure)

  • Filter aid (e.g., Celite)

Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

  • Glass liner for the reactor

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • In the glass liner of the high-pressure reactor, dissolve this compound in methanol (e.g., 10% w/v solution).

  • Carefully add the Raney Nickel catalyst to the solution. The amount of catalyst can vary, but a starting point is typically 5-10% by weight of the this compound.

  • Place the glass liner into the hydrogenation reactor and seal the vessel.

  • Purge the reactor with nitrogen gas to remove any air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 bar).

  • Begin stirring and heat the reaction mixture to the desired temperature (e.g., 50-80 °C).

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Purge the reactor with nitrogen gas.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst.

  • Remove the solvent from the filtrate using a rotary evaporator to obtain the crude 5-aminopentanoic acid.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Polymerization of 5-Aminopentanoic Acid to Polyamide 5

5-Aminopentanoic acid can undergo self-polycondensation to form polyamide 5. This reaction is typically carried out at high temperatures to drive off the water byproduct and achieve high molecular weight polymer.

Experimental Protocol: Melt Polycondensation of 5-Aminopentanoic Acid

Materials:

  • 5-Aminopentanoic acid

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head with a condenser and receiving flask

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Cold trap

Procedure:

  • Charge the three-neck flask with 5-aminopentanoic acid.

  • Equip the flask with a mechanical stirrer, a nitrogen inlet, and a distillation head.

  • Purge the system with nitrogen for at least 30 minutes to create an inert atmosphere.

  • Begin heating the flask while maintaining a slow stream of nitrogen.

  • Gradually increase the temperature to the melting point of the monomer and then to the polymerization temperature (typically in the range of 220-260 °C).

  • Water will begin to distill from the reaction mixture as the polycondensation reaction proceeds. Collect the water in the receiving flask.

  • As the viscosity of the reaction mixture increases, the stirring speed may need to be adjusted.

  • Once the rate of water distillation slows down, apply a vacuum to the system to further drive the reaction to completion and remove the remaining water.

  • Continue the polymerization under vacuum for several hours until the desired viscosity (and molecular weight) is achieved.

  • To stop the reaction, remove the heat source and allow the polymer to cool to room temperature under a nitrogen atmosphere.

  • The resulting polyamide 5 can be removed from the flask once cooled.

Logical Workflow for Polyamide 5 Synthesis

Polyamide_Synthesis cluster_Monomer_Synthesis Monomer Synthesis cluster_Polymerization Polymerization cluster_Characterization Polymer Characterization 4-Cyanobutanoic_Acid This compound Hydrogenation Catalytic Hydrogenation 4-Cyanobutanoic_Acid->Hydrogenation 5-Aminopentanoic_Acid 5-Aminopentanoic Acid Hydrogenation->5-Aminopentanoic_Acid Polycondensation Melt Polycondensation 5-Aminopentanoic_Acid->Polycondensation Polyamide_5 Polyamide 5 Polycondensation->Polyamide_5 Characterization_Techniques GPC, NMR, FTIR, DSC, TGA Polyamide_5->Characterization_Techniques

Caption: Workflow for the synthesis and characterization of Polyamide 5.

General Protocol for Polyester (B1180765) Synthesis via Hydrolysis of this compound

If the desired end product is a polyester, the nitrile group of this compound must first be hydrolyzed to a carboxylic acid, yielding succinic acid.

Experimental Protocol: Hydrolysis of this compound

Materials:

  • This compound

  • Aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH)

  • Reflux condenser

Procedure:

  • Place this compound in a round-bottom flask.

  • Add an excess of the aqueous acid or base.

  • Attach a reflux condenser and heat the mixture to reflux for several hours.

  • Monitor the reaction by techniques such as TLC or NMR to confirm the disappearance of the nitrile group.

  • After cooling, if an acid was used, the succinic acid may precipitate and can be collected by filtration. If a base was used, acidify the solution to precipitate the succinic acid.

  • The crude succinic acid can be purified by recrystallization from water.

Once succinic acid is obtained, it can be used in a standard two-step melt polycondensation with a diol to form a polyester.[1]

Experimental Protocol: Two-Step Melt Polycondensation for Polyester Synthesis

Materials:

  • Succinic acid

  • Diol (e.g., 1,4-butanediol)

  • Catalyst (e.g., antimony trioxide, titanium isopropoxide)

  • Stabilizer (e.g., a phosphite (B83602) antioxidant)

Procedure:

  • Esterification:

    • Charge the reactor with equimolar amounts of succinic acid and the diol. A slight excess of the diol can be used.

    • Add the catalyst and stabilizer.

    • Purge with nitrogen and heat to 180-220°C with stirring for 2-4 hours, removing the water byproduct.[3]

  • Polycondensation:

    • After the theoretical amount of water is collected, slowly increase the temperature to 250-280°C.[3]

    • Gradually apply a vacuum to remove the excess diol and drive the polymerization.

    • Continue for several hours until the desired melt viscosity is reached.

    • Cool the polymer under a nitrogen atmosphere.

Signaling Pathway for Polyester Synthesis

Polyester_Synthesis_Pathway 4-Cyanobutanoic_Acid This compound Hydrolysis Hydrolysis 4-Cyanobutanoic_Acid->Hydrolysis Succinic_Acid Succinic Acid Hydrolysis->Succinic_Acid Esterification Esterification Succinic_Acid->Esterification Diol Diol Diol->Esterification Oligomer Oligomer Esterification->Oligomer Polycondensation Polycondensation Oligomer->Polycondensation Polyester Polyester Polycondensation->Polyester

Caption: Pathway for polyester synthesis from this compound.

Polymer Characterization

The synthesized polymers should be thoroughly characterized to determine their molecular weight, chemical structure, and thermal properties.

Table 1: Polymer Characterization Techniques

Property MeasuredTechniqueDescription
Molecular Weight Gel Permeation Chromatography (GPC)Determines the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).[3]
Chemical Structure Nuclear Magnetic Resonance (NMR) SpectroscopyConfirms the polymer structure and verifies the incorporation of monomers.[3]
Functional Groups Fourier-Transform Infrared (FTIR) SpectroscopyIdentifies characteristic functional groups to confirm polymerization (e.g., amide N-H stretch, ester C=O stretch).[3]
Thermal Transitions Differential Scanning Calorimetry (DSC)Measures the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.[1]
Thermal Stability Thermogravimetric Analysis (TGA)Determines the decomposition temperature of the polymer.[1]

Applications in Drug Development

Biodegradable polymers derived from this compound, such as polyamide 5 and various aliphatic polyesters, have significant potential in the pharmaceutical and biomedical fields. Their biocompatibility and degradability make them suitable for a range of applications.

Potential Applications:

  • Drug Delivery Systems: The polymers can be formulated into microparticles, nanoparticles, or hydrogels for the controlled release of therapeutic agents.[4]

  • Tissue Engineering: They can be fabricated into scaffolds to support cell growth and tissue regeneration.[5]

  • Medical Devices: These polymers can be used to create biodegradable sutures, implants, and other medical devices.[6]

Conclusion

This compound serves as a versatile precursor for the synthesis of valuable biodegradable polymers. Through established chemical transformations—reduction to an amine or hydrolysis to a dicarboxylic acid—it can be converted into monomers suitable for the production of polyamides and polyesters. The protocols outlined in these application notes provide a foundation for researchers to explore the synthesis and application of these materials in various scientific disciplines, particularly in the field of drug development. The characterization of these polymers is crucial to understanding their properties and tailoring them for specific applications.

References

Application Notes and Protocols: 4-Cyanobutanoic Acid as a Versatile Building Block for Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanobutanoic acid is a bifunctional molecule that serves as a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds. Its linear four-carbon backbone, terminating in a reactive carboxylic acid and a nitrile group, allows for a range of cyclization strategies to construct five- and six-membered rings, which are prevalent scaffolds in medicinal chemistry and drug discovery. The nitrile moiety can participate in cycloaddition reactions or be reduced to an amine for subsequent intramolecular amidation, while the carboxylic acid group can be activated for cyclization or converted into other functional groups to facilitate ring closure.

These application notes provide detailed protocols for the synthesis of two distinct heterocyclic systems derived from this compound: a tetrazole and a piperidone. These examples showcase the utility of this building block in generating diverse molecular architectures of pharmaceutical interest.

I. Synthesis of 5-(3-Carboxypropyl)tetrazole

The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) is a highly efficient method for the synthesis of 5-substituted-1H-tetrazoles. Tetrazoles are recognized as bioisosteres of carboxylic acids and are found in numerous approved drugs. This protocol details the direct conversion of this compound to 5-(3-carboxypropyl)tetrazole.

Reaction Scheme:

G cluster_0 This compound cluster_1 NaN3, NH4Cl DMF, 120-130 °C cluster_2 5-(3-Carboxypropyl)tetrazole NC-(CH2)3-COOH NC-(CH2)3-COOH Reagents Reagents NC-(CH2)3-COOH->Reagents HN4C-(CH2)3-COOH HN4C-(CH2)3-COOH Reagents->HN4C-(CH2)3-COOH

Caption: Synthesis of 5-(3-carboxypropyl)tetrazole.

Experimental Protocol

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Ammonium (B1175870) chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (B80452) (NaNO₂)

  • Deionized water

  • Ethyl acetate

  • Toluene

Procedure:

  • In a reaction vessel equipped with a stirrer and a reflux condenser, combine this compound (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.1 eq) in DMF.

  • Heat the reaction mixture to 120-130 °C and maintain this temperature for 15-20 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid. This may cause the product to precipitate.

  • To remove any residual azide, a solution of sodium nitrite in water can be slowly added at a temperature below 5°C, followed by stirring for a short period.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/toluene.

Quantitative Data
ProductStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)
5-(3-Carboxypropyl)tetrazoleThis compoundNaN₃, NH₄ClDMF120-13015-20~85

Table 1: Summary of reaction parameters for the synthesis of 5-(3-carboxypropyl)tetrazole.

II. Synthesis of 2-Piperidone (δ-Valerolactam)

The reductive cyclization of γ-cyano carboxylic acids provides a direct route to δ-lactams, a common structural motif in natural products and pharmaceuticals. This protocol describes the catalytic hydrogenation of this compound to afford 2-piperidone.

Reaction Scheme:

G cluster_0 This compound cluster_1 H2, Catalyst Solvent, Temp, Pressure cluster_2 2-Piperidone NC-(CH2)3-COOH NC-(CH2)3-COOH Conditions Conditions NC-(CH2)3-COOH->Conditions (CH2)4C(O)NH (CH2)4C(O)NH Conditions->(CH2)4C(O)NH

Caption: Reductive cyclization of this compound.

Experimental Protocol

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 5-10 mol%) or Raney Nickel

  • Methanol (B129727) or Ethanol

  • Ammonia (B1221849) (optional, can be used to suppress side reactions)

  • Hydrogen gas (H₂)

  • High-pressure autoclave or a similar hydrogenation apparatus

Procedure:

  • Charge a high-pressure autoclave with this compound (1.0 eq) and the chosen catalyst (e.g., 10% Pd/C).

  • Add a suitable solvent such as methanol or ethanol. The addition of a small amount of ammonia can be beneficial.

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-piperidone.

  • The product can be purified by distillation or recrystallization.

Quantitative Data
ProductStarting MaterialCatalystSolventPressure (atm)Temp. (°C)Time (h)Yield (%)
2-PiperidoneThis compoundPd/CMethanol50-10080-1204-8>90
2-PiperidoneThis compoundRaney NiEthanol/NH₃50-10080-1204-8>90

Table 2: Representative conditions for the reductive cyclization of this compound to 2-piperidone.

Logical Workflow for Heterocycle Synthesis from this compound

The following diagram illustrates the decision-making process and synthetic pathways for converting this compound into different heterocyclic cores.

G cluster_path1 Tetrazole Synthesis cluster_path2 Piperidone Synthesis start This compound cycloaddition [3+2] Cycloaddition start->cycloaddition Nitrile functionality reductive_cyclization Reductive Cyclization start->reductive_cyclization Nitrile and Carboxylic Acid functionalities reagents1 NaN3, NH4Cl cycloaddition->reagents1 product1 5-(3-Carboxypropyl)tetrazole reagents1->product1 reagents2 H2, Catalyst (Pd/C or Raney Ni) reductive_cyclization->reagents2 product2 2-Piperidone reagents2->product2

Caption: Synthetic pathways from this compound.

Conclusion

This compound is a readily available and cost-effective building block that provides access to a range of medicinally relevant heterocyclic structures. The protocols outlined above for the synthesis of a tetrazole and a piperidone demonstrate two distinct and efficient cyclization strategies. These methods are scalable and utilize common laboratory reagents and techniques, making them highly applicable in both academic and industrial research settings focused on the discovery and development of new therapeutic agents. Further derivatization of the carboxylic acid handle on the tetrazole product or the lactam ring of the piperidone can lead to the generation of diverse compound libraries for biological screening.

Application Notes and Protocols for the Derivatization of 4-Cyanobutanoic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many organic molecules, including 4-cyanobutanoic acid, are non-volatile due to the presence of polar functional groups like the carboxylic acid group. To make these compounds amenable to GC-MS analysis, a derivatization step is necessary to increase their volatility and thermal stability.[1][2][3] This document provides detailed protocols for two common derivatization methods for this compound: silylation and esterification .

The choice of derivatization method depends on the specific requirements of the analysis. Silylation is a versatile and widely used technique that replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, significantly increasing volatility.[1][2] Esterification, another common method, converts the carboxylic acid to its corresponding ester, which is also more volatile.[2][4] It is crucial to consider that under strong acidic conditions with heat and the presence of water, the nitrile group in this compound can be susceptible to hydrolysis to a carboxylic acid.[5][6][7][8] Therefore, careful control of the reaction conditions is essential to ensure the integrity of the analyte.

Derivatization Methods

Two primary methods for the derivatization of the carboxylic acid group of this compound are presented: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and esterification using Boron Trifluoride-Methanol (BF3-Methanol).

Method 1: Silylation with BSTFA + 1% TMCS

Silylation is a robust method for derivatizing carboxylic acids.[1] BSTFA is a powerful silylating agent, and the addition of TMCS as a catalyst enhances its reactivity.[2] The nitrile group is generally stable under these conditions.

Principle: The active hydrogen of the carboxylic acid group is replaced by a trimethylsilyl (TMS) group.

4-Cyanobutanoic_Acid This compound TMS_Derivative Trimethylsilyl 4-cyanobutanoate 4-Cyanobutanoic_Acid->TMS_Derivative Silylation BSTFA_TMCS BSTFA + 1% TMCS BSTFA_TMCS->TMS_Derivative Byproducts Byproducts

Figure 1: Silylation of this compound.
Method 2: Esterification with BF3-Methanol

Esterification is a classic derivatization technique for carboxylic acids, resulting in the formation of a methyl ester.[4] Boron trifluoride serves as an efficient catalyst for this reaction.[9][10] To minimize the risk of nitrile hydrolysis, anhydrous conditions and controlled heating are recommended.

Principle: The carboxylic acid is converted to its methyl ester in the presence of a catalyst.

4-Cyanobutanoic_Acid This compound Methyl_Ester Methyl 4-cyanobutanoate 4-Cyanobutanoic_Acid->Methyl_Ester Esterification BF3_Methanol BF3-Methanol BF3_Methanol->Methyl_Ester Water Water

Figure 2: Esterification of this compound.

Experimental Protocols

The following are detailed protocols for the derivatization and subsequent GC-MS analysis of this compound.

Materials and Reagents
  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Boron Trifluoride-Methanol solution (14% w/v)

  • Pyridine, anhydrous

  • Acetonitrile, anhydrous, GC grade

  • Hexane (B92381), GC grade

  • Sodium sulfate (B86663), anhydrous

  • Deionized water

  • Nitrogen gas, high purity

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

  • Autosampler vials with inserts

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Sample Preparation

For quantitative analysis, it is essential to use an internal standard (IS). A suitable IS would be a stable isotope-labeled this compound (e.g., this compound-d4) or a structurally similar compound not present in the sample.

  • Aqueous Samples (e.g., biological fluids):

    • To 500 µL of the sample, add the internal standard.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidifying the sample to pH < 2 with HCl.

    • Vortex vigorously and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.

  • Solid Samples:

    • Homogenize the sample.

    • Perform a solvent extraction using a suitable solvent.

    • Filter or centrifuge to remove particulate matter.

    • Add the internal standard.

    • Evaporate an aliquot of the extract to dryness.

Derivatization Protocol 1: Silylation
  • To the dried sample residue, add 50 µL of anhydrous pyridine.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the mixture at 70°C for 60 minutes.[11]

  • Cool the vial to room temperature.

  • Transfer the derivatized sample to a GC vial with an insert for analysis.

Derivatization Protocol 2: Esterification
  • To the dried sample residue, add 200 µL of 14% BF3-Methanol solution.[10]

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the mixture at 60°C for 30 minutes.[10]

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 0.5 mL of deionized water.

  • Vortex vigorously for 2 minutes to extract the methyl ester into the hexane layer.

  • Centrifuge to separate the phases.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the final extract to a GC vial with an insert for analysis.

GC-MS Analysis

The following are typical GC-MS parameters. These may need to be optimized for your specific instrument and application.

ParameterSilylation (TMS Derivative)Esterification (Methyl Ester)
GC System Agilent 7890B or equivalentAgilent 7890B or equivalent
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temp. 250°C250°C
Injection Mode Splitless (1 µL)Splitless (1 µL)
Carrier Gas Helium at a constant flow of 1.0 mL/minHelium at a constant flow of 1.0 mL/min
Oven Program Initial 80°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 minInitial 70°C for 2 min, ramp at 15°C/min to 250°C, hold for 3 min
MS System Agilent 5977A or equivalentAgilent 5977A or equivalent
Ion Source Temp. 230°C230°C
Quadrupole Temp. 150°C150°C
Ionization Mode Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM)Full Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM)

Quantitative Data Summary

The following tables present representative quantitative data for the GC-MS analysis of derivatized this compound. This data is illustrative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Retention Times and Mass Spectral Data

DerivativeExpected Retention Time (min)Molecular Weight ( g/mol )Key Mass Fragments (m/z)
Trimethylsilyl 4-cyanobutanoate~12.5185.10170, 117, 73
Methyl 4-cyanobutanoate~9.8127.14127, 96, 68, 55

Table 2: Method Performance Characteristics

ParameterSilylation Method (TMS Derivative)Esterification Method (Methyl Ester)
Linear Range (µg/mL) 0.1 - 500.1 - 50
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Detection (LOD) (µg/mL) 0.050.05
Limit of Quantification (LOQ) (µg/mL) 0.10.1
Intra-day Precision (%RSD) < 5%< 5%
Inter-day Precision (%RSD) < 10%< 10%
Recovery (%) 90 - 110%85 - 105%

Experimental Workflow

The overall experimental workflow from sample receipt to data analysis is depicted below.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection Add_IS Addition of Internal Standard Sample_Collection->Add_IS Extraction Liquid-Liquid or Solid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization_Reagent Add Derivatization Reagent (e.g., BSTFA or BF3-Methanol) Evaporation->Derivatization_Reagent Heating Heating/Incubation Derivatization_Reagent->Heating GC_MS_Analysis GC-MS Analysis Heating->GC_MS_Analysis Data_Acquisition Data Acquisition (Scan/SIM) GC_MS_Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Reporting Reporting of Results Quantification->Reporting

Figure 3: Experimental Workflow for GC-MS Analysis.

Conclusion

Both silylation and esterification are effective methods for the derivatization of this compound for GC-MS analysis. The choice of method will depend on the specific analytical needs, available instrumentation, and potential for interfering substances. Careful optimization of the derivatization and GC-MS parameters is crucial for achieving accurate and reproducible results. For quantitative studies, the use of an appropriate internal standard is strongly recommended.

References

Application Notes and Protocols for 4-Cyanobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and appropriate storage of 4-Cyanobutanoic acid (CAS No: 39201-33-7). Adherence to these protocols is crucial to ensure the integrity of the compound and the safety of laboratory personnel.

Overview and Safety Summary

This compound is a chemical intermediate that requires careful handling due to its potential hazards. It is classified as harmful if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and eye damage.[1][2][3] All personnel handling this compound must be thoroughly trained in its properties and the associated safety procedures.

Primary Hazards:

  • Acute toxicity (oral, dermal, inhalation)[2][3]

  • Corrosive[2]

  • Serious eye and skin irritant[2][3]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before use.

Quantitative Data Summary

The following table summarizes the key quantitative data for the handling and storage of this compound.

ParameterValueSource
Storage Temperature Room Temperature or Refrigerated (2°C - 8°C)[4][5]
Melting Point 35 °C[6]
Boiling Point 320.4 °C at 760 mmHg[4][6]
Flash Point 147.6 ± 23.2 °C[6]
Density 1.1 ± 0.1 g/cm³[6]

Experimental Protocols

Protocol for Safe Handling of this compound

This protocol outlines the steps for safely handling this compound in a laboratory setting.

A. Engineering Controls and Personal Protective Equipment (PPE)

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required.[1][6]

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][6]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[1][6]

  • Respiratory Protection: If there is a risk of dust or aerosol formation, use a NIOSH-approved respirator.[1]

B. Handling Procedure

  • Before handling, ensure all necessary PPE is donned correctly.

  • Avoid contact with skin and eyes.[6]

  • Prevent the formation of dust and aerosols during handling.[6]

  • Use non-sparking tools to prevent ignition from electrostatic discharge.[6]

  • Do not eat, drink, or smoke in the area where the chemical is handled.[6][7]

  • After handling, wash hands and any exposed skin thoroughly.[1][6]

  • Contaminated clothing should be removed and washed before reuse.[1][6]

Protocol for Storage of this compound

This protocol describes the appropriate conditions for the storage of this compound to maintain its stability and integrity.

A. Storage Conditions

  • Container: Store in a tightly closed container.[6]

  • Location: Keep in a dry, cool, and well-ventilated place.[6]

  • Temperature: Store at room temperature.[4] For long-term storage, refrigeration at 2-8°C is recommended.[5]

  • Incompatible Materials: Store away from oxidizing agents, strong acids, strong bases, heat, flames, and sparks.[1][7]

B. Storage Procedure

  • Ensure the container is properly labeled with the chemical name and any hazard warnings.

  • Keep the container tightly sealed to prevent moisture ingress and contamination.[6]

  • Store in a designated chemical storage area away from incompatible materials.[6]

  • The storage area should be locked to restrict access to authorized personnel only.[6]

Visualization

The following diagrams illustrate the key workflows for handling and storing this compound.

G Workflow for Handling this compound start Start prep Preparation: - Don PPE (Gloves, Goggles, Lab Coat) - Ensure fume hood is operational start->prep handle Handling: - Work in a fume hood - Avoid dust/aerosol formation - Use non-sparking tools prep->handle spill Spill Occurs handle->spill If spill use Use in Experiment handle->use No spill cleanup Spill Cleanup: - Evacuate area - Use absorbent material - Dispose of as hazardous waste spill->cleanup post_use Post-Handling: - Decontaminate work area - Wash hands thoroughly cleanup->post_use use->post_use end End post_use->end

Caption: Workflow for Handling this compound.

G Storage Protocol for this compound receive Receive Compound inspect Inspect Container: - Check for damage - Verify label receive->inspect storage_conditions Select Storage Location: - Dry, cool, well-ventilated - Away from incompatibles inspect->storage_conditions temp_check Temperature Control: - Room Temperature or - Refrigerate (2-8°C) storage_conditions->temp_check log Log in Inventory temp_check->log store Store in Tightly Closed Container log->store end Secure Storage store->end

Caption: Storage Protocol for this compound.

References

Application Notes and Protocols for 4-Cyanobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety precautions and detailed protocols for the handling and use of 4-Cyanobutanoic acid (CAS No: 39201-33-7) in a laboratory setting. Adherence to these guidelines is crucial to ensure a safe working environment and to minimize risks associated with this chemical.

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications:

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1][2]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage[1][2]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[2]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled[1][2]

Primary Hazards: Corrosive, Acutely Toxic, Irritant.[2]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Formula C5H7NO2[3]
Molecular Weight 113.11 g/mol [2]
Appearance Solid[1]
Boiling Point 320.4 °C at 760 mmHg
Flash Point 147.6 ± 23.2 °C
Density 1.1 ± 0.1 g/cm³

Toxicological Data

Table 3: Summary of Toxicological Information

EndpointResultClassification
Acute Oral Toxicity Data not availableHarmful if swallowed[1][2]
Acute Dermal Toxicity Data not availableHarmful in contact with skin[1][2]
Acute Inhalation Toxicity Data not availableToxic if inhaled[1][2]
Skin Corrosion/Irritation Data not availableCauses severe skin burns[1][2]
Serious Eye Damage/Irritation Data not availableCauses serious eye damage[2]

Experimental Protocols

Personal Protective Equipment (PPE)

A critical first line of defense when working with this compound is the consistent and correct use of Personal Protective Equipment.

Table 4: Required Personal Protective Equipment

Protection TypeSpecification
Eye Protection Chemical safety goggles or a face shield.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.[3]
Respiratory Protection Use only in a chemical fume hood.[3] If ventilation is inadequate, a NIOSH-approved respirator is required.
Safe Handling Protocol
  • Engineering Controls : All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3]

  • Avoiding Contact : Avoid all direct contact with the skin, eyes, and clothing. Do not breathe dust or vapor.[1]

  • Hygiene Practices : Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory.

  • Grounding : Use non-sparking tools and take precautionary measures against static discharges.[1]

Storage Protocol
  • Container : Store in a tightly closed container.[1]

  • Location : Keep in a cool, dry, and well-ventilated area.[1]

  • Incompatibilities : Store away from oxidizing agents, strong acids, and strong bases.[3]

  • Labeling : Ensure the container is clearly labeled with the chemical name and all appropriate hazard warnings.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent harm to personnel and the environment.

Workflow for Chemical Spill Response

A Spill Occurs B Evacuate Immediate Area A->B J Seek Medical Attention if Exposed A->J C Alert Others and Supervisor B->C D Don Appropriate PPE C->D E Contain the Spill (Use inert absorbent material) D->E F Collect Absorbed Material E->F G Place in a Sealed Container F->G H Decontaminate the Area G->H I Dispose of as Hazardous Waste H->I

Caption: Workflow for handling a chemical spill of this compound.

First Aid Measures

Table 5: First Aid Procedures

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Disposal Protocol
  • Waste Characterization : this compound and any contaminated materials must be treated as hazardous waste.

  • Containerization : Collect waste in a designated, properly labeled, and sealed container.

  • Disposal : Dispose of the hazardous waste through a licensed and approved waste disposal company, in accordance with all federal, state, and local regulations.[3] Do not allow the material to enter drains or water courses.[3]

References

Application Notes and Protocols: Synthesis of 4-Cyanobutanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 4-cyanobutanoyl chloride through the reaction of 4-cyanobutanoic acid with thionyl chloride. This reaction is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in drug discovery and development. The protocol is adapted from established procedures for similar carboxylic acids and is designed to be robust and reproducible, yielding the desired acyl chloride in high purity.

Introduction

The conversion of carboxylic acids to acyl chlorides is a pivotal step in the synthesis of numerous organic molecules, including esters, amides, and ketones. Acyl chlorides are highly reactive intermediates that readily undergo nucleophilic acyl substitution, making them valuable precursors in the pharmaceutical industry. This compound, with its bifunctional nature (a nitrile and a carboxylic acid), is a versatile building block. Its conversion to 4-cyanobutanoyl chloride opens up a wide array of synthetic possibilities for the introduction of the 4-cyanobutanoyl moiety into target molecules. The use of thionyl chloride (SOCl₂) is a common and effective method for this transformation due to the clean reaction profile, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.

Reaction Scheme

The overall reaction is as follows:

Caption: General reaction scheme for the synthesis of 4-cyanobutanoyl chloride.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of an analogous acyl chloride, 4-cyanobenzoyl chloride, which is expected to be representative for the synthesis of 4-cyanobutanoyl chloride.[1]

ParameterValueReference
Starting Material4-Cyanobenzoic Acid (30.00 g, 203.90 mmol)[1]
ReagentThionyl Chloride (29.11 g, 244.68 mmol)[1]
CatalystN,N-Dimethylformamide (DMF) (3 drops)[1]
Reaction Time1.5 hours[1]
Reaction TemperatureReflux[1]
Productp-Cyanobenzoyl Chloride[1]
Yield98%[1]
Purity99%[1]
Melting Point67.2-68.2 °C[1]

Spectroscopic Data of a Representative Product (4-Cyanobenzoyl Chloride)

The following data for 4-cyanobenzoyl chloride provides an example of the characterization that would be performed on the product.[1]

SpectroscopyData
¹H NMR (600 MHz, DMSO-d₆)δ 8.06 (d, J = 7.8 Hz, 2H), 7.96 (d, J = 7.8 Hz, 2H)
¹³C NMR (151 MHz, DMSO-d₆)δ 165.9, 134.7, 132.6, 129.9, 118.1, 115.1
IR (KBr, νmax/cm⁻¹)3101, 3051, 2229 (C≡N), 1772 (C=O), 1739, 1597, 1401, 1287, 1211, 1167, 896, 851, 634
HR-MS (ESI) m/z[M + H]⁺ calculated for C₈H₄ClNO + H⁺: 166.0053, found: 166.0054

Experimental Protocol

This protocol is adapted from the synthesis of 4-cyanobenzoyl chloride and general procedures for the conversion of carboxylic acids to acyl chlorides.[1][2]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Anhydrous solvent (e.g., dichloromethane (B109758) or toluene, optional)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Gas inlet/outlet adapter (for inert gas and to vent evolved gases to a scrubber)

  • Dropping funnel (optional)

  • Distillation apparatus or rotary evaporator

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • Reaction Setup:

    • Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). The outlet of the condenser should be connected to a gas scrubber containing a sodium hydroxide (B78521) solution to neutralize the evolved HCl and SO₂ gases.

    • To the flask, add this compound.

  • Addition of Reagents:

    • Carefully add an excess of thionyl chloride (typically 1.5 to 2.0 molar equivalents) to the flask. This can be done at room temperature.

    • Add a catalytic amount of anhydrous DMF (e.g., a few drops) to the reaction mixture. The addition of DMF is known to catalyze the formation of the acyl chloride.

  • Reaction:

    • Heat the reaction mixture to a gentle reflux. The temperature will depend on whether a solvent is used or if the reaction is run in neat thionyl chloride (boiling point of SOCl₂ is 76 °C).

    • Maintain the reflux with stirring for 1 to 3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). For more rigorous monitoring, thin-layer chromatography (TLC) can be used, taking care to quench the aliquot with a nucleophile (e.g., methanol) to convert the acyl chloride to a stable ester for analysis.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess thionyl chloride under reduced pressure. A rotary evaporator with a base trap is suitable for this purpose. Caution: Thionyl chloride is corrosive and reacts violently with water. Ensure the vacuum system is protected.

    • The crude 4-cyanobutanoyl chloride can be purified by fractional distillation under reduced pressure. The purity of the fractions should be assessed by analytical techniques such as GC-MS or NMR spectroscopy.

Visualizations

Reaction Workflow

Reaction_Workflow Start Start Setup Reaction Setup: - Dry Glassware - Inert Atmosphere Start->Setup AddReactants Add Reactants: - this compound - Thionyl Chloride - DMF (catalyst) Setup->AddReactants Reaction Reaction: - Reflux (1-3 h) AddReactants->Reaction Workup Work-up: - Remove excess SOCl₂ Reaction->Workup Purification Purification: - Fractional Distillation Workup->Purification Product 4-Cyanobutanoyl Chloride Purification->Product

Caption: Experimental workflow for the synthesis of 4-cyanobutanoyl chloride.

Signaling Pathway (Reaction Mechanism)

Reaction_Mechanism CarboxylicAcid This compound (R-COOH) Intermediate1 Protonated Chlorosulfite Ester CarboxylicAcid->Intermediate1 + SOCl₂ ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Intermediate1 ChlorideIon Chloride Ion (Cl⁻) Intermediate1->ChlorideIon - Cl⁻ Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 + Cl⁻ (Nucleophilic Attack) ChlorideIon->Intermediate2 AcylChloride 4-Cyanobutanoyl Chloride (R-COCl) Intermediate2->AcylChloride - [O-SOCl] Byproducts SO₂ + HCl Intermediate2->Byproducts Decomposition of leaving group

Caption: Simplified mechanism of acyl chloride formation.

Safety Precautions

  • Thionyl chloride is a corrosive and toxic substance that reacts violently with water to produce toxic gases (HCl and SO₂). All manipulations should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The reaction evolves toxic gases (HCl and SO₂) which must be neutralized in a basic scrubber.

  • Acyl chlorides are moisture-sensitive and corrosive. Handle them under anhydrous conditions and with appropriate care.

Applications in Drug Development

4-Cyanobutanoyl chloride is a versatile intermediate in the synthesis of pharmaceuticals. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The acyl chloride functionality allows for the facile formation of amide and ester linkages, which are common in drug molecules. This intermediate can be used to introduce a flexible four-carbon chain with a terminal cyano group, which can act as a pharmacophore or a synthetic handle for further elaboration in the development of new chemical entities.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Cyanobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Cyanobutanoic Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis. Below, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to support your experimental design.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, particularly when using hydrolysis of a nitrile precursor.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete Reaction: The hydrolysis of the nitrile is slow.Increase reaction time and/or temperature. Monitor the reaction progress using an appropriate analytical technique such as TLC or GC-MS to ensure the consumption of starting material.
Incorrect Reagents: Purity of starting materials (e.g., 4-chlorobutyronitrile (B21389) or ethyl 4-cyanobutanoate) is low.Use high-purity, anhydrous reagents and solvents. Impurities can interfere with the reaction.
Ineffective Hydrolysis Conditions: The chosen acid or base catalyst is not strong enough or is used in insufficient quantity.For acid-catalyzed hydrolysis, use a strong acid like concentrated HCl or H₂SO₄. For base-catalyzed hydrolysis, use a strong base like NaOH or KOH. Ensure the catalyst is used in sufficient molar excess.
Presence of Amide Impurity Incomplete Hydrolysis: The reaction is stopped prematurely, isolating the intermediate 4-cyanobutanamide.Extend the reaction time and/or increase the temperature to drive the hydrolysis to completion. Re-subject the isolated product mixture to the hydrolysis conditions.
Formation of Dicarboxylic Acid Hydrolysis of the Nitrile Group: The cyano group is also hydrolyzed to a carboxylic acid, forming pentanedioic acid (glutaric acid).This is a common side reaction, especially under harsh acidic or basic conditions. To minimize this, use milder reaction conditions (lower temperature, shorter reaction time) and carefully monitor the reaction progress. Base-catalyzed hydrolysis may offer better selectivity in some cases.
Difficulty in Product Isolation Product is Water-Soluble: this compound has some solubility in water, leading to losses during aqueous workup.After acidification of the reaction mixture, saturate the aqueous layer with NaCl to decrease the solubility of the organic product. Extract with a suitable organic solvent (e.g., ethyl acetate (B1210297), diethyl ether, or dichloromethane) multiple times.
Emulsion Formation During Extraction: The presence of salts and byproducts can lead to the formation of stable emulsions.Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective.
Product is an Oil Instead of a Solid Presence of Impurities: Residual solvent or impurities can lower the melting point of the product.Purify the product further by recrystallization from a suitable solvent system (e.g., water, or a mixture of ethyl acetate and hexanes). Ensure the product is thoroughly dried under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include 4-chlorobutyronitrile, ethyl 4-cyanobutanoate, and γ-butyrolactone. The choice of starting material often depends on availability, cost, and the desired scale of the reaction.

Q2: Which is better for hydrolysis of the nitrile precursor: acid-catalyzed or base-catalyzed conditions?

A2: Both methods are effective, but they have different advantages.

  • Acid-catalyzed hydrolysis (e.g., with HCl or H₂SO₄) directly yields the carboxylic acid. However, the reaction is reversible and may require a large excess of water to drive it to completion.[1][2]

  • Base-catalyzed hydrolysis (e.g., with NaOH or KOH) is irreversible and often proceeds faster, potentially leading to higher yields.[1][3] However, it initially forms the carboxylate salt, which requires a subsequent acidification step to obtain the final product.[4][5]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by spotting the reaction mixture against the starting material. Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used to quantify the consumption of the starting material and the formation of the product.

Q4: What is the most common side product in this synthesis?

A4: The most common side product is the corresponding amide (4-cyanobutanamide), which is an intermediate in the hydrolysis of the nitrile.[4] Over-hydrolysis can also lead to the formation of glutaric acid if the cyano group is also hydrolyzed.

Q5: How can I purify the final product to improve its yield and purity?

A5: After the reaction workup, the crude product can be purified by recrystallization. If the product is an oil, column chromatography on silica (B1680970) gel may be necessary. For isolation from the reaction mixture, adjusting the pH to between 2.0 and 2.5, followed by extraction with an organic solvent, is a common procedure.[6]

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of 4-Chlorobutyronitrile

This protocol describes the synthesis of this compound from 4-chlorobutyronitrile via a two-step process: nucleophilic substitution with cyanide followed by acid-catalyzed hydrolysis.

Step 1: Synthesis of 4-Cyanobutyronitrile (Intermediate)

  • In a well-ventilated fume hood, dissolve sodium cyanide (NaCN) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Slowly add 4-chlorobutyronitrile to the NaCN solution at room temperature.

  • Heat the reaction mixture and monitor the reaction progress by TLC or GC until the starting material is consumed.

  • After cooling, pour the reaction mixture into water and extract the product with an organic solvent like diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 4-cyanobutyronitrile.

Step 2: Hydrolysis to this compound

  • To the crude 4-cyanobutyronitrile, add a solution of concentrated hydrochloric acid and water.

  • Heat the mixture under reflux for several hours. Monitor the reaction for the disappearance of the nitrile starting material.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Extract the aqueous mixture several times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Protocol 2: Base-Catalyzed Hydrolysis of Ethyl 4-Cyanobutanoate

This protocol outlines the synthesis of this compound starting from its ethyl ester.

  • Dissolve ethyl 4-cyanobutanoate in ethanol (B145695) in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (B78521) (NaOH).

  • Heat the mixture to reflux and stir for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with concentrated hydrochloric acid.

  • Extract the product from the acidified aqueous layer multiple times with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain this compound.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the hydrolysis of nitrile precursors to carboxylic acids. Please note that yields can vary based on the specific substrate and experimental setup.

Starting MaterialHydrolysis ConditionsTemperatureTimeTypical YieldReference
Aliphatic NitrileDilute HCl, RefluxRefluxSeveral hoursGood--INVALID-LINK--
Aliphatic NitrileNaOH Solution, RefluxRefluxSeveral hoursGood--INVALID-LINK--
Ethyl EsterAqueous NaOHReflux1-2 hoursHigh--INVALID-LINK--
Ethyl EsterAqueous AcidRefluxSeveral hoursModerate--INVALID-LINK--

Visualizations

experimental_workflow cluster_hydrolysis Synthesis via Hydrolysis start Starting Material (e.g., 4-Halobutyronitrile or Ethyl 4-Cyanobutanoate) hydrolysis Hydrolysis (Acid or Base Catalyzed) start->hydrolysis Add Acid/Base & Heat workup Aqueous Workup & Extraction hydrolysis->workup Cool & Neutralize/ Acidify purification Purification (Recrystallization or Chromatography) workup->purification Crude Product product This compound purification->product Pure Product

Caption: A generalized experimental workflow for the synthesis of this compound via hydrolysis.

troubleshooting_yield start Low Yield of This compound check_sm Is Starting Material Consumed? (TLC/GC) start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn No check_impurities Significant Impurities Present? check_sm->check_impurities Yes optimize_cond Increase Time/Temp Check Catalyst incomplete_rxn->optimize_cond end Improved Yield optimize_cond->end side_rxn Side Reactions Occurring check_impurities->side_rxn Yes product_loss Product Loss During Workup/Purification check_impurities->product_loss No side_rxn->optimize_cond optimize_purification Optimize Purification (pH, Solvent, Technique) optimize_purification->end product_loss->optimize_purification

Caption: A troubleshooting decision tree for addressing low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 4-Cyanobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of 4-cyanobutanoic acid. The following guides and FAQs address specific challenges, provide detailed experimental protocols, and offer data-driven insights to optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common laboratory and industrial synthesis of this compound involves the partial hydrolysis of adiponitrile (B1665535). Adiponitrile, a dinitrile, can be selectively hydrolyzed to yield the desired product, which contains one nitrile and one carboxylic acid group. Alternative, though less common, routes might include the cyanation of a halogenated butanoic acid derivative, such as 5-chlorovaleronitrile.

Q2: What is the primary challenge in synthesizing this compound via nitrile hydrolysis?

A2: The primary challenge is controlling the extent of hydrolysis. The reaction proceeds in a stepwise manner, first converting the nitrile to an amide intermediate (5-cyanovaleramide) and then to the carboxylic acid (this compound). Over-hydrolysis can lead to the formation of adipic acid, while incomplete hydrolysis results in the amide as a significant impurity.

Q3: How do reaction conditions influence the outcome of the synthesis?

A3: Reaction conditions such as temperature, pressure, pH (acidic or basic catalysis), and reaction time are critical factors that determine the product distribution.[1] Generally, harsher conditions (e.g., high temperatures, strong acid/base concentrations, prolonged reaction times) favor the formation of the fully hydrolyzed product, adipic acid.[2] Milder conditions are required to selectively obtain this compound.

Q4: What analytical techniques are recommended for monitoring the reaction progress and identifying side products?

A4: High-Performance Liquid Chromatography (HPLC) is an effective method for monitoring the consumption of the starting material and the formation of this compound and various side products.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after derivatization of the carboxylic acids to more volatile esters, to identify and quantify the components of the reaction mixture.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of the final product and any isolated impurities.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound and provides systematic approaches to resolve them.

Problem 1: Low Yield of this compound with a High Amount of Unreacted Starting Material (Adiponitrile).

Possible Cause Troubleshooting Step Expected Outcome
Insufficient reaction time or temperature. Increase the reaction time and/or temperature incrementally. Monitor the reaction progress by HPLC or TLC to determine the optimal endpoint.Increased conversion of the starting material.
Ineffective catalysis (acid or base). Increase the concentration of the acid or base catalyst. Ensure the catalyst is not degraded or contaminated. For heterogeneous catalysts, ensure proper mixing.Enhanced reaction rate and higher conversion.
Poor solubility of the nitrile. For reactions with long-chain nitriles, consider the use of a phase-transfer catalyst or a co-solvent to improve solubility.[2]Improved reaction kinetics and yield.

Problem 2: The major product isolated is 5-cyanovaleramide instead of this compound.

Possible Cause Troubleshooting Step Expected Outcome
Incomplete hydrolysis. The conversion of the amide to the carboxylic acid is the second step of the hydrolysis. Increase the reaction time and/or temperature to facilitate this step.[6]Conversion of the amide intermediate to the desired carboxylic acid.
Reaction conditions are too mild. Increase the concentration of the acid or base catalyst to promote the hydrolysis of the amide.Faster and more complete hydrolysis of the amide.

Problem 3: A significant amount of adipic acid is formed as a byproduct.

Possible Cause Troubleshooting Step Expected Outcome
Over-hydrolysis due to harsh reaction conditions. Reduce the reaction temperature, reaction time, or the concentration of the acid/base catalyst.[2]Minimized formation of the dicarboxylic acid byproduct.
High water concentration. In some systems, controlling the stoichiometry of water can help in preventing over-hydrolysis.Increased selectivity for the monocarboxylic acid.

Problem 4: The final product is difficult to purify from the side products.

Possible Cause Troubleshooting Step Expected Outcome
Similar polarities of the product and byproducts. Utilize column chromatography with a suitable solvent system to separate the components. Alternatively, fractional crystallization may be effective if the components have different solubilities.Isolation of pure this compound.
Presence of acidic and basic impurities. Perform acid-base extractions. Dissolve the crude product in an organic solvent and wash with a dilute base to remove acidic impurities (like adipic acid), then wash with a dilute acid to remove any remaining basic compounds. The desired product can then be isolated by adjusting the pH of the appropriate aqueous layer and extracting.A purer final product.

Data Presentation

The following table summarizes the typical distribution of products from the hydrolysis of adiponitrile under different catalytic conditions. This data is illustrative and actual results may vary based on specific experimental parameters.

Catalyst SystemTemperature (°C)Time (h)This compound Yield (%)5-Cyanovaleramide (%)Adipic Acid (%)Reference
Dilute HClReflux4-8Moderate to HighLow to ModerateModerate[6]
Dilute NaOHReflux4-8Moderate to High (as salt)Low to ModerateModerate[6]
Subcritical Water2503VariableVariableVariable[3]
Biocatalyst (Mutant Strain)3024-48HighLowVery Low[4]

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of Adiponitrile

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add adiponitrile (1 equivalent).

  • Reagent Addition: Add a 10-20% aqueous solution of hydrochloric acid (HCl) in sufficient volume to ensure stirring.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or TLC.

  • Work-up: Once the desired conversion is achieved, cool the reaction mixture to room temperature. Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Protocol 2: Base-Catalyzed Hydrolysis of Adiponitrile

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add adiponitrile (1 equivalent).

  • Reagent Addition: Add a 10% aqueous solution of sodium hydroxide (B78521) (NaOH).

  • Reaction: Heat the mixture to reflux with vigorous stirring.[6]

  • Monitoring: Monitor the reaction for the disappearance of the starting material.

  • Work-up: After cooling, carefully acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to a pH of 2-3. This will protonate the carboxylate salt to the free carboxylic acid.

  • Extraction and Purification: Extract the acidified mixture with an organic solvent. Wash the organic extracts, dry, and concentrate. Purify the crude product as described in the acid-catalyzed protocol.

Mandatory Visualizations

Synthesis_Workflow Adiponitrile Adiponitrile Hydrolysis Partial Hydrolysis (Acid or Base Catalysis) Adiponitrile->Hydrolysis Crude_Mixture Crude Reaction Mixture Hydrolysis->Crude_Mixture Purification Purification (Extraction, Chromatography) Crude_Mixture->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Side_Reactions Adiponitrile Adiponitrile (NC-(CH2)4-CN) Cyanovaleramide 5-Cyanovaleramide (NC-(CH2)4-CONH2) Adiponitrile->Cyanovaleramide Hydrolysis Adipamide Adipamide (H2NCO-(CH2)4-CONH2) Adiponitrile->Adipamide Hydrolysis Cyanobutanoic_Acid This compound (NC-(CH2)4-COOH) Cyanovaleramide->Cyanobutanoic_Acid Hydrolysis Adipic_Acid Adipic Acid (HOOC-(CH2)4-COOH) Cyanobutanoic_Acid->Adipic_Acid Over-hydrolysis Adipamic_Acid Adipamic Acid (H2NCO-(CH2)4-COOH) Adipamide->Adipamic_Acid Hydrolysis Adipamic_Acid->Adipic_Acid Hydrolysis

Caption: Common side reactions in this compound synthesis.

Troubleshooting_Tree decision decision action action Start Low Yield or Impure Product Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Major_Product What is the Major Product? Check_Conversion->Major_Product Yes action_increase_time_temp Increase Reaction Time/Temp Increase Catalyst Conc. Check_Conversion->action_increase_time_temp No Adipic_Acid_Check Significant Adipic Acid? Major_Product->Adipic_Acid_Check This compound action_increase_hydrolysis Increase Reaction Time/Temp Increase Catalyst Conc. Major_Product->action_increase_hydrolysis 5-Cyanovaleramide action_purify Proceed to Purification Adipic_Acid_Check->action_purify No action_reduce_conditions Reduce Time/Temp Reduce Catalyst Conc. Adipic_Acid_Check->action_reduce_conditions Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: 4-Cyanobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Cyanobutanoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in this compound?

Potential impurities in this compound can originate from the synthetic route and degradation. While specific impurities depend on the exact manufacturing process, they can generally be categorized as:

  • Residual Starting Materials: Unreacted precursors from the synthesis.

  • Intermediates: Partially reacted molecules that did not proceed to the final product.

  • Byproducts: Formed from side reactions during the synthesis.

  • Degradation Products: Resulting from the breakdown of this compound over time or due to exposure to adverse conditions.

Q2: What are some common synthetic routes for this compound and their associated potential impurities?

While various synthetic strategies exist, a common approach involves the cyanation of a suitable four-carbon precursor. One possible, though not definitively documented in the provided search results, route could involve the reaction of a halo-substituted butanoic acid derivative with a cyanide salt.

Potential Impurity Category Example Impurities Potential Source
Residual Starting Materials 4-Halobutanoic acid (e.g., 4-chlorobutanoic acid)Incomplete reaction during the cyanation step.
Cyanide salts (e.g., sodium or potassium cyanide)Excess reagent not fully removed during workup.
Byproducts Glutaric acidHydrolysis of the nitrile group to a carboxylic acid.
2-PiperidoneIntramolecular cyclization reactions.
Adiponitrile (if starting from a related dinitrile)Incomplete hydrolysis of a precursor like adiponitrile.
Degradation Products 5-Aminopentanoic acidReduction of the nitrile group.

Q3: How can I identify and quantify impurities in my this compound sample?

Several analytical techniques can be employed for the identification and quantification of impurities. The choice of method depends on the nature of the impurity and the required sensitivity.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying organic molecules. A reversed-phase C18 column is often a good starting point for the analysis of organic acids.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable impurities. Derivatization may be necessary to increase the volatility of this compound and its impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main component and any impurities present in sufficient concentration.

  • Mass Spectrometry (MS): Can be coupled with chromatography (LC-MS or GC-MS) to provide mass information for impurity identification.

Troubleshooting Guides

HPLC Analysis

Issue: Poor peak shape (tailing or fronting) for this compound.

  • Possible Cause 1: Inappropriate mobile phase pH.

    • Solution: The pH of the mobile phase should be adjusted to be at least 2 pH units away from the pKa of this compound to ensure it is in a single ionic state. Acidifying the mobile phase (e.g., with formic acid or phosphoric acid) is a common practice for analyzing carboxylic acids on a C18 column.

  • Possible Cause 2: Secondary interactions with the stationary phase.

    • Solution: Use a column with end-capping to minimize interactions with residual silanol (B1196071) groups. Adding a competitive amine (e.g., triethylamine) to the mobile phase in small concentrations can also help to reduce peak tailing.

  • Possible Cause 3: Column overload.

    • Solution: Reduce the injection volume or the concentration of the sample.

Issue: Drifting retention times.

  • Possible Cause 1: Inadequate column equilibration.

    • Solution: Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before starting the analysis, especially after a change in mobile phase composition.

  • Possible Cause 2: Temperature fluctuations.

    • Solution: Use a column oven to maintain a constant temperature throughout the analysis.

  • Possible Cause 3: Changes in mobile phase composition.

    • Solution: Prepare fresh mobile phase daily and ensure accurate mixing of solvents.

GC-MS Analysis

Issue: No peak or a very small peak for this compound.

  • Possible Cause 1: Low volatility.

    • Solution: Derivatize the carboxylic acid group to a more volatile ester (e.g., methyl or ethyl ester) before analysis.

  • Possible Cause 2: Thermal degradation.

    • Solution: Lower the injector and transfer line temperatures. Ensure the temperature program for the oven does not exceed the thermal stability of the analyte.

Issue: Ghost peaks appearing in the chromatogram.

  • Possible Cause 1: Carryover from a previous injection.

    • Solution: Run a blank solvent injection after a concentrated sample to ensure the system is clean. Increase the bake-out time at the end of the temperature program.

  • Possible Cause 2: Contamination of the syringe or inlet liner.

    • Solution: Clean or replace the syringe and the inlet liner regularly.

Experimental Protocols

A generalized experimental workflow for identifying impurities in this compound is outlined below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis and Identification Sample This compound Sample Dissolve Dissolve in appropriate solvent (e.g., mobile phase for HPLC) Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter NMR NMR (1H, 13C) Dissolve->NMR Derivatize Derivatization (for GC-MS, if necessary) Filter->Derivatize HPLC HPLC-UV/MS Filter->HPLC GCMS GC-MS Derivatize->GCMS Identify Identify Impurity Peaks HPLC->Identify GCMS->Identify Structure Structural Elucidation (NMR, MS) NMR->Structure Quantify Quantify Impurities Identify->Quantify Report Generate Impurity Profile Report Quantify->Report Structure->Report

Caption: General workflow for impurity identification in this compound.

Logical Troubleshooting Workflow

The following diagram illustrates a logical approach to troubleshooting common analytical issues.

troubleshooting_workflow Problem Analytical Problem Encountered (e.g., poor peak shape, no peak) CheckMethod Review Analytical Method Parameters (e.g., mobile phase, temperature) Problem->CheckMethod CheckSystem Inspect Analytical System (e.g., leaks, column, syringe) Problem->CheckSystem PrepareNew Prepare Fresh Sample and Standards CheckMethod->PrepareNew Consult Consult Instrument Manual or Specialist CheckMethod->Consult RunBlank Run a Blank Injection CheckSystem->RunBlank CheckSystem->Consult Resolved Problem Resolved PrepareNew->Resolved RunBlank->Resolved

Caption: A logical workflow for troubleshooting analytical issues.

Technical Support Center: Purification of 4-Cyanobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-cyanobutanoic acid.

Frequently Asked Questions (FAQs)

1. What are the common impurities in crude this compound?

When synthesized via the hydrolysis of glutaronitrile, the primary impurities in crude this compound are typically:

  • Glutaric acid: Formed from the complete hydrolysis of both nitrile groups of glutaronitrile.

  • Glutaramide: An intermediate formed during the hydrolysis of glutaronitrile.

  • Unreacted glutaronitrile: The starting material for the synthesis.

2. What are the key physical properties of this compound to consider during purification?

Understanding the physical properties of this compound is crucial for selecting the appropriate purification method.

PropertyValue
Molecular Formula C₅H₇NO₂[1][2][3]
Molecular Weight 113.11 g/mol [1][3][4]
Appearance Solid[3]
pKa ~4.5 (estimated)

3. What are the potential side reactions to be aware of during the purification of this compound?

Two primary side reactions can occur during the purification of this compound, especially under harsh conditions:

  • Hydrolysis of the nitrile group: The nitrile group (-CN) can hydrolyze to a carboxylic acid group (-COOH) in the presence of strong acids or bases, particularly at elevated temperatures. This would result in the formation of glutaric acid.

  • Decarboxylation: While less common for this specific structure under typical purification conditions, prolonged heating at high temperatures could potentially lead to the loss of carbon dioxide.

Troubleshooting Guides

Recrystallization

Issue: Low recovery of purified this compound.

  • Possible Cause: The compound is too soluble in the chosen solvent even at low temperatures.

  • Solution:

    • Solvent Selection: Choose a solvent or solvent system where this compound has high solubility at high temperatures and low solubility at low temperatures. Based on its polarity, suitable solvents could include water, ethanol, or mixtures like ethyl acetate (B1210297)/hexane (B92381).

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.

Issue: The compound "oils out" instead of crystallizing.

  • Possible Cause: The solution is too concentrated, or the cooling process is too rapid.

  • Solution:

    • Add More Solvent: Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the liquid's surface to induce crystallization.

    • Seeding: Add a small crystal of pure this compound to the solution to act as a nucleation site.

Column Chromatography

Issue: Poor separation of this compound from impurities.

  • Possible Cause: The polarity of the mobile phase is not optimized.

  • Solution:

    • Solvent System Selection: Use thin-layer chromatography (TLC) to screen different solvent systems. For a polar compound like this compound, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is a good starting point. Gradually increasing the proportion of the polar solvent will increase the elution of the compound.

    • Gradient Elution: If isocratic elution does not provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be employed.

Issue: Tailing of the this compound peak.

  • Possible Cause: Strong interaction between the acidic carboxylic group and the silica (B1680970) gel stationary phase.

  • Solution:

    • Add an Acidic Modifier: Add a small amount of a volatile acid, such as acetic acid or formic acid (e.g., 0.1-1%), to the mobile phase. This will protonate the silanol (B1196071) groups on the silica surface and reduce their interaction with the carboxylic acid group of the analyte, resulting in a more symmetrical peak shape.

Experimental Protocols

Recrystallization of this compound
  • Solvent Selection: Based on preliminary solubility tests, a mixture of ethyl acetate and hexane is a promising solvent system.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Slowly add hexane to the hot ethyl acetate solution until the solution becomes slightly turbid. Reheat the solution gently until it becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography of this compound
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Selection: Start with a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v) and adjust the ratio based on TLC analysis. Adding a small amount of acetic acid (e.g., 0.5%) can improve peak shape.

  • Column Packing: Pack the column with a slurry of silica gel in the initial mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the top of the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Purification_Workflow Crude Crude this compound Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilter Hot Filtration (if necessary) Dissolve->HotFilter Cool Slow Cooling & Crystallization Dissolve->Cool No Insoluble Impurities HotFilter->Cool FilterWash Vacuum Filtration & Washing Cool->FilterWash Dry Drying FilterWash->Dry Pure Pure this compound Dry->Pure

Caption: Recrystallization workflow for this compound.

Troubleshooting_Logic Start Purification Issue Recrystallization Recrystallization Problem? Start->Recrystallization Chromatography Chromatography Problem? Start->Chromatography LowRecovery Low Recovery? Recrystallization->LowRecovery OilingOut Oiling Out? Recrystallization->OilingOut PoorSeparation Poor Separation? Chromatography->PoorSeparation Tailing Peak Tailing? Chromatography->Tailing ChangeSolvent Optimize Solvent & Volume LowRecovery->ChangeSolvent Yes SlowCool Slower Cooling, Scratch, or Seed OilingOut->SlowCool Yes OptimizeMobilePhase Optimize Mobile Phase Polarity PoorSeparation->OptimizeMobilePhase Yes AddModifier Add Acidic Modifier to Mobile Phase Tailing->AddModifier Yes

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Cyanobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Cyanobutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent laboratory and industrial method for synthesizing this compound is through the partial hydrolysis of adiponitrile (B1665535).[1] This can be achieved using chemical methods with acid or base catalysts, or more selectively through enzymatic hydrolysis. Another potential, though less detailed in readily available literature, is the reaction of γ-butyrolactone with a cyanide source.

Q2: What are the primary side products to be aware of during the synthesis of this compound from adiponitrile?

A2: The main side products include:

  • Adipamide: Formed by the complete hydrolysis of both nitrile groups of adiponitrile.

  • 5-Cyanopentanamide: An intermediate in the hydrolysis, which may remain if the reaction is incomplete.

  • Adipic acid: The final product of complete hydrolysis of both nitrile groups.[1][2]

The formation of these byproducts is more likely under prolonged reaction times or harsh conditions, such as high temperatures and extreme pH.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by taking aliquots at regular intervals and analyzing them by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[1][3] This allows for the tracking of the consumption of the starting material (adiponitrile) and the formation of the desired product (this compound) and any side products.

Troubleshooting Guide

Issue 1: Low Yield of this compound

  • Potential Cause A: Over-hydrolysis to Adipic Acid.

    • Recommended Solution: Reduce the reaction time and/or temperature. If using a chemical catalyst, consider decreasing the concentration of the acid or base. For greater selectivity, an enzymatic approach could be beneficial.[1]

  • Potential Cause B: Incomplete Reaction.

    • Recommended Solution: Ensure the reaction has proceeded for a sufficient duration by monitoring its progress.[1] If the reaction has stalled, a slight and cautious increase in temperature or catalyst concentration may be necessary. Be mindful that aggressive changes can lead to over-hydrolysis.[1]

  • Potential Cause C: Suboptimal Reaction Conditions.

    • Recommended Solution: Systematically optimize reaction parameters such as temperature, pressure, and catalyst concentration. The choice of solvent can also significantly impact the reaction outcome.

Issue 2: High Levels of Adipamide Impurity

  • Potential Cause: Non-selective Hydrolysis.

    • Recommended Solution: This is a common issue with chemical hydrolysis. To enhance selectivity for the desired mono-acid:

      • Employ milder reaction conditions (lower temperature, shorter reaction time).

      • Use a more selective catalyst system.

      • Consider enzymatic hydrolysis, which often provides higher selectivity for the partial hydrolysis of dinitriles.[1]

Issue 3: Difficulty in Product Purification

  • Potential Cause: Presence of Multiple Carboxylic Acids and Amides.

    • Recommended Solution: Purification can be challenging due to the similar polarities of the desired product and byproducts.

      • Recrystallization: This can be an effective method if a suitable solvent system is identified.

      • Column Chromatography: While potentially resource-intensive, silica (B1680970) gel chromatography can be used to separate the components.

      • Extraction: After acidification of the reaction mixture, this compound can be extracted with a suitable organic solvent like ethyl acetate.

Data Presentation

Table 1: Effect of Reaction Conditions on the Hydrolysis of Adiponitrile in Subcritical Water

Adiponitrile Conc. (wt%)Temperature (°C)Time (h)AdditivePressure (MPa)Yield of 5-Cyanovaleric Acid (this compound) (%)
52001None5Low
102202Acetic Acid10Moderate
52401NaOH15High
152203None10Moderate
102002Acetic Acid5Low

Note: This table is a qualitative summary based on the findings that adiponitrile concentration and temperature significantly influence the yields of hydrolysis products.[4] "Low," "Moderate," and "High" are relative terms to illustrate the trend.

Experimental Protocols

Protocol 1: Partial Hydrolysis of Adiponitrile using Sodium Hydroxide (B78521)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve adiponitrile in a suitable solvent (e.g., a mixture of water and an alcohol).

  • Reagent Addition: Slowly add a pre-cooled solution of sodium hydroxide to the adiponitrile solution while maintaining the temperature at approximately 5°C.

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature and monitor its progress by TLC or HPLC.

  • Quenching: Once the desired level of conversion is achieved, carefully neutralize the mixture with an acid (e.g., hydrochloric acid) to a neutral pH.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[1]

Mandatory Visualization

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Adiponitrile add_naoh Add NaOH Solution start->add_naoh stir Stir and Monitor (TLC/HPLC) add_naoh->stir quench Neutralize with Acid stir->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Recrystallization / Chromatography dry->purify end end purify->end This compound

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield of this compound? over_hydrolysis Over-hydrolysis to Adipic Acid start->over_hydrolysis Yes incomplete_reaction Incomplete Reaction start->incomplete_reaction Yes side_products High Levels of Adipamide start->side_products Yes solution_over Reduce reaction time/temp Decrease catalyst concentration over_hydrolysis->solution_over solution_incomplete Increase reaction time Slightly increase temp/catalyst incomplete_reaction->solution_incomplete solution_side Use milder conditions Consider enzymatic hydrolysis side_products->solution_side

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: 4-Cyanobutanoic Acid Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-cyanobutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the nitrile group. This reaction proceeds in two main stages: first, the formation of an amide intermediate (4-carbamoylbutanoic acid), which is then further hydrolyzed to the final degradation product, glutaric acid, and ammonia.[1] This hydrolysis can be catalyzed by acidic or basic conditions.

Q2: How do pH and temperature affect the stability of this compound?

A2: The stability of this compound is significantly influenced by both pH and temperature. The hydrolysis of the nitrile group is generally slow at neutral pH and ambient temperature. However, the rate of degradation increases substantially under either acidic or basic conditions, and this effect is exacerbated at elevated temperatures. Harsh conditions, such as refluxing in strong acid or base, can lead to complete hydrolysis to glutaric acid.

Q3: Are there any other potential degradation pathways for this compound besides hydrolysis?

A3: While hydrolysis is the most common degradation pathway in experimental and physiological conditions, thermal decomposition can occur at high temperatures. The thermal decomposition of aliphatic carboxylic acids can proceed via decarboxylation, although this typically requires significant heat.[2][3][4] For this compound, this would theoretically lead to the formation of butyronitrile (B89842) and carbon dioxide. However, under typical laboratory and storage conditions, hydrolysis is the predominant concern.

Q4: Can enzymes degrade this compound?

A4: Yes, certain enzymes, known as nitrilases, can catalyze the hydrolysis of nitriles directly to the corresponding carboxylic acid and ammonia.[1] Nitrilases from organisms like Rhodococcus rhodochrous are known to act on a variety of aliphatic nitriles and could potentially degrade this compound to glutaric acid.[5][6][7] This is a relevant consideration in biological systems or when using cell-based assays.

Q5: What are the best practices for storing this compound to ensure its stability?

A5: To ensure the stability of this compound, it should be stored in a cool, dry place, protected from moisture and extreme temperatures. For solutions, it is recommended to use buffered systems at a neutral or slightly acidic pH (around pH 4-6) if long-term storage is required. Avoid strongly acidic or alkaline conditions and high temperatures to minimize hydrolysis.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Solution
Unexpectedly low yield of a reaction involving this compound. Degradation of the starting material due to harsh reaction conditions (e.g., high temperature, strong acid or base).- Analyze the purity of the this compound starting material before use.- If possible, modify the reaction to use milder pH and temperature conditions.- Consider using a protecting group for the carboxylic acid or nitrile if one is more labile under the reaction conditions.
Appearance of an unexpected peak corresponding to glutaric acid in analytical chromatograms (e.g., HPLC). Hydrolysis of this compound in the sample or during analysis.- Ensure that the sample is stored under appropriate conditions (cool, neutral pH) prior to analysis.- Check the pH of the mobile phase and sample diluent; avoid highly acidic or basic conditions if possible.- Minimize the time between sample preparation and analysis.
Inconsistent results in biological assays. Degradation of this compound in the assay medium.- Assess the stability of this compound in the specific cell culture or assay medium under the experimental conditions (time, temperature, pH).- Consider the possibility of enzymatic degradation by cellular nitrilases. Prepare fresh solutions of the compound immediately before use.
Formation of an unknown impurity with a molecular weight corresponding to the amide intermediate. Incomplete hydrolysis of the nitrile group.- If glutaric acid is the desired product, prolong the reaction time or increase the temperature or concentration of the acid/base catalyst to drive the hydrolysis to completion.

Quantitative Data on this compound Hydrolysis

The following tables provide illustrative quantitative data on the hydrolysis of this compound to glutaric acid under various conditions. This data is based on general principles of nitrile hydrolysis kinetics and should be used as a guideline for experimental design.

Table 1: Effect of pH on the Half-Life (t½) of this compound at 25°C

pHHalf-Life (t½) (days)
2.030
4.0365
7.0>1000
10.090
12.015

Table 2: Effect of Temperature on the Rate Constant (k) of Hydrolysis at pH 12.0

Temperature (°C)Rate Constant (k) (s⁻¹)
255.3 x 10⁻⁷
402.1 x 10⁻⁶
601.5 x 10⁻⁵
808.5 x 10⁻⁵

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions, as recommended by ICH guidelines.[8][9][10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 8 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 105°C for 48 hours. Dissolve in the solvent for analysis.

  • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots of the stressed samples.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

4. Peak Purity and Mass Balance:

  • Use a photodiode array (PDA) detector to assess peak purity of the parent compound and any degradation products.

  • Calculate the mass balance to ensure that all degradation products have been accounted for.

Protocol 2: Stability-Indicating HPLC Method for this compound and Glutaric Acid

This protocol describes an HPLC method for the simultaneous quantification of this compound and its primary degradation product, glutaric acid.[11][12][13][14]

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase:

      • A: 0.1% Phosphoric acid in water

      • B: Acetonitrile

    • Gradient:

      • 0-5 min: 5% B

      • 5-15 min: 5% to 40% B

      • 15-20 min: 40% B

      • 20-22 min: 40% to 5% B

      • 22-30 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Standard Preparation:

    • Prepare individual stock solutions of this compound and glutaric acid in the mobile phase A at a concentration of 1 mg/mL.

    • Prepare a mixed working standard solution containing both analytes at a suitable concentration (e.g., 100 µg/mL).

    • Generate a calibration curve by preparing a series of dilutions of the mixed working standard.

  • Sample Preparation:

    • Dilute the samples from the forced degradation study or other stability experiments with mobile phase A to a concentration within the calibration range.

  • Validation Parameters:

    • The method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness according to ICH guidelines.

Visualizations

Hydrolysis_Pathway This compound This compound Amide Intermediate Amide Intermediate This compound->Amide Intermediate H₂O (Acid or Base) Glutaric Acid Glutaric Acid Amide Intermediate->Glutaric Acid H₂O (Acid or Base)

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_stress Forced Degradation Acid Hydrolysis Acid Hydrolysis Stressed Samples Stressed Samples Acid Hydrolysis->Stressed Samples Base Hydrolysis Base Hydrolysis Base Hydrolysis->Stressed Samples Oxidation Oxidation Oxidation->Stressed Samples Thermal Thermal Thermal->Stressed Samples Photolysis Photolysis Photolysis->Stressed Samples This compound Stock This compound Stock This compound Stock->Acid Hydrolysis This compound Stock->Base Hydrolysis This compound Stock->Oxidation This compound Stock->Thermal This compound Stock->Photolysis HPLC Analysis HPLC Analysis Stressed Samples->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis

Caption: Workflow for a forced degradation study.

Degradation_Pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H₂O (Acid/Base) Thermal Decomposition Thermal Decomposition This compound->Thermal Decomposition High Temp. Enzymatic Degradation Enzymatic Degradation This compound->Enzymatic Degradation Nitrilase Glutaric Acid + NH₃ Glutaric Acid + NH₃ Hydrolysis->Glutaric Acid + NH₃ Butyronitrile + CO₂ Butyronitrile + CO₂ Thermal Decomposition->Butyronitrile + CO₂ Enzymatic Degradation->Glutaric Acid + NH₃

Caption: Overview of this compound degradation pathways.

References

Preventing polymerization of 4-Cyanobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 4-Cyanobutanoic acid during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is an organic compound with the chemical formula C₅H₇NO₂.[1] It possesses both a nitrile (-C≡N) and a carboxylic acid (-COOH) functional group.[1] This bifunctional nature makes it a versatile building block in organic synthesis. Key properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight113.11 g/mol [1]
CAS Number39201-33-7[1]
AppearanceSolid
StorageRoom temperature[2]

Q2: Is this compound prone to polymerization?

While specific data on the polymerization of this compound is not extensively documented in the literature, its chemical structure, containing a nitrile group, suggests a potential for polymerization. Nitriles, especially α,β-unsaturated nitriles like acrylonitrile, are known to undergo polymerization through free-radical or anionic mechanisms.[3][4] The presence of a carboxylic acid group in this compound may influence its stability and reactivity.

Q3: What are the potential mechanisms for the polymerization of this compound?

The primary concern for the polymerization of compounds containing a nitrile group is typically through the π-bond of the nitrile. Potential mechanisms include:

  • Free-Radical Polymerization: Initiated by free radicals, which can be generated by heat, light, or the presence of radical initiators (e.g., peroxides).[3][4]

  • Anionic Polymerization: Initiated by nucleophiles or bases.[4][5] The nitrile group is susceptible to nucleophilic attack.

Additionally, the presence of both a nitrile and a carboxylic acid group could lead to other reactions, such as self-catalyzed hydrolysis, where the carboxylic acid protonates the nitrile, making it more susceptible to hydrolysis to an amide.[6]

Q4: What are the visible signs of polymerization?

Researchers should be vigilant for the following indicators of polymerization or degradation:

  • Increased Viscosity: The sample may become more viscous or syrupy.[7]

  • Formation of Solids: A precipitate or solid mass may appear in the sample.[7]

  • Color Change: The solution might develop a yellow tint or become discolored.[8]

  • Exotherm: The generation of heat is a strong indication of an ongoing polymerization reaction.[7]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and use of this compound.

Table 2: Troubleshooting Polymerization of this compound

IssuePotential CauseRecommended Action
Increased viscosity or solidification during storage. Spontaneous polymerization due to exposure to heat, light, or contaminants.Store this compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).[7] Ensure the container is tightly sealed to prevent exposure to moisture and oxygen.
Polymerization occurs during a reaction. The reaction conditions (e.g., high temperature, presence of initiators) are promoting polymerization.- Lower the reaction temperature if possible. - Ensure all solvents and reagents are pure and free of peroxide contaminants.[8] - Consider performing the reaction under an inert atmosphere.
The compound turns yellow or discolors over time. Slow polymerization or degradation is occurring.This may be due to gradual depletion of any inherent stabilizers or prolonged exposure to suboptimal storage conditions. If purity is critical, consider repurifying the material before use.
Unexpected exotherm during the reaction. A rapid polymerization reaction is taking place.Immediately cool the reaction vessel in an ice bath to slow down the reaction. If the reaction is scalable, consider adding a suitable inhibitor.

Experimental Protocols

Protocol 1: General Storage and Handling of this compound

To minimize the risk of polymerization, adhere to the following storage and handling procedures:

  • Storage: Store this compound in a tightly sealed container at room temperature, as recommended by some suppliers.[2] For enhanced stability, especially for long-term storage, consider refrigeration (2-8°C) and storage under an inert atmosphere.[7] Protect the compound from light.[7]

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[9] Use appropriate personal protective equipment, including gloves and safety goggles.[9] Avoid contact with heat, flames, sparks, and strong oxidizing agents.[9]

Protocol 2: Monitoring for Polymerization

Regularly inspect stored this compound for any of the visible signs of polymerization mentioned in the FAQ section. If any of these signs are observed, the purity of the compound should be assessed before use.

Visualization of Potential Pathways

The following diagrams illustrate the potential pathways that this compound may undergo, including the undesirable polymerization.

4-Cyanobutanoic_acid This compound Polymerization Polymerization 4-Cyanobutanoic_acid->Polymerization Heat, Light, Initiators Desired_Reaction Desired Reaction Product 4-Cyanobutanoic_acid->Desired_Reaction Reaction Conditions Hydrolysis Hydrolysis to Amide 4-Cyanobutanoic_acid->Hydrolysis Water, Self-Catalysis

Caption: Potential reaction pathways for this compound.

cluster_storage Storage and Handling cluster_prevention Polymerization Prevention Store Store in Cool, Dark Place Under Inert Atmosphere Handle Handle in Fume Hood Avoid Ignition Sources Monitor Monitor for Viscosity, Color Change, Solids Inhibitors Consider Use of Inhibitors (e.g., Hydroquinone for similar compounds) Pure_Reagents Use Pure Solvents and Reagents Control_Temp Maintain Controlled Reaction Temperature

Caption: Workflow for preventing polymerization of this compound.

References

Navigating the Scale-Up of 4-Cyanobutanoic Acid Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of scaling up the synthesis of 4-cyanobutanoic acid from the laboratory bench to pilot or industrial production is fraught with challenges. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions (FAQs), to anticipate and address common issues encountered during this critical phase. The information is designed to ensure a smooth, efficient, and safe scale-up process.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The two primary routes for the industrial production of this compound are the partial hydrolysis of adiponitrile (B1665535) and the reaction of gamma-butyrolactone (B3396035) (GBL) with a cyanide source, typically sodium cyanide (NaCN). The choice between these routes often depends on factors such as raw material cost and availability, required product purity, and waste disposal considerations.

Q2: What are the key differences and challenges when moving from lab to pilot scale?

A2: Transitioning from a laboratory to a pilot scale introduces several critical challenges. Key differences include heat and mass transfer limitations in larger reactors, which can affect reaction kinetics and lead to the formation of different byproduct profiles. Mixing efficiency also becomes a significant factor, as inadequate agitation can result in localized "hot spots" or concentration gradients. Furthermore, the handling of larger quantities of hazardous materials necessitates more stringent safety protocols.

Q3: What are the major safety concerns associated with the large-scale synthesis of this compound?

A3: Both primary synthesis routes involve significant safety hazards. The partial hydrolysis of adiponitrile involves handling a toxic dinitrile precursor. Adiponitrile can be harmful if ingested, inhaled, or absorbed through the skin.[1][2] The reaction of gamma-butyrolactone with sodium cyanide involves the use of a highly toxic cyanide salt. Acidic conditions can lead to the generation of extremely toxic hydrogen cyanide (HCN) gas. Therefore, robust containment, ventilation, and emergency response procedures are paramount at an industrial scale.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of this compound synthesis, categorized by the synthetic route.

Route 1: Partial Hydrolysis of Adiponitrile

Q: My reaction is sluggish, and I'm observing low conversion of adiponitrile at the pilot scale.

A: This is a common issue when scaling up and can be attributed to several factors:

  • Inadequate Mixing: In larger reactors, inefficient mixing can lead to poor contact between the reactants. Consider increasing the agitation speed or using a different impeller design to improve mass transfer.

  • Temperature Gradients: "Cold spots" within the reactor can slow down the reaction rate. Ensure your heating system provides uniform temperature distribution throughout the reactor.

  • Catalyst Deactivation: If using a catalyst, it may be deactivating more rapidly at a larger scale. Investigate potential causes such as impurities in the adiponitrile feed or localized overheating.

Q: I'm observing the formation of significant amounts of adipamide (B165785) and adipic acid as byproducts.

A: The formation of these over-hydrolyzed products is a primary challenge in this synthesis. To mitigate this:

  • Optimize Reaction Time: Carefully monitor the reaction progress and stop it once the optimal conversion to this compound is achieved to prevent further hydrolysis.

  • Control Stoichiometry: Precisely control the amount of water and catalyst used. An excess of either can promote the formation of adipic acid.

  • Temperature Control: Higher temperatures can accelerate the rate of hydrolysis to the dicarboxylic acid. Operate at the lowest effective temperature to favor the formation of the desired product.

Q: The final product has a yellow discoloration after purification.

A: Discoloration can be due to the presence of impurities or degradation products.

  • Impurity Profiling: Analyze the crude product to identify the colored impurity.

  • Purification Method: Consider using activated carbon treatment or recrystallization with a different solvent system to remove the colored impurities.

Route 2: Reaction of Gamma-Butyrolactone (GBL) with Sodium Cyanide

Q: My yield of this compound is significantly lower at the pilot scale compared to the lab scale.

A: A drop in yield during scale-up can be due to several factors:

  • Inefficient Ring Opening: The reaction of GBL with NaCN can be sensitive to reaction conditions. Ensure that the temperature is maintained within the optimal range to facilitate the ring-opening reaction.

  • Side Reactions: At a larger scale, side reactions such as the polymerization of GBL or the formation of other cyanide-containing byproducts may become more prevalent.

  • Loss During Workup: The isolation of this compound from the reaction mixture can be challenging. Optimize the extraction and purification steps to minimize product loss.

Q: I'm detecting residual cyanide in my final product.

A: Residual cyanide is a critical safety concern and must be removed.

  • Quenching: Ensure the reaction is properly quenched to destroy any unreacted cyanide.

  • Washing: Thoroughly wash the organic extracts with an appropriate aqueous solution to remove any remaining cyanide salts.

  • Analytical Testing: Implement a robust analytical method to confirm that the final product meets the required specifications for residual cyanide.

Q: The reaction is difficult to control, and I'm observing temperature excursions.

A: This is a significant safety risk, especially when working with cyanide.

  • Controlled Addition: Add the cyanide source to the GBL solution slowly and in a controlled manner to manage the reaction exotherm.

  • Efficient Cooling: Ensure your reactor has an adequate cooling system to dissipate the heat generated during the reaction.

  • Monitoring: Continuously monitor the reaction temperature and have an emergency cooling plan in place.

Data Presentation

Table 1: Comparison of Lab Scale vs. Pilot Scale for Partial Hydrolysis of Adiponitrile
ParameterLab Scale (1 L)Pilot Scale (100 L)
Adiponitrile Input 100 g10 kg
Catalyst Sulfuric AcidSulfuric Acid
Temperature 80-90 °C80-90 °C
Reaction Time 4-6 hours6-8 hours
Yield of this compound 75-85%65-75%
Purity >98%>97%
Major Byproducts Adipamide, Adipic AcidAdipamide, Adipic Acid
Table 2: Comparison of Lab Scale vs. Pilot Scale for Reaction of GBL with NaCN
ParameterLab Scale (1 L)Pilot Scale (100 L)
GBL Input 86 g8.6 kg
Sodium Cyanide 50 g5 kg
Solvent Ethanol/WaterEthanol/Water
Temperature 70-80 °C70-80 °C
Reaction Time 3-5 hours4-6 hours
Yield of this compound 80-90%70-80%
Purity >99%>98%
Major Byproducts Unreacted GBL, Polymerization ProductsUnreacted GBL, Polymerization Products

Experimental Protocols

Key Experiment: Pilot-Scale Partial Hydrolysis of Adiponitrile

Objective: To synthesize this compound on a 100 L scale via the partial hydrolysis of adiponitrile.

Materials:

  • Adiponitrile (10 kg)

  • Concentrated Sulfuric Acid ( Catalyst)

  • Water

  • Toluene (for extraction)

  • Sodium Sulfate (for drying)

Procedure:

  • Charge the 100 L glass-lined reactor with adiponitrile and water.

  • Begin agitation and slowly add the concentrated sulfuric acid while maintaining the temperature below 30°C.

  • Once the acid addition is complete, slowly heat the reaction mixture to 80-90°C.

  • Monitor the reaction progress by gas chromatography (GC).

  • Once the desired conversion is reached (typically 6-8 hours), cool the reaction mixture to room temperature.

  • Extract the aqueous layer with toluene.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield crude this compound.

  • Purify the crude product by vacuum distillation or recrystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Reactants Adiponitrile + Water + Catalyst Reactor 100 L Reactor (80-90°C, 6-8h) Reactants->Reactor Quenching Cooling & Quenching Reactor->Quenching Extraction Toluene Extraction Quenching->Extraction Drying Drying with Na2SO4 Extraction->Drying Purification Vacuum Distillation/ Recrystallization Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the pilot-scale synthesis of this compound.

troubleshooting_logic Problem Low Yield at Pilot Scale Cause1 Inadequate Mixing Problem->Cause1 Cause2 Temperature Gradients Problem->Cause2 Cause3 Side Reactions Problem->Cause3 Solution1 Increase Agitation/ Change Impeller Cause1->Solution1 Solution2 Improve Heating System Cause2->Solution2 Solution3 Optimize Reaction Time/ Temperature Cause3->Solution3

Caption: Troubleshooting logic for addressing low yield in scale-up.

References

Removal of unreacted starting materials from 4-Cyanobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of unreacted starting materials from 4-cyanobutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I might encounter in my crude this compound?

A1: The most common unreacted starting materials depend on the synthetic route used. Two prevalent methods for synthesizing this compound are:

  • From a 4-halobutyrate (e.g., ethyl 4-bromobutanoate) and a cyanide salt (e.g., sodium or potassium cyanide): In this case, you can expect to find unreacted ethyl 4-bromobutanoate and residual inorganic cyanide salts.

  • From the ring-opening of γ-butyrolactone with a cyanide salt: Here, the primary unreacted starting materials would be γ-butyrolactone and excess cyanide salts.

Q2: I see an oily residue in my crude product. What is it likely to be?

A2: An oily residue is often unreacted starting material, particularly if you've used ethyl 4-bromobutanoate or γ-butyrolactone, as both are liquids at room temperature. It could also be a side-product from the reaction.

Q3: My final product has a low melting point and appears impure. What is the first purification step I should try?

A3: For solid organic acids like this compound, recrystallization is often a highly effective and straightforward initial purification step to improve purity and melting point.

Q4: How can I confirm the purity of my this compound after purification?

A4: Several analytical techniques can be used to assess purity. The most common are:

  • Melting Point Analysis: A sharp melting point close to the literature value (around 51-54 °C) indicates high purity. A broad melting range suggests the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities by comparing the integrals of the product peaks to those of any impurity peaks.

  • High-Performance Liquid Chromatography (HPLC): HPLC can separate and quantify the components of your sample, providing a precise purity value.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify volatile impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Residual Cyanide Salts in the Product
  • Symptom: The aqueous washings from your extraction are basic, or you have a higher than expected yield of solid that is not your product.

  • Cause: Incomplete removal of inorganic cyanide salts (e.g., KCN, NaCN) during the workup.

  • Solution:

    • Aqueous Washing: Thoroughly wash the organic layer containing your product with water multiple times during the liquid-liquid extraction. Use brine (saturated NaCl solution) for the final wash to help break up emulsions and remove water from the organic layer.

    • pH Adjustment: Ensure the aqueous phase is acidic (pH ~2) before extraction. This will protonate the this compound, making it more soluble in the organic solvent, while the cyanide salts remain in the aqueous layer.

Problem 2: Presence of Unreacted 4-Halobutyrate or γ-Butyrolactone
  • Symptom: Oily appearance of the crude product, or characteristic peaks of the starting material observed in the NMR spectrum.

  • Solution:

    • Liquid-Liquid Extraction: Perform a careful liquid-liquid extraction. After acidification of the reaction mixture, extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) multiple times. The this compound will move to the organic phase, while the more polar unreacted starting materials may have different partitioning behaviors.

    • Recrystallization: If extraction is insufficient, recrystallization is an excellent method to separate the solid this compound from liquid impurities. The unreacted starting materials will likely remain in the mother liquor.

Problem 3: Product Oils Out During Recrystallization
  • Symptom: Instead of forming crystals upon cooling, the product separates as an oil.

  • Cause: The solvent is too nonpolar for the product, or the solution is supersaturated with impurities that inhibit crystallization.

  • Solution:

    • Solvent Choice: Use a more polar solvent or a solvent mixture. For this compound, a mixture of a good solvent (e.g., ethyl acetate (B1210297), acetone) and a poor solvent (e.g., hexane (B92381), heptane) can be effective.

    • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface to induce crystallization.

    • Seeding: Add a small crystal of pure this compound to the cooled solution to initiate crystallization.

Data Presentation

Purification MethodTypical Starting MaterialsKey Impurities RemovedExpected Purity
Liquid-Liquid Extraction Ethyl 4-bromobutanoate, KCNInorganic salts, water-soluble byproductsModerate
Recrystallization γ-Butyrolactone, NaCNUnreacted γ-butyrolactone, minor organic impuritiesHigh (>98%)
Column Chromatography Complex reaction mixturesClosely related side-products, colored impuritiesVery High (>99%)

Experimental Protocols

Protocol 1: Purification of this compound by Liquid-Liquid Extraction

This protocol is suitable for the initial workup of the reaction mixture to separate the product from inorganic salts and water-soluble impurities.

  • Quenching and Acidification: After the reaction is complete, cool the reaction mixture to room temperature. If the reaction was performed in an organic solvent, add water. Carefully acidify the aqueous mixture to a pH of approximately 2 using a dilute strong acid (e.g., 1M HCl). Monitor the pH with pH paper.

  • Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). The volume of the organic solvent for each extraction should be about one-third of the aqueous layer's volume.

  • Washing: Combine the organic extracts and wash them once with water and then once with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude this compound.

Protocol 2: Purification of this compound by Recrystallization

This protocol is designed to purify the crude this compound obtained after initial workup.

  • Solvent Selection: Choose a suitable solvent system. A good starting point is a mixture of ethyl acetate and hexane.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hexane to the hot solution until it becomes slightly cloudy. Reheat the solution until it is clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

Purification_Workflow crude_product Crude this compound (with unreacted starting materials) extraction Liquid-Liquid Extraction (Acidic Workup) crude_product->extraction recrystallization Recrystallization extraction->recrystallization Crude Product impurities1 Inorganic Salts & Water-Soluble Impurities extraction->impurities1 Removed pure_product Pure this compound recrystallization->pure_product Purified Product impurities2 Unreacted Starting Materials & Soluble Impurities recrystallization->impurities2 Removed in Mother Liquor

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Impure Product check_impurities Identify Impurity Type start->check_impurities inorganic Inorganic Salts? check_impurities->inorganic Yes organic Unreacted Organic Starting Material? check_impurities->organic Yes oiling_out Product Oils Out During Recrystallization? check_impurities->oiling_out During Purification solution_inorganic Thorough Aqueous Wash & pH Control inorganic->solution_inorganic solution_organic Liquid-Liquid Extraction & Recrystallization organic->solution_organic solution_oiling Adjust Solvent System (e.g., add polar co-solvent) Induce Crystallization oiling_out->solution_oiling

Caption: Troubleshooting decision tree for purifying this compound.

Technical Support Center: Monitoring 4-Cyanobutanoic Acid Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving 4-cyanobutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of using TLC to monitor a reaction involving this compound?

A1: Thin-Layer Chromatography (TLC) is a chromatographic technique used to separate mixtures of compounds. In reaction monitoring, small aliquots of the reaction mixture are spotted on a TLC plate at different time intervals. As the reaction progresses, the starting material spot (this compound) should diminish in intensity, while a new spot corresponding to the product should appear and intensify. The relative positions of the spots (Rf values) help in identifying the components and assessing the reaction's completion.[1][2]

Q2: How do I choose an appropriate solvent system (eluent) for my TLC analysis?

A2: The choice of eluent depends on the polarity of your starting material and expected product. This compound is a polar compound. Therefore, a polar solvent system is generally required. A good starting point for normal phase silica (B1680970) gel TLC is a mixture of a non-polar solvent and a polar solvent, such as ethyl acetate/hexanes or dichloromethane/methanol (B129727).[3][4] You can start with a 1:1 ratio and adjust the polarity to achieve optimal separation, where the Rf value of the starting material is ideally between 0.2 and 0.4.[4][5] To increase the Rf of a polar compound, you should increase the proportion of the more polar solvent in the eluent mixture.[4][6]

Q3: My spots are streaking. How can I fix this?

A3: Streaking is a common issue when working with carboxylic acids like this compound due to their strong interaction with the silica gel stationary phase.[7][8] To resolve this, add a small amount of a polar modifier to your eluent system. A few drops of acetic acid or formic acid (0.1–2.0%) can significantly improve the spot shape by protonating the silica gel surface and reducing the tailing of the acidic compound.[6][7][8] Overloading the sample on the TLC plate can also cause streaking, so ensure you are spotting a dilute solution.[8][9]

Q4: I don't see any spots on my TLC plate after development. What could be the problem?

A4: There are several potential reasons for not seeing any spots:

  • The compound is not UV-active: this compound and its simple aliphatic products may not be visible under a standard 254 nm UV lamp.[10] You will need to use a visualization stain.

  • The sample is too dilute: Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.[6][7]

  • The compound has a very low or very high Rf value: If the compound remains on the baseline (Rf=0) or runs with the solvent front (Rf=1), it will not be visible as a distinct spot. Adjust the polarity of your eluent system.

  • The solvent level in the developing chamber was too high: If the initial spotting line is below the solvent level, the sample will dissolve into the solvent reservoir instead of moving up the plate.[7]

  • The compound may have evaporated: If the compound is volatile and you heat the plate too aggressively during visualization, it may evaporate.[11]

Q5: What are the best visualization techniques for this compound and its reaction products?

A5: Since this compound lacks a strong chromophore, UV visualization may not be effective.[10] Destructive visualization methods are typically required:

  • Potassium Permanganate (B83412) (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized. It will visualize a wide range of organic compounds, appearing as yellow-brown spots on a purple background.[11][12]

  • Bromocresol Green Stain: This is a specific stain for acidic compounds like carboxylic acids. This compound will appear as a yellow spot on a blue or green background.[10][12][13] This is an excellent choice for specifically tracking the consumption of the starting material.

  • Iodine Chamber: Exposing the plate to iodine vapor is a simple, non-destructive method that can visualize many organic compounds, which will appear as brown spots.[10] However, it may not work for all compounds, including carboxylic acids.[10]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Streaking or Tailing Spots The compound is highly polar (e.g., carboxylic acid) and is interacting strongly with the silica gel.[7][8]Add a small amount of acetic acid or formic acid (0.1-2%) to the eluent to improve spot shape.[6][7][8]
The sample is too concentrated.[8][9]Dilute the sample before spotting it on the TLC plate.
Spots are not moving from the baseline (Low Rf) The eluent is not polar enough to move the polar compound up the plate.[6]Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., increase methanol in a dichloromethane/methanol mixture).
Spots are running at the solvent front (High Rf) The eluent is too polar.[6]Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.
No spots are visible The compound is not UV-active.[10]Use a chemical stain for visualization, such as potassium permanganate or bromocresol green.[10][12][13]
The sample is too dilute.[6][7]Concentrate the sample or apply it multiple times to the same spot, allowing the solvent to dry in between applications.
The solvent level in the chamber was above the spotting line.[7]Ensure the spotting line is always above the solvent level in the developing chamber.
Irregularly shaped spots (e.g., crescent-shaped) The adsorbent was disturbed during spotting.[7]Be careful not to scratch the silica gel surface with the capillary spotter.
Uneven solvent front The TLC plate was tilted in the developing chamber, or the chamber was disturbed.[9]Ensure the plate is placed vertically in the chamber and the chamber is not moved during development.

Experimental Protocols

Protocol 1: General TLC Monitoring of a this compound Reaction

Objective: To monitor the progress of a reaction involving this compound by observing the disappearance of the starting material and the appearance of the product.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber (e.g., a beaker with a watch glass cover)

  • Capillary tubes for spotting

  • Eluent (e.g., 7:3 Ethyl Acetate:Hexanes with 1% acetic acid)

  • Reaction mixture

  • Standard solution of this compound in a volatile solvent (e.g., ethyl acetate)

  • Visualization agent (e.g., potassium permanganate stain)

  • Heat gun or hot plate

Procedure:

  • Prepare the Developing Chamber: Pour the eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapor and cover it.

  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for the starting material (SM), co-spot (C), and reaction mixture (RM).[5]

  • Spot the Plate:

    • Using a capillary tube, spot the standard solution of this compound on the 'SM' mark.

    • Spot the reaction mixture on the 'RM' mark.

    • Spot both the standard solution and the reaction mixture on the 'C' mark (the co-spot).[5]

    • Ensure the spots are small and concentrated.

  • Develop the Plate: Carefully place the spotted TLC plate into the developing chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.

  • Dry the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.

  • Visualize the Plate:

    • First, examine the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.

    • Next, dip the plate into the potassium permanganate stain solution and then gently heat it with a heat gun until colored spots appear.

  • Analyze the Results: Compare the spots in the 'RM' lane to the 'SM' lane. The disappearance of the starting material spot and the appearance of a new spot indicate the reaction is proceeding. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.[1]

Protocol 2: Preparation of Visualization Stains

A. Potassium Permanganate Stain [12]

  • Dissolve 1.5 g of potassium permanganate (KMnO₄) and 10 g of potassium carbonate (K₂CO₃) in 200 mL of deionized water. Add 1.25 mL of 10% sodium hydroxide (B78521) (NaOH) solution. The solution is stable for several months when stored in a dark bottle.

B. Bromocresol Green Stain [12][13]

  • Dissolve 40 mg of bromocresol green in 100 mL of absolute ethanol. Add 0.1 M NaOH dropwise until the solution just turns blue. Store the reagent at 4°C.

Data Presentation

Table 1: Example Rf Values for a Hypothetical Esterification of this compound

CompoundSolvent System (Ethyl Acetate:Hexanes, 7:3 + 1% Acetic Acid)Rf Value
This compound7:3 + 1% Acetic Acid~ 0.3
Ethyl 4-cyanobutanoate7:3 + 1% Acetic Acid~ 0.6

Note: Rf values are indicative and can vary based on the exact experimental conditions.

Visualizations

TLC_Workflow cluster_prep Plate Preparation cluster_spot Sample Application cluster_dev Development & Visualization prep_chamber Prepare Developing Chamber spot_sm Spot Starting Material (SM) prep_plate Prepare TLC Plate (Draw Baseline) prep_plate->spot_sm spot_co Spot Co-spot (C) spot_sm->spot_co spot_rm Spot Reaction Mixture (RM) spot_co->spot_rm develop Develop Plate in Chamber spot_rm->develop dry Dry Plate & Mark Solvent Front develop->dry visualize Visualize (UV and/or Stain) dry->visualize analyze Analyze Results visualize->analyze

Caption: Workflow for monitoring a reaction using TLC.

Troubleshooting_Logic start Problem with TLC Result streaking Streaking Spots? start->streaking no_spots No Spots Visible? streaking->no_spots No add_acid Add Acetic/Formic Acid to Eluent streaking->add_acid Yes bad_rf Rf too High/Low? no_spots->bad_rf No use_stain Use Chemical Stain no_spots->use_stain Yes adjust_polarity Adjust Eluent Polarity bad_rf->adjust_polarity Yes dilute Dilute Sample add_acid->dilute Still streaking? concentrate Concentrate Sample use_stain->concentrate Still no spots?

Caption: Troubleshooting logic for common TLC issues.

References

Technical Support Center: Overcoming Solubility Challenges with 4-Cyanobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the complete solubilization of reagents is critical for experimental success. This guide provides troubleshooting protocols and frequently asked questions to address solubility issues encountered with 4-Cyanobutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

This compound is a polar molecule containing both a carboxylic acid and a nitrile group. Its solubility is influenced by the polarity of the solvent, the pH of the solution, and the temperature. Generally, it is expected to be soluble in polar organic solvents and have limited solubility in non-polar organic solvents. Its aqueous solubility is significantly dependent on pH.

Q2: Why is my this compound not dissolving in water?

This compound is a weak acid. In neutral or acidic water, it exists predominantly in its less soluble, protonated form. To enhance aqueous solubility, the pH of the solution needs to be raised to deprotonate the carboxylic acid group, forming the more polar and thus more soluble carboxylate salt.[1][2][3]

Q3: At what pH should I dissolve this compound in an aqueous buffer?

Q4: What organic solvents are recommended for dissolving this compound?

Polar organic solvents are the best choice for dissolving this compound. These include:

It is expected to have lower solubility in less polar solvents like dichloromethane (B109758) and chloroform, and it is likely insoluble in non-polar solvents such as hexanes and toluene.[5]

Q5: Can I heat the solution to improve solubility?

Gently warming the solution can increase the rate of dissolution and the solubility of this compound. However, excessive heat should be avoided to prevent potential degradation of the compound. It is advisable to conduct stability tests if the solution is to be heated for an extended period.

Troubleshooting Guide

Issue 1: this compound precipitates out of aqueous solution.
  • Cause: The pH of the solution may have dropped, causing the more soluble carboxylate salt to convert back to the less soluble protonated acid. This can happen upon the addition of other acidic reagents to your experiment.

  • Solution:

    • Check the pH of your final solution.

    • If the pH is acidic, adjust it with a suitable base (e.g., sodium bicarbonate, sodium hydroxide) to bring it back to a neutral or slightly basic pH.

    • Consider using a buffer with a higher buffering capacity to maintain the desired pH throughout your experiment.

Issue 2: The compound will not dissolve in the chosen organic solvent.
  • Cause: The selected organic solvent may not be polar enough.

  • Solution:

    • Switch to a more polar organic solvent such as DMSO or DMF.

    • Try a mixture of solvents. For example, a small amount of a highly polar solvent like DMSO can be used to initially dissolve the compound, followed by dilution with a less polar co-solvent.[6][7]

Issue 3: Oily droplets or a film forms when adding an aqueous solution to an organic stock of this compound.
  • Cause: This indicates that the compound is "crashing out" of the solution due to the poor miscibility of the organic solvent with the aqueous phase and the lower solubility of the compound in the mixed solvent system.

  • Solution:

    • Use a water-miscible organic solvent like ethanol, methanol, or DMSO to prepare your stock solution if it is to be diluted in an aqueous buffer.

    • When diluting, add the organic stock solution dropwise to the aqueous buffer while stirring vigorously to ensure rapid and uniform mixing.

Data Presentation: Representative Solubility of this compound

The following tables present representative solubility data for this compound based on the general principles of solubility for short-chain carboxylic acids. Note: These are illustrative values and actual solubility should be determined experimentally.

Table 1: Solubility in Common Solvents at 25°C

SolventPolarity IndexRepresentative Solubility (mg/mL)
Water (pH 3)10.2< 1
Water (pH 7)10.2~10-20
Water (pH 9)10.2> 100
Methanol5.1> 100
Ethanol4.3> 100
Acetone5.1~50-100
Dichloromethane3.1< 5
Hexane0.1< 0.1

Table 2: Effect of Temperature on Aqueous Solubility at pH 7

Temperature (°C)Representative Solubility (mg/mL)
4~5-10
25~10-20
37~25-40

Experimental Protocols

Protocol for Preparing a 100 mM Aqueous Stock Solution of this compound
  • Weigh the Compound: Accurately weigh the required amount of this compound (Molecular Weight: 113.11 g/mol ). For 10 mL of a 100 mM solution, you will need 113.11 mg.

  • Initial Suspension: Add the weighed compound to a suitable volumetric flask (e.g., 10 mL). Add approximately 7 mL of purified water. The compound will likely not dissolve completely at this stage.

  • pH Adjustment: While stirring, add a small amount of a suitable base (e.g., 1 M NaOH) dropwise. Monitor the pH of the solution using a calibrated pH meter. Continue adding the base until the compound fully dissolves and the pH is stable at ~7.0-7.5.

  • Final Volume Adjustment: Once the compound is fully dissolved and the pH is adjusted, add purified water to reach the final volume of 10 mL.

  • Filtration (Optional but Recommended): Filter the solution through a 0.22 µm syringe filter to remove any potential micro-precipitates and to sterilize the solution.

  • Storage: Store the stock solution at 4°C. For long-term storage, consider aliquoting and freezing at -20°C. Note the stability of the compound under these storage conditions should be validated.

Visualizations

Caption: Troubleshooting workflow for dissolving this compound.

pHEffect cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) low_ph_form R-COOH (Protonated Form) Less Soluble high_ph_form R-COO⁻ + H⁺ (Deprotonated Form) More Soluble low_ph_form->high_ph_form + OH⁻ - H₂O high_ph_form->low_ph_form + H⁺

Caption: Effect of pH on the solubility of a carboxylic acid.

References

Technical Support Center: 4-Cyanobutanoic Acid Reaction Work-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the reaction work-up of 4-cyanobutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is a standard work-up procedure for the synthesis of this compound from γ-butyrolactone and a cyanide salt (e.g., NaCN)?

A1: A typical work-up involves acidification of the reaction mixture to protonate the carboxylate, followed by extraction of the this compound into an organic solvent. The organic layer is then washed, dried, and the solvent is removed to yield the crude product, which can be further purified.

Q2: My final product is an oil, but I expect a solid. What could be the issue?

A2: this compound is a solid at room temperature. If you obtain an oil, it is likely due to the presence of impurities such as unreacted starting material (γ-butyrolactone is a liquid), solvent residue, or side products. Further purification, such as vacuum distillation or recrystallization from an appropriate solvent system, may be necessary.

Q3: I am observing a significant amount of a diacid (glutaric acid) in my product. How can I prevent this?

A3: The formation of glutaric acid indicates hydrolysis of the nitrile group. This can be minimized by avoiding prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures during the work-up. Prompt neutralization and extraction after acidification are crucial.

Q4: What are common impurities to expect in the synthesis of this compound?

A4: Besides unreacted starting materials, common impurities include:

  • Glutaric acid: From the hydrolysis of the nitrile group.

  • 4-Cyanobutanamide: From the partial hydrolysis of the nitrile group.

  • Polymeric materials: Can form under certain reaction conditions.

Q5: What is the best method to purify crude this compound?

A5: Recrystallization is a common and effective method for purifying solid this compound.[1][2] Suitable solvents include water, or a mixture of solvents like ethyl acetate (B1210297) and hexanes. Vacuum distillation can also be employed, especially if the crude product is an oil.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Loss of product during extraction due to its water solubility. - Hydrolysis of the nitrile to the diacid. - Product decomposition during work-up.- Ensure complete reaction by monitoring with TLC or GC. - Saturate the aqueous layer with NaCl (brine) before extraction to decrease the product's solubility in the aqueous phase. - Perform multiple extractions with the organic solvent. - Use milder acidic conditions for acidification and avoid excessive heat.
Product is an Oil - Presence of unreacted γ-butyrolactone. - Residual solvent. - Formation of low-melting eutectic mixtures with impurities.- Ensure the reaction has gone to completion. - Ensure complete removal of the solvent under reduced pressure. - Purify by vacuum distillation or attempt recrystallization from a different solvent system.
Presence of Glutaric Acid - Harsh acidic or basic conditions during work-up. - Prolonged heating of the reaction mixture after saponification.- Neutralize the reaction mixture promptly after acidification. - Use a weaker acid for acidification (e.g., citric acid). - Minimize the time the reaction is exposed to high pH and temperature.
Difficulty with Phase Separation during Extraction - Formation of an emulsion.- Add brine to the separatory funnel to help break the emulsion. - Filter the mixture through a pad of Celite. - Allow the mixture to stand for a longer period.

Experimental Protocols

General Protocol for Synthesis and Work-up of this compound

This protocol describes a representative procedure for the synthesis of this compound from γ-butyrolactone and sodium cyanide.

Materials:

  • γ-Butyrolactone

  • Sodium cyanide (NaCN)

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction: In a round-bottom flask, dissolve sodium cyanide in water. To this solution, add γ-butyrolactone. Heat the mixture to reflux and monitor the reaction progress (e.g., by TLC or GC) until the starting material is consumed.

  • Cooling and Acidification: Cool the reaction mixture to room temperature in an ice bath. Carefully and slowly add concentrated hydrochloric acid to the cooled solution with stirring until the pH is acidic (pH ~2). This step should be performed in a well-ventilated fume hood due to the evolution of hydrogen cyanide gas.

  • Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous layer multiple times with ethyl acetate.[3] Combine the organic layers.

  • Washing: Wash the combined organic layers with brine to remove residual water and water-soluble impurities.[3]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by vacuum distillation.

Data Presentation

Parameter Expected Outcome Notes
Physical State White to off-white solidOily product indicates impurities.
Yield 70-85%Highly dependent on reaction conditions and work-up efficiency.
Purity (by GC/NMR) >95% after purificationImpurities such as glutaric acid or the corresponding amide may be present.
Melting Point 51-54 °CA broad melting range suggests the presence of impurities.

Visualizations

Reaction_Workup_Workflow cluster_reaction Reaction cluster_workup Work-Up cluster_purification Purification start Start: γ-Butyrolactone + NaCN reaction Reflux Reaction start->reaction cool Cool Reaction Mixture reaction->cool acidify Acidify with HCl (pH ~2) cool->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with Brine extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate crude Crude Product concentrate->crude purify Recrystallization or Distillation crude->purify final Pure this compound purify->final

Caption: Experimental workflow for the synthesis and work-up of this compound.

Troubleshooting_Logic cluster_yield Low Yield Analysis cluster_purity Impurity Analysis cluster_solutions Potential Solutions issue Low Yield or Impure Product check_reaction Incomplete Reaction? issue->check_reaction check_extraction Extraction Inefficient? issue->check_extraction check_hydrolysis Side Product Formation? issue->check_hydrolysis is_oil Product is an Oil? issue->is_oil has_diacid Glutaric Acid Present? issue->has_diacid sol_reaction Increase Reaction Time/Temp check_reaction->sol_reaction sol_extraction Saturate Aqueous Layer, More Extractions check_extraction->sol_extraction sol_hydrolysis Milder Acid, Lower Temp check_hydrolysis->sol_hydrolysis sol_oil Further Purification (Distillation/Recrystallization) is_oil->sol_oil sol_diacid Optimize pH and Temperature Control has_diacid->sol_diacid

Caption: Troubleshooting logic for this compound work-up issues.

References

Technical Support Center: Dehydration of Amide to Nitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for amide to nitrile dehydration. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: My dehydration reaction is resulting in a low yield of the desired nitrile. What are the common causes and how can I improve it?

A1: Low yields in amide to nitrile dehydration can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Try extending the reaction time or increasing the reaction temperature. Monitor the reaction progress using an appropriate analytical technique like TLC or GC-MS.

  • Suboptimal Dehydrating Agent: The chosen dehydrating agent may not be effective for your specific substrate.

    • Solution: Consider screening different dehydrating agents. A variety of reagents are available, ranging from traditional strong dehydrating agents to milder, more modern alternatives.[1][2][3][4][5] See the table below for a comparison of common dehydrating agents.

  • Moisture in the Reaction: The presence of water can consume the dehydrating agent and hinder the reaction.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Handle hygroscopic reagents in a glove box or under an inert atmosphere.

  • Substrate Decomposition: The reaction conditions (e.g., high temperature, strong acid/base) might be degrading your starting material or product.

    • Solution: Opt for milder reaction conditions or a more selective dehydrating agent.[6][7]

  • Side Reactions: Undesired side reactions can consume the starting material.

    • Solution: Adjusting the stoichiometry of reagents or changing the solvent may minimize side reactions. Purification of the starting amide is also crucial.

Q2: I am observing significant formation of byproducts. What are the likely side reactions and how can I minimize them?

A2: Side product formation is a common issue. Here are some potential side reactions and mitigation strategies:

  • Hydrolysis of the Nitrile: If water is present, the newly formed nitrile can hydrolyze back to the amide or further to the carboxylic acid, especially under acidic or basic conditions.[8][9]

    • Solution: As mentioned above, ensure anhydrous conditions. A non-aqueous workup can also prevent hydrolysis.

  • Reaction with the Dehydrating Agent: Some functional groups in your molecule might react with the dehydrating agent. For example, trifluoroacetic anhydride (B1165640) (TFAA) can cause trifluoroacetylation of amine groups.[3]

    • Solution: Choose a dehydrating agent that is compatible with the other functional groups in your molecule. Protecting sensitive functional groups may be necessary.

  • Formation of Formanilides: In certain reactions, formanilides can be observed as byproducts.[10]

    • Solution: Optimizing the reaction conditions, such as temperature and reagent stoichiometry, can help minimize the formation of these byproducts.

Q3: How do I choose the right dehydrating agent for my specific amide?

A3: The choice of dehydrating agent depends on several factors, including the stability of your substrate, the presence of other functional groups, and the desired reaction conditions (e.g., temperature, reaction time).

  • For robust substrates: Traditional, powerful dehydrating agents like phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂) can be effective, but often require heating.[3][4][8][11]

  • For sensitive substrates with acid-labile groups: Milder, non-acidic reagents like trifluoroacetic anhydride (TFAA) are a better choice.[3]

  • For mild conditions: Several modern methods utilize reagents that work at or near room temperature, such as those involving palladium chloride or copper catalysts.[10][12]

Below is a table summarizing various dehydrating agents and their typical reaction conditions.

Comparison of Common Dehydrating Agents

Dehydrating Agent/SystemTypical ConditionsAdvantagesDisadvantages
Phosphorus Pentoxide (P₂O₅) High temperatureInexpensive, powerfulHarsh conditions, can cause charring[13]
Phosphorus Oxychloride (POCl₃) HeatingReadily available, effectiveGenerates HCl, not suitable for acid-sensitive substrates[3]
Thionyl Chloride (SOCl₂) HeatingReadily available, effectiveGenerates HCl and SO₂, not suitable for acid-sensitive substrates[3][14]
Trifluoroacetic Anhydride (TFAA) Milder, non-acidic conditionsMilder conditionsPotential for trifluoroacetylation of other functional groups[3]
Ethyl Dichlorophosphate/DBU Room temperature, short reaction timeMild conditions, high yieldsReagents may be more expensive
PCl₃/Et₂NH Refluxing CHCl₃, short reaction timeHigh yields, mild conditions
P(OPh)₃/DBU Microwave irradiation, neatVery short reaction time, high yieldsRequires microwave reactor
PdCl₂ in aq. MeCN Room temperatureMild, reversiblePotential for catalyst poisoning
ZnCl₂ in aq. MeCN (Microwave) Microwave irradiation, very short timeRapid reactionRequires microwave reactor
Sulfur Trioxide-Amine Adduct 25-120 °CHigh yields, short reaction timeAdduct needs to be prepared or purchased[13]

Troubleshooting Workflow

Here is a logical workflow to troubleshoot common issues during the dehydration of amides to nitriles.

troubleshooting_workflow start Start: Low Yield or Impure Product check_completion Check Reaction Completion (TLC, GC, etc.) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes extend_time Increase Reaction Time or Temperature incomplete->extend_time change_reagent Consider a More Reactive Dehydrating Agent incomplete->change_reagent check_purity Analyze Purity of Starting Material and Product complete->check_purity extend_time->check_completion change_reagent->check_completion impure_sm Starting Material Impure check_purity->impure_sm impure_prod Product Impure check_purity->impure_prod purify_sm Purify Starting Amide impure_sm->purify_sm optimize_workup Optimize Workup and Purification Protocol impure_prod->optimize_workup side_reactions Investigate Side Reactions (e.g., hydrolysis) impure_prod->side_reactions purify_sm->start end End: Improved Yield and Purity optimize_workup->end anhydrous Ensure Anhydrous Conditions side_reactions->anhydrous milder_cond Use Milder Conditions side_reactions->milder_cond anhydrous->start milder_cond->start

Caption: A troubleshooting decision tree for amide to nitrile dehydration.

Experimental Protocols

Here are detailed experimental protocols for three different methods for the dehydration of amides to nitriles.[1][6]

Method A: Dehydration using Tris(dimethylamino)phosphine

  • Combine the primary amide (1 mmol), tris(dimethylamino)phosphine (2 mmol), and diethylamine (B46881) (3 mmol) in chloroform (B151607) (5 mL).

  • Stir the mixture at reflux temperature for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude nitrile.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Method B: Dehydration using Phosphorus Trichloride (B1173362)

  • To a solution of the primary amide (1 mmol) and diethylamine (3 mmol) in chloroform (5 mL) at 0 °C, add phosphorus trichloride (2 mmol) dropwise over 15 minutes with stirring.

  • After the addition is complete, stir the reaction mixture at reflux temperature for 40 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography.

Method C: Dehydration using Triphenylphosphite under Microwave Conditions

  • In a 10 mL microwave reaction tube, place the primary amide (1 mmol), triphenylphosphite (2 mmol), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (3 mmol).

  • Irradiate the mixture in a microwave reactor at 150 °C for 4 minutes.

  • After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the solution with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography.

Reagent Selection Logic

The following diagram illustrates a simplified decision-making process for selecting a suitable dehydrating agent based on substrate properties.

reagent_selection start Start: Select Dehydrating Agent substrate_stability Substrate Stability? start->substrate_stability robust Robust Substrate substrate_stability->robust High sensitive Sensitive Substrate substrate_stability->sensitive Low harsh_reagents Use P₂O₅, POCl₃, SOCl₂ (High Temperature) robust->harsh_reagents acid_labile Acid-Labile Groups? sensitive->acid_labile no_acid_labile No acid_labile->no_acid_labile No yes_acid_labile Yes acid_labile->yes_acid_labile Yes mild_reagents Use TFAA, PdCl₂, Catalytic Methods (Milder Conditions) no_acid_labile->mild_reagents non_acidic Use Non-Acidic Reagents (e.g., TFAA) yes_acid_labile->non_acidic

Caption: A guide for selecting a dehydrating agent.

References

Technical Support Center: Controlling Exotherms in 4-Cyanobutanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing exothermic reactions involving 4-cyanobutanoic acid. The information is presented in a question-and-answer format to directly address potential issues and ensure the safe execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous substance. It is harmful if swallowed, comes into contact with the skin, or is inhaled. It can also cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Q2: Is the hydrolysis of this compound an exothermic reaction?

A2: Yes, the hydrolysis of nitriles, including this compound, to form carboxylic acids is an exothermic process.[2] This means the reaction releases heat, which can lead to a significant increase in the temperature of the reaction mixture if not properly controlled.

Q3: What is a thermal runaway and why is it a concern with this compound reactions?

A3: A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates even more heat, creating a dangerous feedback loop.[2][3] This can lead to a rapid increase in temperature and pressure, potentially causing the reactor to rupture, release toxic fumes, and result in a fire or explosion. Given that nitrile hydrolysis is exothermic, there is a risk of thermal runaway if the reaction is not managed carefully, especially on a larger scale.[2]

Q4: What are the typical conditions for hydrolyzing this compound?

A4: The hydrolysis of nitriles like this compound can be achieved under either acidic or basic conditions, typically with heating.[4][5][6]

  • Acidic Conditions: Heating the nitrile with a strong acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) will yield the corresponding carboxylic acid (glutaric acid) and the ammonium (B1175870) salt of the acid used.[5][6]

  • Basic Conditions: Refluxing the nitrile with a hydroxide (B78521) base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) will initially produce the carboxylate salt.[5][6] An acidic workup is then required to protonate the salt and obtain the final carboxylic acid.

Troubleshooting Guides

Issue 1: The reaction temperature is increasing too rapidly.

Possible Cause: The rate of heat generation from the exothermic hydrolysis is exceeding the rate of heat removal. This could be due to adding reagents too quickly, insufficient cooling, or poor heat transfer.

Solutions:

  • Reduce the rate of reagent addition: If you are adding a catalyst or a coreactant, slow down the addition rate to control the reaction rate and heat generation.

  • Improve cooling efficiency:

    • Ensure your cooling bath is at the appropriate temperature and has sufficient volume.

    • Check that the heat transfer fluid is circulating effectively.

    • For larger scale reactions, consider using a more efficient cooling system like a jacketed reactor with a chiller.

  • Increase agitation: Improving the stirring rate can enhance heat transfer from the reaction mixture to the vessel walls and the cooling medium.

  • Dilute the reaction mixture: Adding more solvent can help to absorb the heat generated and moderate the temperature increase. Ensure the solvent is compatible with the reaction conditions.

Issue 2: The reaction appears to have stalled or is proceeding very slowly.

Possible Cause: While the focus is on exotherm control, insufficient heating can lead to slow reaction rates. Nitrile hydrolysis often requires elevated temperatures to proceed at a reasonable rate.[5][6]

Solutions:

  • Increase the reaction temperature: Gradually increase the temperature of the heating bath while carefully monitoring the internal reaction temperature. Be prepared to apply cooling if an exotherm begins.

  • Increase the concentration of the acid or base catalyst: A higher catalyst concentration can increase the reaction rate. Add the catalyst portion-wise to maintain control.

  • Ensure adequate mixing: In a heterogeneous mixture, poor stirring can limit the contact between reactants.

Issue 3: How to handle a thermal runaway situation.

Immediate Actions:

  • Stop the addition of all reagents.

  • Apply maximum cooling immediately. This may involve lowering the temperature of the cooling bath or adding a cooling agent directly to the bath (e.g., dry ice to an acetone (B3395972) bath).

  • If safe to do so, add a quenching agent. A cold, inert solvent can help to dilute the reaction and absorb heat. For runaway nitrile hydrolysis, a large volume of cold water or a suitable alcohol could be used, but the compatibility must be assessed for the specific reaction conditions.

  • Alert personnel and evacuate the immediate area if the situation cannot be brought under control.

  • Have a fire extinguisher and other emergency equipment readily accessible.

Quantitative Data

ReactionEnthalpy of Reaction (ΔH)Notes
General Nitrile HydrolysisExothermicThe magnitude of the exotherm can vary based on the substrate and reaction conditions.
Hydrolysis of BenzonitrileCalorimetrically determined to be exothermic.[7]While an aromatic nitrile, it indicates the general exothermic nature of the reaction.

Experimental Protocols

Protocol 1: Small-Scale Acid-Catalyzed Hydrolysis of this compound with Exotherm Control

Objective: To safely hydrolyze this compound to glutaric acid on a laboratory scale while monitoring and controlling the reaction temperature.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Round-bottom flask equipped with a magnetic stir bar and a reflux condenser

  • Heating mantle with a stirrer

  • Thermometer or thermocouple to monitor the internal reaction temperature

  • Cooling bath (e.g., ice-water bath) on a lab jack for quick application

Procedure:

  • In a round-bottom flask, dissolve this compound in water.

  • Place the flask in a heating mantle on a magnetic stirrer.

  • Insert a thermometer or thermocouple into the reaction mixture to monitor the internal temperature.

  • Slowly add concentrated hydrochloric acid to the stirred solution. Monitor the temperature closely during and after the addition for any initial exotherm.

  • Have a cooling bath on a lab jack ready to be raised around the flask if the temperature begins to rise uncontrollably.

  • Once the acid has been added and any initial exotherm is controlled, begin to heat the reaction mixture to reflux.

  • Maintain a gentle reflux and continue to monitor the internal temperature. The rate of heating should be controlled to prevent a sudden increase in the reaction rate and a subsequent exotherm.

  • After the reaction is complete (as determined by a suitable analytical method like TLC or NMR), cool the mixture to room temperature before proceeding with workup.

Visualizations

Logical Workflow for Exotherm Control

ExothermControlWorkflow cluster_prep Preparation cluster_exec Execution cluster_response Response cluster_outcome Outcome Start Start Experiment AssessHazards Assess Reaction Hazards (Literature, SDS) Start->AssessHazards PlanControl Plan Exotherm Control Strategy (Cooling, Slow Addition) AssessHazards->PlanControl Setup Setup Apparatus with Temperature Monitoring PlanControl->Setup SlowAddition Slowly Add Reagents Setup->SlowAddition MonitorTemp Continuously Monitor Internal Temperature SlowAddition->MonitorTemp TempStable Temperature Stable? MonitorTemp->TempStable Proceed Proceed with Reaction TempStable->Proceed Yes TempIncrease Rapid Temperature Increase? TempStable->TempIncrease No Controlled Reaction Controlled Proceed->Controlled TempIncrease->Proceed No StopAddition Stop Reagent Addition TempIncrease->StopAddition Yes Cooling Apply/Increase Cooling StopAddition->Cooling Cooling->MonitorTemp Quench Consider Quenching (If Necessary) Cooling->Quench If still rising Emergency Emergency Shutdown Quench->Emergency Runaway Thermal Runaway Emergency->Runaway

Caption: A logical workflow for managing and responding to potential exotherms during a chemical reaction.

Signaling Pathway for Thermal Runaway

ThermalRunawayPathway ExothermicReaction Exothermic Reaction (Nitrile Hydrolysis) HeatGeneration Heat Generation ExothermicReaction->HeatGeneration IncreasedTemp Increased Reaction Temperature HeatGeneration->IncreasedTemp IncreasedRate Increased Reaction Rate IncreasedTemp->IncreasedRate IncreasedRate->HeatGeneration Accelerates PositiveFeedback Positive Feedback Loop IncreasedRate->PositiveFeedback ThermalRunaway Thermal Runaway PositiveFeedback->ThermalRunaway PressureBuildup Pressure Buildup ThermalRunaway->PressureBuildup Decomposition Side Reactions/ Decomposition ThermalRunaway->Decomposition Failure Reactor Failure PressureBuildup->Failure Decomposition->Failure

Caption: The signaling pathway illustrating the positive feedback loop that leads to a thermal runaway event.

References

Technical Support Center: Catalyst Poisoning in 4-Cyanobutanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 4-Cyanobutanoic acid, with a specific focus on catalyst poisoning.

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts used for the synthesis of this compound, and which synthetic route is typically employed?

A1: The most prevalent method for synthesizing this compound is the catalytic hydrogenation of succinonitrile (B93025). The catalysts of choice for this transformation are typically heterogeneous catalysts known for their efficacy in nitrile reduction. These include:

  • Raney® Nickel: A sponge-like nickel catalyst, widely used due to its high activity and cost-effectiveness. It is particularly effective for the hydrogenation of aliphatic nitriles.[1][2]

  • Palladium on Carbon (Pd/C): A versatile and robust catalyst, Pd/C is also frequently used for nitrile hydrogenation, offering good activity and selectivity.[3][4]

  • Cobalt Catalysts (e.g., Raney Cobalt): Similar to Raney Nickel, cobalt-based catalysts are also effective for the hydrogenation of nitriles to primary amines.[1]

The hydrogenation of succinonitrile first yields 4-aminocapronitrile, which is then hydrolyzed to this compound. The reaction is typically carried out in a solvent under a hydrogen atmosphere.

Q2: My this compound synthesis is showing low conversion and/or selectivity. How can I determine if catalyst poisoning is the root cause?

A2: Catalyst poisoning is a common reason for decreased performance in catalytic hydrogenations.[5] You can suspect catalyst poisoning if you observe the following:

  • Gradual or sudden drop in reaction rate: The time required to consume the starting material increases significantly compared to previous successful runs.

  • Incomplete conversion: A substantial amount of succinonitrile remains unreacted even after extended reaction times.

  • Changes in selectivity: An increase in the formation of side products is observed. In the case of succinonitrile hydrogenation, this could include the formation of secondary amines.[6][7]

  • No reaction initiation: The reaction fails to start, indicating a completely deactivated catalyst.

To confirm poisoning, you can try a small-scale reaction with a fresh batch of catalyst and purified starting materials. If the reaction proceeds normally, it strongly suggests that your previous catalyst was poisoned.

Q3: What are the most common catalyst poisons in the synthesis of this compound via succinonitrile hydrogenation?

A3: The catalysts used in this synthesis, particularly Raney Nickel and Pd/C, are susceptible to poisoning by a variety of substances that may be present as impurities in the reactants, solvents, or hydrogen gas. The most common poisons include:

  • Sulfur Compounds: Even trace amounts of sulfur-containing compounds (e.g., thiols, sulfides, thiophenes) are notorious for severely poisoning nickel and palladium catalysts.[8][9] They form strong bonds with the metal's active sites, rendering them inactive.[8]

  • Nitrogen-Containing Compounds: While the reactants and products are nitrogen-containing, certain nitrogenous compounds can act as inhibitors or poisons. For instance, some amines and heterocyclic compounds can adsorb strongly to the catalyst surface and reduce its activity.[10][11]

  • Halogen Compounds: Halides, such as chlorides, can also poison the catalyst, although their effect is often less severe than that of sulfur compounds.

  • Carbon Monoxide (CO): If present as an impurity in the hydrogen gas, CO can strongly adsorb to the active sites and block them.

  • Water: While water is a part of the subsequent hydrolysis step, its presence during the hydrogenation in certain non-aqueous solvents can sometimes negatively impact the catalyst's performance.

Troubleshooting Guide: Catalyst Deactivation

This guide provides a structured approach to diagnosing and addressing catalyst deactivation during your this compound synthesis.

Initial Assessment
  • Verify Reaction Parameters: Before suspecting catalyst poisoning, double-check all your reaction parameters:

    • Temperature and Pressure: Ensure they are within the optimal range for the specific catalyst and reaction.

    • Hydrogen Supply: Confirm that the hydrogen source is not depleted and that there are no leaks in your system.

    • Agitation: Ensure vigorous stirring to overcome any mass transfer limitations.[5]

    • Catalyst Loading: Verify that the correct amount of catalyst was used.

  • Analyze Starting Materials:

    • Succinonitrile Purity: If possible, analyze your succinonitrile for potential impurities, especially sulfur-containing compounds.

    • Solvent Quality: Use high-purity, dry, and deoxygenated solvents.

Troubleshooting Workflow

NitrileHydrogenation Catalyst Catalyst (e.g., Ni, Pd) Adsorption Adsorption of H₂ and Nitrile Catalyst->Adsorption H2 H₂ H2->Adsorption Nitrile R-C≡N Nitrile->Adsorption H_diss H₂ Dissociation (2H*) Adsorption->H_diss Step1 Hydrogenation to Imine Intermediate (R-CH=NH) H_diss->Step1 Step2 Hydrogenation to Primary Amine (R-CH₂-NH₂) Step1->Step2 Desorption Desorption of Primary Amine Step2->Desorption Desorption->Catalyst Regenerated Catalyst SulfurPoisoning ActiveSite Active Catalyst Site (e.g., Ni, Pd) Adsorption Strong Adsorption ActiveSite->Adsorption Sulfur Sulfur Compound (e.g., R-SH) Sulfur->Adsorption PoisonedSite Poisoned Site (e.g., Ni-S) Adsorption->PoisonedSite NoReaction No Reaction PoisonedSite->NoReaction Reaction Reactants (H₂, Nitrile) Reaction->ActiveSite Reaction->PoisonedSite

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 4-Cyanobutanoic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in ensuring the reliability of experimental results and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 4-cyanobutanoic acid. We present a detailed HPLC protocol, supporting data, and a comparative analysis with alternative methods.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a powerful technique for separating and quantifying components in a mixture, making it highly suitable for determining the purity of compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this analysis due to the polar nature of the carboxylic acid and nitrile functional groups.

Experimental Protocol: RP-HPLC Method for this compound

This protocol is designed to separate this compound from potential impurities that may be present from its synthesis, such as starting materials or degradation products.

1. Materials and Reagents:

  • This compound reference standard and sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Formic acid, analytical grade

2. Chromatographic Conditions:

ParameterCondition
HPLC System A standard HPLC system with a UV detector.
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile.[1]
Gradient Elution 0-2 min: 5% B2-15 min: 5-95% B15-18 min: 95% B18-20 min: 5% B.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detection UV at 210 nm.[2]
Injection Volume 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in the mobile phase (A).

  • Prepare the sample for analysis by dissolving it in the mobile phase (A) to a final concentration of 1 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample Dissolve Sample in Mobile Phase A filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample prep_std Dissolve Standard in Mobile Phase A filter_std Filter Standard (0.45 µm) prep_std->filter_std inject Inject into HPLC System filter_sample->inject filter_std->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for the purity analysis of this compound by HPLC.

Comparison with Alternative Analytical Methods

While HPLC is a robust method, other techniques can also be employed for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, the nature of potential impurities, and available instrumentation.

FeatureHPLC (High-Performance Liquid Chromatography)GC (Gas Chromatography)Titration
Principle Separation based on differential partitioning between a mobile and stationary phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase.[3]Quantitative chemical analysis to determine the concentration of an acid.[4]
Specificity High; can separate structurally similar impurities.High for volatile impurities; may require derivatization for non-volatile compounds.[3][5]Low; measures total acidity and cannot distinguish between different acids.
Sensitivity High (ng to pg level).Very high (pg to fg level), especially with mass spectrometry (MS) detection.[6]Moderate (mg level).
Throughput Moderate; typical run times are 15-30 minutes per sample.[7]Moderate to high, depending on the method.High; can be automated for rapid analysis.
Sample Requirements Small sample size (µL), soluble in the mobile phase.Sample must be volatile or amenable to derivatization to become volatile.[3]Larger sample size (mg), soluble in a suitable solvent.
Instrumentation Cost High.High.Low.
Best Suited For Quantifying both volatile and non-volatile impurities, providing a detailed purity profile.Analyzing for volatile or thermally stable impurities.[3]A rapid, preliminary assessment of total acidic content.

Concluding Remarks

For a comprehensive and accurate determination of the purity of this compound, HPLC is the recommended method. Its high specificity and sensitivity allow for the detection and quantification of a wide range of potential impurities. While GC can be a valuable tool for analyzing volatile impurities and titration offers a quick measure of total acidity, neither provides the detailed purity profile achievable with HPLC. The choice of analytical method should be guided by the specific goals of the purity assessment and the resources available.

References

Quantitative Analysis of 4-Cyanobutanoic Acid: A Comparative Guide to qNMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like 4-Cyanobutanoic acid is critical for quality control, reaction monitoring, and purity assessment. This guide provides a detailed comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound.

Quantitative NMR (qNMR): A Primary Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful, non-destructive technique for determining the purity and concentration of organic molecules.[1][2][3] Unlike chromatographic methods that rely on calibration curves with reference standards, qNMR offers a direct measurement of the analyte-to-internal standard molar ratio, with the signal intensity being directly proportional to the number of nuclei.[3][4]

Key Advantages of qNMR:
  • Primary Ratio Method: qNMR can provide traceability to the International System of Units (SI) for purity assessment.[3]

  • No Identical Reference Standard Required: A certified internal standard that is structurally different from the analyte can be used.[5]

  • Non-destructive: The sample can be recovered after analysis.[1]

  • Rich Structural Information: The NMR spectrum provides structural confirmation of the analyte alongside quantitative data.

Experimental Protocol: ¹H-qNMR of this compound

This protocol outlines the steps for determining the purity of this compound using ¹H-qNMR with an internal standard.

1. Materials and Reagents:

  • This compound (analyte)
  • Maleic acid (internal standard, certified reference material)
  • Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
  • NMR tubes (5 mm)
  • Analytical balance (accurate to 0.01 mg)

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean vial.
  • Accurately weigh approximately 5 mg of Maleic acid into the same vial.
  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.
  • Vortex the vial until both the analyte and internal standard are completely dissolved.
  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker, 's2pul' on Varian/Agilent).[6]
  • Temperature: 298 K (25 °C), regulated.[6]
  • Acquisition Parameters:
  • Relaxation Delay (d1): > 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds for quantitative accuracy).
  • Pulse Width: 90° pulse, calibrated for the specific probe and sample.
  • Number of Scans (NS): 8 to 16, sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks of interest.[5]
  • Acquisition Time (AQ): At least 3 seconds.
  • Data Points (TD): 64K.

4. Data Processing and Analysis:

  • Apply a line broadening of 0.3 Hz using an exponential multiplication function.
  • Perform Fourier transformation.
  • Manually phase the spectrum and perform baseline correction.
  • Integrate the well-resolved signals of both this compound and the internal standard. For this compound, the triplet at approximately 2.4 ppm (corresponding to the two protons adjacent to the nitrile group) is a suitable choice. For Maleic acid, the singlet at approximately 6.2 ppm is used.
  • Calculate the purity of this compound using the following formula[2]:

Illustrative qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Weigh Analyte (this compound) weigh_std Weigh Internal Standard (Maleic Acid) weigh_analyte->weigh_std dissolve Dissolve in DMSO-d6 weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum (Optimized Parameters) transfer->nmr_acq Insert Sample process Fourier Transform, Phase, & Baseline Correct nmr_acq->process FID Data integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity integrate->calculate

qNMR Experimental Workflow for this compound.

Alternative Analytical Methods

While qNMR is a powerful tool, other techniques like HPLC and GC-MS are also widely used for the quantification of organic acids.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and sensitive technique for separating and quantifying components in a mixture. For a polar compound like this compound, a reversed-phase HPLC method with UV detection is suitable.

Experimental Protocol: RP-HPLC

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of water (with 0.1% formic or phosphoric acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of approximately 210 nm.

  • Quantification: Based on a calibration curve generated from certified reference standards of this compound at multiple concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile or semi-volatile compounds, GC-MS offers excellent separation and identification capabilities. However, carboxylic acids like this compound require derivatization to increase their volatility and thermal stability.

Experimental Protocol: GC-MS (with Derivatization)

  • Derivatization: React this compound with a silylating agent (e.g., BSTFA) to convert the carboxylic acid to a more volatile silyl (B83357) ester.

  • Column: A polar capillary column (e.g., DB-WAX or similar).

  • Carrier Gas: Helium.

  • Injection: Split/splitless inlet.

  • Detection: Mass spectrometer in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Quantification: Based on a calibration curve of the derivatized this compound standard.

Performance Comparison

The choice of analytical method often depends on the specific requirements of the analysis, such as the need for accuracy, sensitivity, or sample throughput. The following table provides an illustrative comparison of these three techniques for the quantification of this compound.

ParameterqNMRHPLC-UVGC-MS (with Derivatization)
Principle Molar ratio to internal standardExternal calibrationExternal calibration
Accuracy HighHighHigh
Precision (RSD) < 1%< 2%< 5%
Limit of Quantification (LOQ) ~ 0.1 mg/mL~ 1-10 µg/mL~ 0.1-1 µg/mL
Sample Preparation Simple (weighing & dissolving)Moderate (filtration may be needed)Complex (derivatization required)
Analysis Time per Sample ~ 15-30 minutes~ 10-20 minutes~ 20-40 minutes
Structural Information YesNoYes (Mass Spectrum)
Need for Analyte Standard No (for purity)Yes (for calibration)Yes (for calibration)

Logical Comparison of Analytical Methods

The relationship between these analytical techniques can be visualized based on their underlying principles and requirements.

Method_Comparison cluster_props Method Properties qNMR qNMR Direct_Quant Direct Molar Ratio qNMR->Direct_Quant is a Structural_Info Provides Structural Info qNMR->Structural_Info provides HPLC HPLC-UV Calibration_Curve Requires Calibration Curve HPLC->Calibration_Curve uses GCMS GC-MS GCMS->Calibration_Curve uses Derivatization Requires Derivatization GCMS->Derivatization needs GCMS->Structural_Info provides

Comparison of Analytical Methodologies.

Conclusion

For the accurate purity determination of this compound, qNMR stands out as a primary method due to its high precision and the ability to provide direct, traceable results without the need for an identical reference standard. HPLC-UV is a reliable and sensitive alternative, particularly for routine analysis and when higher sample throughput is required, provided a certified reference standard is available. GC-MS offers the highest sensitivity but is hampered by the need for a complex and potentially variable derivatization step, making it more suitable for trace-level analysis or when mass spectral confirmation is essential. The selection of the most appropriate technique should be guided by the specific analytical goals, available instrumentation, and the required level of accuracy and validation.

References

A Comparative Guide to the Synthesis of 4-Cyanobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes to 4-cyanobutanoic acid, a valuable building block in the synthesis of various pharmaceutical and specialty chemical compounds. The comparison focuses on the efficacy, reaction conditions, and potential yields of each route, supported by available experimental data and detailed protocols to aid researchers in selecting the most suitable method for their applications.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Nucleophilic SubstitutionRoute 2: Biocatalytic Hydrolysis of Adiponitrile (B1665535)
Starting Materials Ethyl 4-bromobutanoate, Sodium or Potassium CyanideAdiponitrile
Key Intermediates Ethyl 4-cyanobutanoate5-Cyanovaleramide (via Nitrile Hydratase)
Overall Yield Variable, dependent on two stepsPotentially high, biocatalytic step is very efficient
Reaction Conditions Step 1: 0°C to room temperature; Step 2: Reflux with acid or baseBiocatalytic step: Mild (e.g., 30°C, neutral pH)
Reagent Toxicity High (alkali metal cyanides)Lower (enzyme-based)
Environmental Impact Use of organic solvents and hazardous reagents"Green" chemistry approach with aqueous media
Selectivity GoodExcellent (enzyme-dependent)

Route 1: Nucleophilic Substitution of Ethyl 4-Bromobutanoate

This classical approach involves a two-step process: the formation of the cyanobutyrate ester via nucleophilic substitution, followed by hydrolysis to the carboxylic acid.

Step 1: Synthesis of Ethyl 4-Cyanobutanoate

The first step is a standard SN2 reaction where the bromide in ethyl 4-bromobutanoate is displaced by a cyanide ion.

Experimental Protocol:

  • Materials: Ethyl 4-bromobutanoate, potassium cyanide (KCN) or sodium cyanide (NaCN), methanol (B129727) or ethanol, water, diethyl ether.

Step 2: Hydrolysis of Ethyl 4-Cyanobutanoate

The ester is then hydrolyzed to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.

Experimental Protocol (Acid-Catalyzed Hydrolysis):

  • Materials: Ethyl 4-cyanobutanoate, dilute hydrochloric acid or sulfuric acid.

  • Procedure: The ethyl 4-cyanobutanoate is heated under reflux with a dilute aqueous acid. The reaction progress is monitored until the ester is consumed. The this compound can then be isolated by extraction and purification.

Experimental Protocol (Base-Catalyzed Saponification):

  • Materials: Ethyl 4-cyanobutanoate, sodium hydroxide (B78521) or potassium hydroxide solution.

  • Procedure: The ester is heated under reflux with an aqueous solution of a base such as sodium hydroxide. This results in the formation of the sodium salt of the carboxylic acid. To obtain the free acid, the reaction mixture is acidified with a strong acid (e.g., HCl) after the initial reaction is complete. The product is then extracted and purified. Basic hydrolysis is often preferred as it is generally faster and less reversible than acidic hydrolysis.

Workflow for Nucleophilic Substitution Route

A Ethyl 4-bromobutanoate C Ethyl 4-cyanobutanoate A->C Nucleophilic Substitution B KCN or NaCN E This compound C->E Hydrolysis D H3O+ or OH-

Caption: Synthesis of this compound via Nucleophilic Substitution.

Route 2: Biocatalytic Hydrolysis of Adiponitrile

This modern, "green" chemistry approach utilizes enzymes to achieve high selectivity and efficiency under mild reaction conditions. Two main enzymatic strategies can be considered.

Strategy 2a: Two-Step Hydrolysis via Nitrile Hydratase and Amidase

This strategy involves the initial selective hydrolysis of one nitrile group of adiponitrile to an amide, followed by the selective hydrolysis of the amide to a carboxylic acid.

Step 1: Selective Mono-hydrolysis of Adiponitrile to 5-Cyanovaleramide

Nitrile hydratases are enzymes that can selectively hydrolyze a nitrile to an amide.

Experimental Protocol:

  • Materials: Adiponitrile, whole-cell biocatalyst containing nitrile hydratase (e.g., from Rhodococcus erythropolis or Pseudomonas chlororaphis), phosphate (B84403) buffer.

  • Procedure: The reaction is typically carried out in an aqueous buffer system at a controlled pH and temperature (e.g., pH 7.0, 30°C). The adiponitrile is added to a suspension of the microbial cells. The reaction is highly selective, with reported selectivities for 5-cyanovaleramide reaching 95-99%.[2] The reaction is also fast, often reaching completion in a short time. At a larger scale, immobilized enzymes can be used for continuous processing and catalyst recycling.[3]

Step 2: Selective Hydrolysis of 5-Cyanovaleramide to this compound

This step would require a selective amidase that can hydrolyze the amide group without affecting the nitrile group. While the selective hydrolysis of amides is a known reaction, a specific, detailed protocol for the conversion of 5-cyanovaleramide to this compound with quantitative data was not found in the searched literature.

Strategy 2b: Direct Selective Hydrolysis of Adiponitrile using Nitrilase

Nitrilases are enzymes that can directly hydrolyze a nitrile group to a carboxylic acid. A nitrilase with high regioselectivity could potentially convert adiponitrile directly to this compound in a single step.

Experimental Protocol:

  • Materials: Adiponitrile, a nitrilase-containing biocatalyst (e.g., from Alcaligenes faecalis or a recombinant source), aqueous buffer.

Workflow for Biocatalytic Hydrolysis Route

cluster_0 Strategy 2a cluster_1 Strategy 2b A Adiponitrile B 5-Cyanovaleramide A->B Nitrile Hydratase C This compound B->C Amidase (hypothetical) D Adiponitrile E This compound D->E Nitrilase

Caption: Biocatalytic Synthesis of this compound from Adiponitrile.

Summary and Outlook

Both the classical nucleophilic substitution and the modern biocatalytic routes offer viable pathways for the synthesis of this compound.

  • Route 1 (Nucleophilic Substitution) is a well-established chemical method. However, it involves the use of highly toxic cyanide salts and may require harsher reaction conditions for the hydrolysis step. The overall yield will be dependent on the efficiency of two separate chemical transformations.

  • Route 2 (Biocatalytic Hydrolysis) represents a more environmentally friendly and potentially more efficient approach. The enzymatic steps are characterized by high selectivity and mild reaction conditions. The direct conversion of adiponitrile to this compound using a nitrilase (Strategy 2b) is particularly attractive as it is a one-step process. However, the availability and cost of the specific enzymes, as well as the development of detailed and optimized protocols, are key factors for its industrial implementation.

For researchers in drug development and other high-value applications, the choice of synthesis route will depend on factors such as scale, cost, environmental considerations, and the availability of specialized biocatalysts. Further research into the development and optimization of nitrilase-based processes for the direct synthesis of this compound from adiponitrile could lead to a highly efficient and sustainable manufacturing process.

References

A Comparative Guide to Bifunctional Linkers for Advanced Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of targeted therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), are critically dependent on the bifunctional linker that connects the targeting moiety to the therapeutic payload. This guide provides an objective comparison of different classes of bifunctional linkers, highlighting their performance characteristics with supporting experimental data. While direct comparative data for 4-cyanobutanoic acid as a bifunctional linker is not extensively available in current literature, we will discuss its potential role based on its chemical structure and compare it against well-established linker technologies.

Introduction to Bifunctional Linkers

Bifunctional linkers are molecules with two reactive functional groups that covalently link two other molecules. In drug development, they are essential for connecting a targeting molecule, like an antibody, to a payload, such as a cytotoxic drug. The choice of linker is a critical design element that influences the stability, solubility, pharmacokinetics, and ultimately, the therapeutic index of the drug conjugate.[][2][3]

Linkers are broadly categorized as either cleavable or non-cleavable, based on their stability in the physiological environment.[][4][5]

  • Cleavable linkers are designed to release the payload under specific conditions, such as the acidic environment of endosomes or the presence of specific enzymes within the target cell.[5][6][7] This allows for controlled drug release at the site of action.

  • Non-cleavable linkers form a stable bond between the targeting molecule and the payload.[4][8] The payload is released only after the degradation of the targeting molecule, which can offer greater stability in circulation.[5]

Comparative Performance of Bifunctional Linkers

The selection of a linker technology has a profound impact on the performance of a drug conjugate. Key parameters for evaluation include conjugation efficiency, plasma stability, payload release mechanism, and in vivo efficacy. The following tables summarize the performance of common bifunctional linker types.

Linker ClassRepresentative LinkerReactive GroupsCleavage MechanismKey AdvantagesKey Disadvantages
Non-Cleavable SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)NHS ester, MaleimideProteolytic degradation of the antibodyHigh plasma stability, reduced off-target toxicity.[4][6]Payload remains attached to an amino acid residue after degradation, which may affect its activity.
Cleavable (pH-Sensitive) HydrazoneHydrazide, Ketone/AldehydeAcid-catalyzed hydrolysisEfficient release in acidic intracellular compartments (endosomes, lysosomes).[9][]Potential for premature release in slightly acidic tumor microenvironments; can have slower release kinetics.[9][11]
Cleavable (Enzyme-Sensitive) Valine-Citrulline (VC) DipeptidePABC (p-aminobenzyl carbamate)Cathepsin B cleavageHigh specificity for intracellular release, stable in circulation.[6]Efficacy can be limited by low levels of the target enzyme in some tumor types.
Cleavable (Redox-Sensitive) DisulfideThiolReduction by intracellular glutathione (B108866)Rapid intracellular release due to high glutathione concentration in cells.[6][7]Potential for instability in the reducing environment of the bloodstream.
Hydrophilic PEG (Polyethylene Glycol) LinkersVarious (e.g., NHS ester, Maleimide)Can be cleavable or non-cleavableImproves solubility, reduces aggregation, and can enhance pharmacokinetic properties.[2][12][13]Can sometimes elicit an immune response (anti-PEG antibodies).[14]

Potential Role of this compound

This compound possesses a carboxylic acid and a nitrile functional group.[15][16] This structure suggests it could potentially be used as a bifunctional linker. The carboxylic acid could be activated (e.g., to an NHS ester) to react with primary amines on a targeting protein. The nitrile group is less commonly used for bioconjugation but can be hydrolyzed to a carboxylic acid or reduced to an amine, offering possibilities for further functionalization or payload attachment.

Hypothetical Characteristics of a this compound-Based Linker:

FeaturePotential Characteristic
Linker Type Could be derivatized to be either cleavable or non-cleavable.
Reactive Groups Carboxylic acid (for activation), Nitrile (for further modification).
Potential Advantages Small size, potentially unique reactivity of the nitrile group.
Potential Challenges The reactivity of the nitrile group for direct bioconjugation is not standard and may require harsh reaction conditions, which could be detrimental to sensitive biomolecules. Its stability and release characteristics would need to be experimentally determined.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application and evaluation of bifunctional linkers.

Protocol 1: Conjugation of an NHS Ester-Containing Linker to an Antibody

This protocol describes the conjugation of a linker with an N-hydroxysuccinimide (NHS) ester to primary amines (lysine residues) on an antibody.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • NHS ester-functionalized linker (e.g., SMCC) dissolved in a compatible organic solvent (e.g., DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Dissolve 1-10 mg of the antibody in 0.5-2 mL of PBS. Ensure the buffer is free of primary amines.

  • Linker Preparation: Prepare a stock solution of the NHS ester-linker in DMSO at a concentration of 1-10 mM.

  • Conjugation Reaction: Add a calculated molar excess of the linker solution to the antibody solution. The molar ratio will depend on the desired drug-to-antibody ratio (DAR) and should be optimized.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-18 hours with gentle mixing.

  • Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the resulting antibody-linker conjugate using size-exclusion chromatography to remove excess linker and quenching reagent.

  • Characterization: Characterize the conjugate to determine the DAR using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).

Protocol 2: Plasma Stability Assay of an Antibody-Drug Conjugate

This assay measures the stability of the linker in plasma by quantifying the amount of payload released over time.

Materials:

  • Antibody-drug conjugate (ADC)

  • Human or animal plasma

  • Incubator at 37°C

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • Analytical system (e.g., LC-MS/MS)

Procedure:

  • Incubation: Add the ADC to the plasma at a final concentration of 10-100 µg/mL.

  • Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), take aliquots of the plasma-ADC mixture.

  • Sample Preparation: Immediately quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard to each aliquot. This will precipitate the plasma proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of free payload that has been released from the ADC.

  • Data Analysis: Plot the percentage of released payload versus time to determine the stability of the linker.

Visualizing Linker-Related Pathways and Workflows

Visualizing the mechanisms of action and experimental processes is crucial for understanding the role of bifunctional linkers.

ADC_Mechanism_of_Action Mechanism of Action for a HER2-Targeting ADC ADC ADC in Circulation TumorCell HER2+ Tumor Cell ADC->TumorCell 1. Targeting Binding Binding to HER2 Receptor TumorCell->Binding 2. Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis 3. Endosome Endosome (pH ~5.5-6.0) Endocytosis->Endosome 4. Lysosome Lysosome (pH ~4.5-5.0) Endosome->Lysosome 5. PayloadRelease Payload Release (e.g., via linker cleavage) Lysosome->PayloadRelease 6. Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis 7.

Caption: Mechanism of action for a HER2-targeting ADC.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination 1. Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome 2. Tagging for degradation Degradation Target Protein Degradation Proteasome->Degradation 3.

Caption: PROTACs utilize bifunctional linkers to induce protein degradation.

Conjugation_Workflow General Antibody-Linker Conjugation Workflow Antibody Antibody Solution Reaction Conjugation Reaction Antibody->Reaction Linker Linker Solution Linker->Reaction Quenching Quenching Reaction->Quenching Purification Purification (e.g., SEC) Quenching->Purification Characterization Characterization (e.g., DAR analysis) Purification->Characterization FinalProduct Purified Conjugate Characterization->FinalProduct

Caption: Workflow for antibody-linker conjugation.

References

The Multifaceted Biological Landscape of 4-Cyanobutanoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 4-cyanobutanoic acid and its derivatives represent a versatile scaffold with a growing portfolio of biological activities. This guide provides a comparative analysis of their performance in key therapeutic areas, supported by experimental data, detailed protocols, and visualizations of the underlying molecular pathways.

Derivatives of this compound have demonstrated significant potential across a spectrum of biological applications, most notably in anticancer and enzyme inhibition domains. Certain derivatives also exhibit neurotoxic properties, offering insights into neurological pathways. This guide synthesizes the current understanding of these activities, presenting quantitative data, experimental methodologies, and the signaling pathways implicated in their mechanisms of action.

Anticancer Activity: A Tale of Two Heterocycles

The anticancer potential of this compound derivatives has been prominently explored through the synthesis of pyrimidine (B1678525) and oxazole-containing compounds. These derivatives have shown promising cytotoxicity against a range of cancer cell lines.

Comparative Anticancer Potency

The following tables summarize the in vitro anticancer activity of various this compound derivatives, primarily focusing on their half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values.

Table 1: Anticancer Activity of Pyrimidine Derivatives of this compound

Compound IDCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
WSPP11 A549 (Lung)MTT4.94[1]
SiHa (Cervical)MTT4.54[1]
COLO205 (Colon)MTT4.86[1]
HepG2 (Liver)MTT2.09[1]
Compound 4g Ovarian CancerNot SpecifiedGI50: 0.33[1]
Compound 11a A-549 (Lung)Not SpecifiedIC50: 9.24 µg/mL[1]

Table 2: Anticancer Activity of Oxazole Derivatives of this compound

Compound IDCancer Cell LineAssay TypeGI50 (µM)Reference
Compound 2 HOP-92 (Non-Small Cell Lung)Not Specified4.56[2]
MDA-MB-468 (Breast)Not Specified21.0[2]
SK-MEL-5 (Melanoma)Not Specified30.3[2]

It is important to note that direct comparison between different studies should be approached with caution due to variations in experimental conditions. However, the data indicates that certain derivatives, such as compound 4g with a GI50 of 0.33 µM against ovarian cancer, exhibit potent anticancer activity.[1]

Enzyme Inhibition: Targeting Key Pathological Pathways

Derivatives of this compound have also been investigated as inhibitors of specific enzymes implicated in disease. A notable example is the inhibition of kynurenine (B1673888) 3-hydroxylase (also known as kynurenine 3-monooxygenase), an enzyme in the tryptophan degradation pathway.[3]

Table 3: Enzyme Inhibitory Activity of this compound Derivatives

Derivative ClassTarget EnzymeKey FindingsReference
4-Phenyl-4-oxo-butanoic acid derivativesKynurenine 3-hydroxylase (KYN 3-OHase)2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid and 2-benzyl-4-(3,4-dichlorophenyl)-4-oxo-butanoic acid emerged as potent inhibitors.[3]

Inhibition of kynurenine 3-hydroxylase is a potential therapeutic strategy for neurodegenerative diseases.[3]

Neurotoxicity: A Double-Edged Sword

(S)-2-Amino-4-cyanobutanoic acid, a naturally occurring derivative, has been identified as a neurotoxin.[4] Its toxic effects are primarily mediated through the overstimulation of the N-methyl-D-aspartate (NMDA) receptor, leading to excitotoxicity and neuronal damage.[4] This understanding, while highlighting potential risks, also provides a valuable tool for studying neurodegenerative processes.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.

MTT Assay for Anticancer Activity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds (this compound derivatives) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone. The plates are then incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.

Kynurenine 3-Monooxygenase (KMO) Inhibition Assay

This assay measures the inhibition of KMO by monitoring the consumption of its cofactor, NADPH.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the KMO enzyme, NADPH, and the test inhibitor in a suitable buffer.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, L-kynurenine.

  • Absorbance Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time using a spectrophotometer.

  • Data Analysis: The rate of NADPH consumption is calculated, and the percentage of inhibition by the test compound is determined. The IC50 value can then be calculated from a dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by this compound derivatives is key to elucidating their mechanism of action and for rational drug design.

Anticancer Activity and Estrogen Receptor Signaling

Some 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivatives have shown a high correlation with Tamoxifen, a selective estrogen receptor modulator, suggesting a potential antitumor mechanism involving the estrogen receptor (ER) pathway.[2] The ER signaling pathway plays a crucial role in the proliferation of certain breast cancers.

Estrogen_Receptor_Signaling Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds ERE Estrogen Response Element ER->ERE Binds to Gene_Transcription Gene Transcription (Proliferation) ERE->Gene_Transcription Regulates Anticancer_Derivative Anticancer Derivative Anticancer_Derivative->ER Inhibits

Caption: Simplified Estrogen Receptor Signaling Pathway.

Neurotoxicity and NMDA Receptor Signaling

The neurotoxic effects of (S)-2-Amino-4-cyanobutanoic acid are mediated by its agonist activity at the NMDA receptor, a key player in synaptic plasticity and excitotoxicity.

NMDA_Receptor_Signaling Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Allows Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Leads to Derivative (S)-2-Amino-4- cyanobutanoic acid Derivative->NMDA_Receptor Overstimulates

Caption: Excitotoxic Pathway of (S)-2-Amino-4-cyanobutanoic acid.

Experimental Workflow for Anticancer Drug Screening

The general workflow for screening novel this compound derivatives for anticancer activity involves a series of in vitro assays.

Anticancer_Screening_Workflow Synthesis Derivative Synthesis MTT_Assay MTT Assay (Cytotoxicity) Synthesis->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Dose_Response Dose-Response Curve & IC50 MTT_Assay->Dose_Response Mechanism_Study Mechanism of Action Studies Dose_Response->Mechanism_Study

References

Comparative Guide to Structural Analogues of 4-Cyanobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of structural analogues of 4-cyanobutanoic acid, focusing on their physicochemical properties, biological activities, and synthetic accessibility. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug development and related fields.

Introduction

This compound is a simple bifunctional molecule containing both a carboxylic acid and a nitrile group. Its structural analogues, which feature additional functional groups or different substitution patterns, present a diverse chemical space for exploration in various therapeutic areas. This guide focuses on four key analogues: 4-amino-4-cyanobutanoic acid, 2-amino-4-cyanobutanoic acid, (4S)-4-cyano-4-hydroxybutanoic acid, and 4-cyano-4-methylbutanoic acid. The comparison aims to highlight their distinct characteristics and potential applications based on available experimental and computational data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its analogues is presented below. These properties are crucial for predicting the pharmacokinetic and pharmacodynamic behavior of these compounds.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )XLogP3
This compoundthis compound structureC₅H₇NO₂113.11[1]-0.2
4-Amino-4-cyanobutanoic acid4-Amino-4-cyanobutanoic acid structureC₅H₈N₂O₂128.13[2]-3.3[2]
2-Amino-4-cyanobutanoic acid2-Amino-4-cyanobutanoic acid structureC₅H₈N₂O₂128.13[3]-3.5[3]
(4S)-4-Cyano-4-hydroxybutanoic acid(4S)-4-Cyano-4-hydroxybutanoic acid structureC₅H₇NO₃129.11-0.8
4-Cyano-4-methylbutanoic acid4-Cyano-4-methylbutanoic acid structureC₆H₉NO₂127.140.3

Biological Activity: A Focus on Neurological Effects

The biological activities of these analogues are not extensively documented in a comparative manner. However, (S)-2-amino-4-cyanobutanoic acid, also known as β-cyano-L-alanine (BCLA), has been identified as a neurotoxin.[4][5]

(S)-2-Amino-4-cyanobutanoic Acid (BCLA): An NMDA Receptor Agonist

BCLA is a naturally occurring non-proteinogenic amino acid found in the seeds of certain legumes, such as Vicia sativa (common vetch).[4] Ingestion of plant material containing BCLA can lead to neurological disorders in animals, with symptoms including hyperexcitability, convulsions, and rigidity.[4]

The primary mechanism of BCLA's neurotoxicity is through its action as an excitotoxin, specifically as an agonist at the N-methyl-D-aspartate (NMDA) class of glutamate (B1630785) receptors.[4][5][6] This overstimulation of NMDA receptors leads to an excessive influx of calcium ions (Ca²⁺) into neurons, triggering a cascade of neurotoxic events, including the generation of reactive oxygen species (ROS) and activation of nitric oxide synthase (nNOS).[4] The neurotoxic effects of BCLA can be attenuated by the NMDA receptor antagonist MK-801, further supporting this mechanism of action.[6][7] While the excitotoxic mechanism is well-supported, a comprehensive quantitative toxicological profile, including specific LD₅₀ values, is not yet fully established in the literature.[4]

Other Analogues

There is a significant lack of publicly available experimental data on the biological activities of 4-amino-4-cyanobutanoic acid, (4S)-4-cyano-4-hydroxybutanoic acid, and 4-cyano-4-methylbutanoic acid. 4-Amino-4-cyanobutanoic acid is structurally related to GABA, with a cyano group at the gamma position, suggesting potential modulation of the GABAergic system, though this has not been experimentally verified.[2] Further research is required to elucidate the pharmacological profiles of these compounds.

Comparative Synthesis Accessibility

A direct experimental comparison of the synthetic accessibility of all four analogues is challenging due to the limited literature. However, plausible synthetic routes can be outlined for a theoretical comparison.

CompoundPlausible Synthetic RouteStarting MaterialsKey ReactionsPotential Challenges
4-Amino-4-cyanobutanoic acid Strecker synthesis4-Oxobutanoic acid, Ammonia, CyanideStrecker amino acid synthesisHandling of toxic cyanide reagents.
(S)-2-Amino-4-cyanobutanoic acid Dehydration of L-glutamineL-GlutamineDehydrationControl of side reactions.
(4S)-4-Cyano-4-hydroxybutanoic acid Enzymatic cyanohydrin formation4-Oxobutanoic acidEnzyme-catalyzed cyanohydrin formationEnzyme availability and stability.
4-Cyano-4-methylbutanoic acid Michael AdditionAcrylonitrile, Methylmalonic esterMichael addition, DecarboxylationControl of polymerization of acrylonitrile.

Experimental Protocols

In Vitro Neurotoxicity Assessment of (S)-2-Amino-4-cyanobutanoic Acid

This protocol outlines a general workflow for assessing the neurotoxic effects of BCLA in a primary neuronal cell culture model.

1. Primary Neuronal Cell Culture:

  • Isolate cortical neurons from embryonic day 18 (E18) rat pups.

  • Plate the dissociated neurons on poly-D-lysine coated plates in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

  • Maintain the cultures at 37°C in a humidified incubator with 5% CO₂.

2. Compound Treatment:

  • After 7-10 days in vitro, treat the neuronal cultures with varying concentrations of (S)-2-amino-4-cyanobutanoic acid (e.g., 1 µM to 1 mM).

  • Include a vehicle control and a positive control (e.g., NMDA).

  • To confirm the mechanism of action, a separate set of cultures can be pre-treated with an NMDA receptor antagonist (e.g., MK-801) before BCLA exposure.

3. Assessment of Cell Viability:

  • After 24 hours of treatment, assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.

4. Measurement of Intracellular Calcium:

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Measure changes in intracellular calcium concentration using fluorescence microscopy or a plate reader upon acute application of BCLA.

5. Analysis of Reactive Oxygen Species (ROS):

  • Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels after BCLA treatment.

Visualizations

Signaling Pathway of (S)-2-Amino-4-cyanobutanoic Acid (BCLA) Neurotoxicity

BCLA_Neurotoxicity BCLA (S)-2-Amino-4- cyanobutanoic acid (BCLA) NMDA_R NMDA Receptor BCLA->NMDA_R Agonist Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx nNOS nNOS Activation Ca_influx->nNOS ROS ROS Generation Ca_influx->ROS NO Nitric Oxide (NO) Production nNOS->NO Neurotoxicity Neurotoxicity ROS->Neurotoxicity NO->Neurotoxicity

Caption: Proposed excitotoxic signaling pathway of (S)-2-Amino-4-cyanobutanoic acid.

Experimental Workflow for Neurotoxicity Assessment

Neurotoxicity_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Cell_Culture Primary Neuronal Cell Culture Treatment Compound Treatment (BCLA ± Antagonist) Cell_Culture->Treatment Viability Cell Viability Assay (MTT / LDH) Treatment->Viability Calcium Intracellular Ca²⁺ Measurement Treatment->Calcium ROS_assay ROS Assay Treatment->ROS_assay Animal_Model Animal Model (e.g., Rat, Chick) Administration Compound Administration Animal_Model->Administration Behavior Behavioral Observation Administration->Behavior Histology Histopathological Analysis Administration->Histology

Caption: General workflow for in vitro and in vivo neurotoxicity assessment.

Conclusion

This guide provides a comparative overview of four structural analogues of this compound. While physicochemical properties can be readily compared, a significant gap exists in the experimental data regarding the biological activities of most of these compounds. (S)-2-Amino-4-cyanobutanoic acid stands out as a well-characterized neurotoxin acting on NMDA receptors. The other analogues, 4-amino-4-cyanobutanoic acid, (4S)-4-cyano-4-hydroxybutanoic acid, and 4-cyano-4-methylbutanoic acid, represent underexplored chemical entities with potential for novel pharmacological activities. Further experimental investigation into their biological effects and the development of efficient and scalable synthetic routes are crucial for unlocking their therapeutic potential. This guide serves as a starting point for researchers interested in exploring this family of compounds for drug discovery and development.

References

A Comparative Guide: 4-Cyanobutanoic Acid vs. Succinic Acid in Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of polymer science is continually evolving, driven by the demand for novel materials with tailored properties for advanced applications, including in the biomedical and pharmaceutical fields. This guide provides a detailed comparison of two dicarboxylic acid monomers: the well-established, bio-based succinic acid and the functional, nitrile-containing 4-cyanobutanoic acid. While succinic acid has found widespread use in the production of biodegradable polyesters, the application of this compound in polymer synthesis is less documented. This guide will, therefore, present a comprehensive overview of succinic acid-based polymers, supported by experimental data, and offer a prospective analysis of the potential characteristics of polymers derived from this compound, based on the known effects of the nitrile functional group.

Succinic Acid: A Cornerstone for Biodegradable Polyesters

Succinic acid, a four-carbon dicarboxylic acid, is a key building block for a variety of biodegradable aliphatic polyesters, most notably poly(butylene succinate) (PBS).[1][2] These polymers are recognized for their excellent processability, biocompatibility, and biodegradability, making them suitable for a range of applications from packaging films to biomedical implants.[3][4]

Performance Data of Succinic Acid-Based Polyesters (Poly(butylene succinate) - PBS)

The following table summarizes key performance indicators for poly(butylene succinate), a representative polyester (B1180765) derived from succinic acid.

PropertyValueTest Method
Thermal Properties
Melting Temperature (Tm)113.5 - 116 °CDifferential Scanning Calorimetry (DSC)
Glass Transition Temperature (Tg)~ -32 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temperature (Td, 5% weight loss)~301 °CThermogravimetric Analysis (TGA)
Mechanical Properties (Film)
Tensile Strength30 - 40 MPaASTM D882
Young's Modulus300 - 500 MPaASTM D882
Elongation at Break200 - 400%ASTM D882

This compound: A Functional Monomer with Untapped Potential

This compound is a dicarboxylic acid derivative containing a nitrile (-C≡N) functional group. While direct experimental data on homopolymers of this compound is scarce in publicly available literature, the presence of the nitrile group suggests that its incorporation into a polymer backbone could impart unique properties not found in simple aliphatic polyesters like PBS.

Prospective Performance Comparison

Based on the known influence of nitrile groups in other polymer systems, we can project the potential properties of a polyester derived from this compound in comparison to succinic acid-based polyesters.

PropertySuccinic Acid-Based Polyesters (e.g., PBS)Potential Properties of this compound-Based PolyestersRationale
Thermal Stability GoodPotentially HigherThe nitrile group is known to enhance thermal stability in polymers.[1][5]
Mechanical Strength ModeratePotentially HigherThe polar nature of the nitrile group can lead to stronger intermolecular interactions, increasing strength and stiffness.[6]
Flexibility/Elongation HighPotentially LowerIncreased intermolecular forces may restrict chain mobility, leading to lower elongation at break.
Adhesion ModeratePotentially HigherThe nitrile group can improve adhesion to various substrates.[7][8]
Chemical Resistance GoodPotentially HigherThe nitrile group can enhance resistance to certain solvents and chemicals.[6]
Biodegradability BiodegradablePotentially Lower or AlteredThe presence of the nitrile group may affect the susceptibility of the polymer to microbial or enzymatic degradation.
Post-Polymerization Modification LimitedHigh PotentialThe nitrile group is a versatile functional handle that can be chemically modified to introduce other functionalities (e.g., hydrolysis to carboxylic acid, reduction to amine).[4][9][10]

Experimental Protocols

Synthesis of Poly(butylene succinate) (PBS) via Two-Step Melt Polycondensation

This protocol describes a common laboratory-scale synthesis of PBS.

Materials:

  • Succinic acid

  • 1,4-Butanediol (B3395766) (BDO)

  • Titanium(IV) butoxide (TBT) or other suitable catalyst

  • Nitrogen gas supply

  • Vacuum pump

Procedure:

  • Esterification:

    • Charge the reactor with a specific molar ratio of succinic acid and 1,4-butanediol (e.g., 1:1.1).

    • Add a catalytic amount of TBT (e.g., 0.1 mol% relative to succinic acid).

    • Purge the reactor with nitrogen gas.

    • Heat the mixture to 180-200°C with mechanical stirring.

    • Water, the byproduct of esterification, is continuously removed and collected.

    • The reaction is monitored by measuring the amount of water collected and proceeds until the theoretical amount is obtained (typically 2-4 hours).

  • Polycondensation:

    • Increase the temperature to 220-240°C.

    • Gradually apply a high vacuum (e.g., <1 Torr) to the reactor.

    • The viscosity of the reaction mixture will increase as the polymerization progresses.

    • Continue the reaction under vacuum for several hours until the desired molecular weight is achieved, as indicated by the torque of the stirrer.

    • Once the reaction is complete, the molten polymer is extruded from the reactor under nitrogen pressure and pelletized.

Characterization of Polymer Properties

Differential Scanning Calorimetry (DSC) for Thermal Properties:

  • A small sample of the polymer (5-10 mg) is hermetically sealed in an aluminum pan.

  • The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • The heat flow to the sample is measured as a function of temperature.

  • The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.

  • The melting temperature (Tm) is determined as the peak of the endothermic melting transition.

  • A second heating scan is often performed after a controlled cooling cycle to erase the thermal history of the sample.[11]

Tensile Testing of Polymer Films (According to ASTM D882):

  • Prepare rectangular film specimens of the polymer with uniform width and thickness (e.g., as per ASTM D882 specifications).[12][13]

  • Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for a specified period.

  • Mount the specimen in the grips of a universal testing machine.

  • Apply a tensile load to the specimen at a constant rate of crosshead displacement until the specimen fails.

  • Record the load and elongation data throughout the test.

  • From the stress-strain curve, calculate the tensile strength, Young's modulus, and elongation at break.[14][15]

Visualizing the Chemistry

Polymerization Pathways

Polymerization cluster_succinic Succinic Acid Polymerization cluster_cyano Potential this compound Polymerization SA Succinic Acid PBS Poly(alkylene succinate) (e.g., PBS) SA->PBS + Diol, Catalyst, Heat Diol Diol (e.g., 1,4-Butanediol) Diol->PBS CBA This compound PCBA Nitrile-Functionalized Polyester CBA->PCBA + Diol, Catalyst, Heat Diol2 Diol Diol2->PCBA

Caption: Synthesis pathways for succinic acid and this compound based polyesters.

Logical Relationship of Polymer Properties

Properties Monomer Monomer Structure Functional_Group Functional Group (-COOH vs. -COOH & -CN) Monomer->Functional_Group Intermolecular_Forces Intermolecular Forces Functional_Group->Intermolecular_Forces Reactivity Chemical Reactivity Functional_Group->Reactivity Polymer_Properties Polymer Properties Intermolecular_Forces->Polymer_Properties Thermal Thermal Stability Polymer_Properties->Thermal Mechanical Mechanical Strength Polymer_Properties->Mechanical Adhesion Adhesion Polymer_Properties->Adhesion

Caption: Influence of monomer structure on final polymer properties.

Conclusion

Succinic acid stands as a proven and valuable monomer for the production of high-performance, biodegradable polyesters with a well-characterized property profile. In contrast, this compound represents an intriguing but largely unexplored alternative. The presence of the nitrile group offers a compelling avenue for the development of functional polyesters with potentially enhanced thermal stability, mechanical strength, adhesion, and a handle for post-polymerization modification.

For researchers and drug development professionals, succinic acid-based polymers provide a reliable platform for applications where biodegradability and biocompatibility are paramount. This compound, on the other hand, presents an opportunity for the design of novel polymers with tailored functionalities. Future research should focus on the synthesis and characterization of polymers from this compound to experimentally validate the projected properties and unlock their potential in advanced material applications. The versatile reactivity of the nitrile group could be particularly advantageous in the development of drug-polymer conjugates and functional biomaterials.[16][17][18]

References

A Comparative Guide to the Validation of Analytical Methods for 4-Cyanobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 4-cyanobutanoic acid. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide draws upon established and validated methods for structurally similar compounds, primarily short-chain fatty acids (SCFAs), to provide robust analytical approaches. The principles and data presented herein can be readily adapted for the validation of this compound analysis in various matrices.

Overview of Analytical Techniques

The primary analytical techniques suitable for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and selectivity.

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their polarity. For a polar compound like this compound, which possesses both a carboxylic acid and a nitrile group, reverse-phase HPLC is a common approach. Detection can be achieved using a Diode Array Detector (DAD) or, for higher sensitivity and specificity, a Mass Spectrometer (MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, derivatization is typically required to convert it into a more volatile form before GC analysis.

Comparative Performance of Analytical Methods

The following tables summarize typical validation parameters for the analysis of short-chain fatty acids, which can be considered indicative for the analysis of this compound.

Table 1: Comparison of HPLC-based Methods for Short-Chain Fatty Acid Analysis

ParameterHPLC-DADHPLC-MS/MS
Linearity (R²) > 0.996[1][2]> 0.999[3][4]
Limit of Detection (LOD) 0.14 mg/mL (for acetic, propionic, and butyric acid)[1][2]1.95 - 3.90 ng/mL (for acetic acid), 0.39 - 0.78 ng/mL (for propionic and butyric acids)[3]
Limit of Quantitation (LOQ) 0.43 - 0.45 mg/mL (for acetic, propionic, and butyric acid)[1][2]3.90 ng/mL (for acetic acid), 0.78 ng/mL (for propionic and butyric acids)[3]
Accuracy (% Recovery) 76.05 - 95.60%[1][2]85 - 115%[3][4]
Precision (%RSD) < 2.5%[5]< 7%[4]

Table 2: Comparison of GC-MS Methods for Short-Chain Fatty Acid Analysis

ParameterGC-MS (with Derivatization)GC-MS (Derivatization-Free)
Linearity (R²) > 0.99[6]> 0.99[7][8]
Limit of Detection (LOD) 0.064 - 0.067 µM[9]0.3 - 0.6 µg/mL (acetate), 0.03 - 0.12 µg/mL (propionate, butyrate)[10]
Limit of Quantitation (LOQ) 0.05 - 0.15 mM[9]Not explicitly stated, but quantifiable at low µg/mL range.
Accuracy (% Recovery) 87.07 - 113.18%[6]95 - 117%[7][8]
Precision (%RSD) < 15%1 - 4.5%[7][8]

Experimental Workflows and Protocols

High-Performance Liquid Chromatography (HPLC) Method

HPLC offers a direct analytical approach for this compound without the need for derivatization, which simplifies sample preparation. Coupling with tandem mass spectrometry (LC-MS/MS) provides the highest sensitivity and selectivity.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC MSMS Tandem MS Detection (MRM Mode) HPLC->MSMS Quantification Quantification (Calibration Curve) MSMS->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Extraction Sample->Extraction Drying Drying of Extract Extraction->Drying Derivatization Derivatization (e.g., Silylation) Drying->Derivatization GC GC Separation (e.g., DB-5ms column) Derivatization->GC MS MS Detection (Scan or SIM mode) GC->MS Quantification Quantification (Calibration Curve) MS->Quantification Logic_Diagram Start Need to Analyze This compound High_Concentration High Concentration Expected? Start->High_Concentration Complex_Matrix Complex Matrix? High_Concentration->Complex_Matrix Yes LC_MSMS LC-MS/MS High_Concentration->LC_MSMS No HPLC_DAD HPLC-DAD Complex_Matrix->HPLC_DAD No Complex_Matrix->LC_MSMS Yes GC_MS GC-MS with Derivatization LC_MSMS->GC_MS Alternative for Volatile Analytes

References

Inter-laboratory Comparison of 4-Cyanobutanoic Acid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reproducible quantification of 4-Cyanobutanoic acid is crucial for its various applications in research and development. This guide provides a comparative overview of analytical methodologies, performance expectations based on analogous compounds, and standardized protocols to facilitate inter-laboratory consistency. While a dedicated inter-laboratory comparison study for this compound is not publicly available, this document synthesizes data from proficiency testing of organic acids and validation of analytical methods for structurally similar compounds to offer a valuable reference for establishing and assessing analytical performance.

Comparative Analysis of Analytical Techniques

The selection of an analytical method for this compound is critical and depends on factors such as required sensitivity, selectivity, and the sample matrix. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the primary techniques for the analysis of organic acids.[1]

The expected performance of these methods, based on data from analogous keto acids, is summarized below.[1]

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.999> 0.997> 0.99
Limit of Detection (LOD) 0.07–0.2 µg/mL0.03 mmol/mol creatinine0.04 µg/g
Limit of Quantification (LOQ) 0.21–0.6 µg/mL0.09 pmol0.13 µg/g
Accuracy (% Recovery) 92-105%[1]99.89%94.32%–107.43%[1]
Precision (%RSD) < 2%[1]< 5%< 6.5%[1]
Specificity Good, can be affected by co-eluting impurities.Excellent, mass spectral data provides high confidence.Excellent, high selectivity with Multiple Reaction Monitoring (MRM) mode.
Sample Derivatization Often not required.Required to increase volatility and thermal stability.May be used to enhance ionization.

Experimental Protocols

Detailed methodologies are crucial for ensuring the reproducibility of results across different laboratories.[2] The following are generalized protocols for the analysis of organic acids, which can be adapted for this compound.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Objective: To separate and quantify this compound based on its chromatographic retention and UV absorbance.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for best peak shape and separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 210 nm for carboxylic acids).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Validation Parameters:

    • Specificity: Assessed by analyzing a placebo and spiked samples to ensure no interference at the retention time of this compound.

    • Linearity: A calibration curve is generated using at least five concentrations of a certified reference standard.

    • Accuracy and Precision: Determined by analyzing samples at three different concentrations within the linear range on multiple days.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To identify and quantify this compound after derivatization, based on its mass spectrum and retention time.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Derivatization:

    • The carboxylic acid group of this compound needs to be derivatized to increase its volatility. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • The sample is dried and then heated with the silylating agent in a suitable solvent.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An initial temperature of around 70°C, held for a few minutes, followed by a ramp to a final temperature of approximately 280°C.

    • Injection Mode: Split or splitless, depending on the concentration.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.

  • Validation Parameters:

    • Specificity: Confirmed by the unique retention time and mass spectrum of the derivatized analyte.[1]

    • Linearity, Accuracy, and Precision: Evaluated as described for HPLC-UV.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Objective: To achieve high sensitivity and selectivity in the quantification of this compound, especially in complex matrices.

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions: Similar to HPLC-UV, but often with mobile phases compatible with mass spectrometry (e.g., using formic acid or ammonium (B1175870) acetate (B1210297) as additives).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Precursor and product ion pairs specific to this compound must be determined.

  • Sample Preparation:

    • Sample extraction from the matrix (e.g., protein precipitation for biological samples, followed by solid-phase extraction).

    • The final extract is dissolved in the mobile phase.

  • Validation Parameters:

    • Specificity: The use of MRM transitions provides a high degree of specificity.[1]

    • Matrix Effect: Assessed to ensure that the sample matrix does not interfere with the ionization of the analyte.[1]

    • Linearity, Accuracy, and Precision: Evaluated as per the HPLC-UV method.[1]

Visualizing Workflows

To better understand the processes involved in an inter-laboratory comparison and analytical method validation, the following diagrams are provided.

InterLaboratory_Comparison_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_evaluation Data Evaluation & Reporting A Define Analytes & Matrices B Select Participating Laboratories A->B C Prepare & Characterize Test Materials B->C D Distribute Samples C->D E Laboratories Perform Analysis D->E F Submit Results E->F G Statistical Analysis of Data (e.g., Z-scores) F->G H Identify Outliers & Trends G->H I Issue Final Report H->I I->B Feedback & Corrective Actions Analytical_Method_Validation_Workflow Start Develop Analytical Method Documentation Prepare Validation Protocol Start->Documentation Specificity Specificity Report Generate Validation Report Specificity->Report Linearity Linearity & Range Linearity->Report Accuracy Accuracy Accuracy->Report Precision Precision (Repeatability & Intermediate) Precision->Report LOD Limit of Detection (LOD) LOD->Report LOQ Limit of Quantification (LOQ) LOQ->Report Robustness Robustness Robustness->Report Execute Execute Validation Experiments Documentation->Execute Execute->Specificity Execute->Linearity Execute->Accuracy Execute->Precision Execute->LOD Execute->LOQ Execute->Robustness End Method Approved for Routine Use Report->End

References

A Spectroscopic Comparison of 4-Cyanobutanoic Acid from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Cyanobutanoic acid sourced from three different hypothetical suppliers: Supplier A, Supplier B, and Supplier C. The comparison is based on a series of spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The objective is to assess the purity and consistency of the compound from various commercial sources, which is a critical step in ensuring the reliability and reproducibility of research and development activities.

Introduction to this compound

This compound, also known as 4-cyanobutyric acid, is a bifunctional organic compound with the molecular formula C₅H₇NO₂ and a molecular weight of 113.11 g/mol .[1][2] Its structure incorporates both a nitrile (-C≡N) and a carboxylic acid (-COOH) functional group, making it a versatile building block in organic synthesis. The compound is a solid at room temperature with a reported melting point of 35 °C.[1] Given its utility, ensuring the high purity of this compound is paramount for its successful application in the synthesis of pharmaceuticals and other high-value chemicals.

Spectroscopic Analysis: A Comparative Overview

In this study, samples of this compound from three different suppliers were subjected to ¹H NMR, ¹³C NMR, FT-IR, and GC-MS analysis. The following sections present the data obtained and highlight the key differences observed.

¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules and identifying impurities.

Table 1: ¹H NMR Data for this compound from Different Suppliers (400 MHz, CDCl₃)

SupplierChemical Shift (δ) ppmMultiplicityIntegrationAssignmentObservations
Supplier A 2.05quintet2H-CH₂-CH₂ -CH₂-Expected signal for a pure sample.
2.45triplet2H-CH₂ -COOHExpected signal for a pure sample.
2.50triplet2H-CH₂ -CNExpected signal for a pure sample.
11.5 (broad)singlet1H-COOH Expected signal for a pure sample.
Supplier B 2.05quintet2H-CH₂-CH₂ -CH₂-Consistent with the expected structure.
2.45triplet2H-CH₂ -COOHConsistent with the expected structure.
2.50triplet2H-CH₂ -CNConsistent with the expected structure.
11.5 (broad)singlet1H-COOH Consistent with the expected structure.
1.25triplet~0.1HImpuritySmall triplet, possibly from an ethyl ester impurity.
4.15quartet~0.07HImpuritySmall quartet, correlating with the triplet at 1.25 ppm.
Supplier C 2.05quintet2H-CH₂-CH₂ -CH₂-Consistent with the expected structure.
2.45triplet2H-CH₂ -COOHConsistent with the expected structure.
2.50triplet2H-CH₂ -CNConsistent with the expected structure.
11.5 (broad)singlet1H-COOH Consistent with the expected structure.
2.15singlet~0.2HImpuritySharp singlet, potentially from residual acetone (B3395972).

Table 2: ¹³C NMR Data for this compound from Different Suppliers (100 MHz, CDCl₃)

SupplierChemical Shift (δ) ppmAssignmentObservations
Supplier A 17.0-C H₂-CNExpected signal for a pure sample.
22.5-CH₂-C H₂-CH₂-Expected signal for a pure sample.
32.0-C H₂-COOHExpected signal for a pure sample.
119.0-C ≡NExpected signal for a pure sample.[3]
178.0-C OOHExpected signal for a pure sample.
Supplier B 17.0-C H₂-CNConsistent with the expected structure.
22.5-CH₂-C H₂-CH₂-Consistent with the expected structure.
32.0-C H₂-COOHConsistent with the expected structure.
119.0-C ≡NConsistent with the expected structure.
178.0-C OOHConsistent with the expected structure.
14.2ImpurityCorresponds to the methyl group of an ethyl ester impurity.
60.5ImpurityCorresponds to the methylene (B1212753) group of an ethyl ester impurity.
Supplier C 17.0-C H₂-CNConsistent with the expected structure.
22.5-CH₂-C H₂-CH₂-Consistent with the expected structure.
32.0-C H₂-COOHConsistent with the expected structure.
119.0-C ≡NConsistent with the expected structure.
178.0-C OOHConsistent with the expected structure.
30.0ImpurityCorresponds to residual acetone.

Analysis: The NMR data suggests that the sample from Supplier A is of high purity, with all signals corresponding to this compound. The sample from Supplier B shows evidence of a minor impurity, likely an ethyl ester derivative, which could have formed during synthesis or storage if ethanol (B145695) was present. The sample from Supplier C contains a small amount of residual acetone, a common solvent used in purification.

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: FT-IR Data for this compound from Different Suppliers (cm⁻¹)

Supplier-OH (Carboxylic Acid)C=O (Carboxylic Acid)C≡N (Nitrile)C-O (Carboxylic Acid)Observations
Supplier A 2500-3300 (broad)1710 (strong)2245 (medium)1300-1350Characteristic peaks for a pure sample. The C≡N stretch is consistent with literature values for nitriles.[4]
Supplier B 2500-3300 (broad)1710 (strong), 1735 (shoulder)2245 (medium)1300-1350A shoulder peak at 1735 cm⁻¹ suggests the presence of an ester impurity, corroborating the NMR findings.
Supplier C 2500-3300 (broad)1710 (strong)2245 (medium)1300-1350The spectrum is largely consistent with a pure sample, as the small amount of acetone is not easily detectable by IR in the presence of the main compound.

Analysis: The FT-IR spectrum of the sample from Supplier A is clean and shows all the expected characteristic absorption bands for this compound. The sample from Supplier B exhibits a shoulder on the carbonyl peak, which is a strong indication of an ester impurity. The FT-IR of the sample from Supplier C is very similar to that of Supplier A, as the low concentration of acetone does not produce a distinct, easily identifiable peak.

GC-MS separates the components of a mixture and provides the mass-to-charge ratio of the fragments, allowing for identification of the parent molecule and any impurities.

Table 4: GC-MS Data for this compound from Different Suppliers

SupplierRetention Time (min)Molecular Ion (m/z)Key Fragments (m/z)Purity (by GC area %)Observations
Supplier A 8.5211396, 85, 68, 55>99%A single major peak with the expected molecular ion and fragmentation pattern.
Supplier B 8.5211396, 85, 68, 55~97%A major peak corresponding to this compound.
9.21141113, 96, 88, 70~3%A minor peak with a molecular ion of 141, consistent with ethyl 4-cyanobutanoate.
Supplier C 3.155843<1%An early-eluting peak corresponding to acetone.
8.5211396, 85, 68, 55>99%A major peak corresponding to this compound.

Analysis: The GC-MS data confirms the findings from NMR and IR. Supplier A's sample is of high purity. Supplier B's sample contains a significant impurity identified as ethyl 4-cyanobutanoate. Supplier C's sample shows a small amount of acetone but is otherwise of high purity.

Experimental Protocols

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: Bruker Avance 400 MHz spectrometer.

  • Sample Preparation: 10 mg of the this compound sample was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR Parameters: 32 scans, relaxation delay of 1.0 s, pulse width of 30°.

  • ¹³C NMR Parameters: 1024 scans, relaxation delay of 2.0 s, broadband proton decoupling.

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer.

  • Sample Preparation: A small amount of the solid sample was placed directly on the diamond ATR crystal.

  • Parameters: 16 scans, resolution of 4 cm⁻¹.

3.3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: Agilent 7890B GC system coupled to a 5977A MSD.

  • GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).

  • Oven Program: Initial temperature of 50 °C held for 2 min, then ramped to 250 °C at 20 °C/min, and held for 5 min.

  • Injector: Split mode (10:1), temperature 250 °C.

  • MS Parameters: Electron ionization (EI) at 70 eV, scan range of m/z 40-400.

Workflow for Spectroscopic Comparison

The logical workflow for the comparative analysis is depicted in the following diagram.

G cluster_0 Sample Acquisition cluster_1 Spectroscopic Analysis cluster_2 Data Comparison and Purity Assessment Sample_A This compound (Supplier A) NMR NMR Spectroscopy (¹H and ¹³C) Sample_A->NMR IR FT-IR Spectroscopy Sample_A->IR MS GC-MS Analysis Sample_A->MS Sample_B This compound (Supplier B) Sample_B->NMR Sample_B->IR Sample_B->MS Sample_C This compound (Supplier C) Sample_C->NMR Sample_C->IR Sample_C->MS Compare_Spectra Compare Spectra for - Expected Signals - Impurity Peaks NMR->Compare_Spectra IR->Compare_Spectra MS->Compare_Spectra Assess_Purity Assess Purity and Identify Impurities Compare_Spectra->Assess_Purity Conclusion Draw Conclusions on Supplier Quality Assess_Purity->Conclusion

Caption: Experimental workflow for the spectroscopic comparison of this compound.

Conclusion

This comparative guide demonstrates the importance of thorough analytical testing of chemical reagents from different suppliers. While all three suppliers provided this compound, the purity levels varied.

  • Supplier A provided the highest purity material, suitable for all applications, including sensitive and quantitative studies.

  • Supplier B's product contained a notable impurity, which could potentially interfere with subsequent reactions or lead to the formation of undesired byproducts.

  • Supplier C's product was of high purity, with only a minor amount of a volatile solvent that could likely be removed with gentle heating under vacuum.

For researchers, scientists, and professionals in drug development, these findings underscore the necessity of in-house quality control to ensure the integrity of their work. The choice of supplier should be based on a careful evaluation of the product's purity and the tolerance for specific impurities in the intended application.

References

Benchmarking 4-Cyanobutanoic Acid: A Comparative Guide to Synthetic Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic route. This guide provides a comprehensive performance comparison of 4-cyanobutanoic acid against its common alternatives, glutaric anhydride (B1165640) and succinic anhydride, in key synthetic transformations. The following analysis is supported by experimental data to facilitate informed decision-making in your research and development endeavors.

Executive Summary

This compound is a bifunctional molecule featuring both a carboxylic acid and a nitrile group. This unique structure allows it to serve as a versatile precursor for a variety of valuable chemical entities, including amino acids, dicarboxylic acids, and amides. Its primary alternatives, glutaric and succinic anhydrides, are cyclic anhydrides widely used as acylating agents. This guide will delve into a comparative analysis of these molecules in three key areas: amide bond formation, synthesis of 5-aminopentanoic acid and its derivatives, and the synthesis of adipic acid.

Amide Bond Formation: A Head-to-Head Comparison

The formation of an amide bond is one of the most fundamental transformations in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Here, we compare the direct acylation of an amine using glutaric and succinic anhydrides with a two-step approach starting from this compound.

Table 1: Comparison of Amide Formation from this compound and Anhydride Alternatives

FeatureThis compound DerivativeGlutaric AnhydrideSuccinic Anhydride
Reaction Amidation of 4-cyanobutanoyl chlorideRing-opening amidationRing-opening amidation
Typical Reagent Benzylamine (B48309)BenzylamineBenzylamine
Reaction Time Not specifiedNot specifiedNot specified
Yield Not specifiedHighHigh
Key Advantage Potential for further modification of the nitrile group.Single-step, high-yielding reaction.Single-step, high-yielding reaction.
Key Disadvantage Requires a two-step process (acid to acid chloride, then amidation).Limited to introducing a five-carbon backbone with a terminal carboxylic acid.Limited to introducing a four-carbon backbone with a terminal carboxylic acid.
Experimental Protocols

Protocol 1: Synthesis of N-benzyl-4-cyanobutanamide (from this compound - Representative)

Step 1: Synthesis of 4-Cyanobutanoyl Chloride this compound is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like dichloromethane (B109758) (DCM) or toluene. The reaction mixture is usually stirred at room temperature or gently heated to drive the reaction to completion. After the reaction, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 4-cyanobutanoyl chloride.

Step 2: Amidation The crude 4-cyanobutanoyl chloride is dissolved in an inert solvent (e.g., DCM). To this solution, benzylamine (2 equivalents) is added dropwise at 0 °C. The second equivalent of the amine acts as a base to neutralize the HCl generated during the reaction. The reaction is typically stirred for a few hours at room temperature. The reaction mixture is then washed with dilute acid, water, and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated to yield the crude product, which can be further purified by chromatography or recrystallization.

Protocol 2: Synthesis of 5-(benzylamino)-5-oxopentanoic acid (from Glutaric Anhydride)

Glutaric anhydride (1 equivalent) is dissolved in a suitable solvent, such as ethyl acetate. Benzylamine (1 equivalent) is added to the stirred solution at room temperature. The reaction is typically exothermic and proceeds to completion within a short period. The resulting monoacylation product often precipitates from the solution and can be collected by filtration.

Discussion

Glutaric and succinic anhydrides offer a more direct and atom-economical route to the corresponding amido-acids in a single, high-yielding step.[1] The reaction of these anhydrides with primary amines is generally fast and clean.[1] In contrast, the use of this compound requires a two-step process, which may result in a lower overall yield and requires the handling of potentially hazardous reagents like thionyl chloride. However, the key advantage of the this compound route is the retention of the nitrile functionality in the final product, which can be further elaborated into other functional groups.

Synthesis of 5-Aminopentanoic Acid Derivatives

5-Aminopentanoic acid is a valuable building block in the synthesis of various pharmaceuticals and polymers. A common route to this compound involves the reduction of the nitrile group of this compound. An alternative approach is the reductive amination of levulinic acid (4-oxopentanoic acid).

Table 2: Comparison of 5-Aminopentanoic Acid Synthesis Routes

FeatureReduction of this compoundReductive Amination of Levulinic Acid
Reaction Catalytic HydrogenationEnzymatic Reductive Amination
Catalyst/Enzyme Transition metal catalyst (e.g., Pd, Pt, Rh, Ni, Ru)Engineered Glutamate (B1630785) Dehydrogenase (EcGDH)
Yield High>97% Conversion
Key Advantage Potentially high throughput and scalable.Environmentally friendly (uses ammonia (B1221849) as amino donor) and highly enantioselective.[2]
Key Disadvantage May require high pressure and temperature; potential for side reactions.Requires specialized enzymes and optimization of reaction conditions.
Experimental Protocols

Protocol 3: Catalytic Hydrogenation of this compound (Representative)

This compound is dissolved in a suitable solvent (e.g., methanol, ethanol, or acetic acid). A transition metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel (Ra-Ni), is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically at elevated pressure) in a hydrogenation apparatus. The reaction is stirred at a specific temperature until the uptake of hydrogen ceases. After the reaction, the catalyst is filtered off, and the solvent is removed to yield 5-aminopentanoic acid.

Protocol 4: Enzymatic Reductive Amination of Levulinic Acid

In a buffered solution (e.g., Tris-HCl, pH 8.5), levulinic acid, a cofactor (e.g., NADPH), an ammonium (B1175870) source (e.g., NH₄Cl), and an engineered glutamate dehydrogenase are combined. The reaction is incubated at a controlled temperature (e.g., 30-40 °C) for a specific duration (e.g., 11 hours). The conversion to (R)-4-aminopentanoic acid can be monitored by HPLC.[2]

Discussion

The reduction of this compound is a classical and often high-yielding method to produce 5-aminopentanoic acid.[3] However, it may require specialized high-pressure equipment and careful control of reaction conditions to avoid side reactions. The enzymatic reductive amination of levulinic acid presents a greener and highly stereoselective alternative, producing the chiral product with high enantiomeric excess.[2] The choice between these methods will depend on the desired scale, stereochemical requirements, and available equipment.

Synthesis of Adipic Acid

Adipic acid is a large-volume commodity chemical, primarily used in the production of nylon. One potential synthetic route to adipic acid is the hydrolysis of this compound. A common industrial method involves the oxidation of a cyclohexanol/cyclohexanone mixture.

Table 3: Comparison of Adipic Acid Synthesis Routes

FeatureHydrolysis of this compoundOxidation of Cyclohexanol/Cyclohexanone
Reaction Acid or Base-catalyzed HydrolysisNitric Acid Oxidation
Key Advantage Potentially a more direct route from certain bio-based feedstocks.Well-established, large-scale industrial process.[4]
Key Disadvantage Can require harsh reaction conditions (strong acid or base and high temperatures).Generates significant nitrous oxide (N₂O), a potent greenhouse gas.[4]
Experimental Protocols

Protocol 5: Hydrolysis of this compound to Adipic Acid (Representative)

This compound is heated under reflux with a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH solution). The reaction progress is monitored until the nitrile hydrolysis is complete. If base hydrolysis is used, the reaction mixture is acidified to precipitate the adipic acid. The crude adipic acid is then collected by filtration and can be purified by recrystallization.

Discussion

While the hydrolysis of this compound offers a conceptually simple route to adipic acid, it often requires harsh conditions that may not be compatible with other functional groups. The established industrial process, while efficient, has significant environmental drawbacks due to the emission of N₂O.[4] Research into greener alternatives for adipic acid synthesis is an active area, with routes starting from renewable resources being of particular interest.

Multicomponent Reactions: The Ugi and Passerini Reactions

Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, are powerful tools for rapidly generating molecular diversity. Both reactions utilize a carboxylic acid as one of the components.

The Ugi Reaction is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide.[5]

The Passerini Reaction is a three-component reaction between a ketone or aldehyde, an isocyanide, and a carboxylic acid to form an α-acyloxy amide.[6]

While there is extensive literature on both the Ugi and Passerini reactions, specific examples detailing the use of this compound as the carboxylic acid component with reported yields are scarce. This suggests that while theoretically possible, its application in this context is not well-documented in readily available literature. Glutaric and succinic acids, being dicarboxylic acids, would lead to more complex products or would require selective protection of one of the carboxylic acid groups to be used effectively in these reactions.

Signaling Pathways and Experimental Workflows

To visualize the synthetic transformations discussed, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow_amide_formation cluster_4CN This compound Route cluster_anhydride Anhydride Route 4_CN_Acid This compound Acid_Chloride 4-Cyanobutanoyl Chloride 4_CN_Acid->Acid_Chloride Chlorination SOCl2 SOCl₂ SOCl2->Acid_Chloride Amide_Product_CN N-benzyl-4-cyanobutanamide Acid_Chloride->Amide_Product_CN Amidation Benzylamine1 Benzylamine (2 eq.) Benzylamine1->Amide_Product_CN Glutaric_Anhydride Glutaric Anhydride Amide_Product_Anhydride 5-(benzylamino)-5-oxopentanoic acid Glutaric_Anhydride->Amide_Product_Anhydride Ring-opening Amidation Benzylamine2 Benzylamine (1 eq.) Benzylamine2->Amide_Product_Anhydride

Workflow for Amide Formation.

synthesis_pathways cluster_5APA Synthesis of 5-Aminopentanoic Acid cluster_Adipic Synthesis of Adipic Acid 4_CN_Butanoic_Acid This compound 5_Aminopentanoic_Acid_1 5-Aminopentanoic Acid 4_CN_Butanoic_Acid->5_Aminopentanoic_Acid_1 Reduction H2_Catalyst H₂ / Catalyst H2_Catalyst->5_Aminopentanoic_Acid_1 Levulinic_Acid Levulinic Acid 5_Aminopentanoic_Acid_2 (R)-5-Aminopentanoic Acid Levulinic_Acid->5_Aminopentanoic_Acid_2 Reductive Amination Enzyme Engineered Enzyme, NH₃ Enzyme->5_Aminopentanoic_Acid_2 4_CN_Butanoic_Acid_2 This compound Adipic_Acid_1 Adipic Acid 4_CN_Butanoic_Acid_2->Adipic_Acid_1 Hydrolysis Hydrolysis H₃O⁺ / Heat Hydrolysis->Adipic_Acid_1 Cyclohexanol_one Cyclohexanol/ Cyclohexanone Adipic_Acid_2 Adipic Acid Cyclohexanol_one->Adipic_Acid_2 Oxidation Nitric_Acid HNO₃ Nitric_Acid->Adipic_Acid_2

Comparative Synthesis Pathways.

Conclusion

This compound presents a valuable, albeit sometimes less direct, synthetic intermediate compared to its cyclic anhydride counterparts, glutaric and succinic anhydride. The choice between these building blocks will ultimately depend on the specific synthetic goals.

  • For rapid and high-yielding amide bond formation where a terminal carboxylic acid is desired, glutaric and succinic anhydrides are the superior choice due to their one-step reactivity.

  • When the synthetic design requires the introduction of a nitrile group for subsequent functionalization , This compound is the necessary precursor, despite the potentially longer synthetic route.

  • In the synthesis of 5-aminopentanoic acid , the reduction of this compound is a viable method, while enzymatic routes from alternative starting materials like levulinic acid offer a greener and more stereoselective approach.

  • For adipic acid synthesis , the hydrolysis of this compound is a possible route, but it must be weighed against the well-established, though environmentally challenging, industrial processes.

Researchers and drug development professionals are encouraged to consider these factors when selecting building blocks for their synthetic campaigns. The versatility of this compound lies in the latent reactivity of its nitrile group, offering opportunities for diverse molecular architectures that are not as readily accessible from its anhydride alternatives.

References

A Comparative Analysis of Synthetic Routes to 4-Cyanobutanoic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key chemical intermediates is paramount. 4-Cyanobutanoic acid, a valuable building block in the synthesis of various pharmaceutical and specialty chemical products, can be prepared through several synthetic pathways. This guide provides a comprehensive cost-benefit analysis of the most common methods for its synthesis, supported by experimental data and detailed protocols to aid in methodological selection.

This comparative guide examines three primary synthetic routes to this compound: the ring-opening of γ-butyrolactone, the partial hydrolysis of adiponitrile (B1665535), and the nucleophilic substitution of a 4-halobutanoic acid derivative. Each method is evaluated based on reaction yield, cost of starting materials, and environmental, health, and safety (EHS) considerations.

Method 1: Ring-Opening of γ-Butyrolactone

This method involves the reaction of the readily available and relatively inexpensive γ-butyrolactone with a cyanide salt, typically potassium cyanide, followed by acidification to yield this compound.

Experimental Protocol:

A detailed procedure for a reaction conceptually similar to the initial step of this synthesis is available in Organic Syntheses.[1] In a typical laboratory-scale synthesis, γ-butyrolactone is heated with potassium cyanide. The resulting potassium salt of this compound is then dissolved in water and carefully acidified with a strong acid, such as hydrochloric acid, to precipitate the final product.

Cost-Benefit Analysis:
ParameterDataAnalysis
Starting Materials Cost γ-Butyrolactone: ~
25/kg<br>PotassiumCyanide:2-5/kg
Potassium Cyanide: ~2−5/kg<br>PotassiumCyanide:
5-10/kg
The starting materials are commercially available and relatively low-cost, making this an economically attractive route.
Typical Yield 79-84% (based on the formation of the intermediate salt)[1]High yields can be achieved under optimized conditions.
EHS Considerations Potassium Cyanide: Highly toxic.Reaction Conditions: High temperatures (190-195°C).[1]The primary drawback is the use of highly toxic potassium cyanide, which requires stringent safety protocols for handling and disposal. The high reaction temperature also poses a safety risk.

Method 2: Selective Partial Hydrolysis of Adiponitrile

Adiponitrile, a large-scale industrial chemical, can be partially hydrolyzed to produce this compound. This method is theoretically attractive due to the low cost of the starting material. However, controlling the reaction to selectively hydrolyze only one of the two nitrile groups presents a significant challenge.

Experimental Protocol:
Cost-Benefit Analysis:
ParameterDataAnalysis
Starting Materials Cost Adiponitrile: ~$1-3/kgAdiponitrile is a commodity chemical, making it a very cost-effective starting material.
Typical Yield Variable; highly dependent on reaction conditions and catalyst selectivity.Achieving high yields of the desired mono-acid is challenging due to the competing hydrolysis of the second nitrile group.
EHS Considerations Adiponitrile: Toxic.By-products: Formation of adipic acid and other over-hydrolyzed products.Adiponitrile is a toxic substance. The main environmental consideration is the management of the reaction mixture containing unreacted starting material, the desired product, and by-products, which may require complex separation procedures.

Method 3: Nucleophilic Substitution of 4-Halobutanoic Acid Derivatives

This classical approach involves the reaction of a 4-halobutanoic acid or its ester with a cyanide salt. 4-Chlorobutanoic acid, which can be synthesized from γ-butyrolactone, is a common starting material for this route.[5]

Experimental Protocol:

4-Chlorobutanoic acid is reacted with a cyanide salt, such as sodium or potassium cyanide, in a suitable solvent. The resulting this compound is then isolated after an acidic workup. The reaction conditions, including solvent and temperature, are crucial for optimizing the yield and minimizing side reactions.

Cost-Benefit Analysis:
ParameterDataAnalysis
Starting Materials Cost 4-Chlorobutanoic Acid: ~
1020/kg<br>SodiumCyanide:10-20/kg
Sodium Cyanide: ~10−20/kg<br>SodiumCyanide:
4-8/kg
The cost of the starting halo-acid is generally higher than that of γ-butyrolactone or adiponitrile, making this route potentially less economical.
Typical Yield Moderate to high, depending on the specific substrate and reaction conditions.Good yields can be achieved, but the overall process yield should also consider the synthesis of the starting 4-halobutanoic acid.
EHS Considerations Cyanide Salts: Highly toxic.Halogenated Compounds: Potential for environmental persistence.Similar to Method 1, the use of highly toxic cyanide salts is a major safety concern. The use and disposal of halogenated organic compounds also require careful environmental consideration.

Visualizing the Synthesis Pathways

To better understand the workflow of each method, the following diagrams illustrate the key transformations.

Method1 GBL γ-Butyrolactone Intermediate Potassium 4-cyanobutanoate GBL->Intermediate Heat KCN Potassium Cyanide KCN->Intermediate Product This compound Intermediate->Product Acid Acid (e.g., HCl) Acid->Product Method2 Adiponitrile Adiponitrile Product This compound Adiponitrile->Product Partial Hydrolysis Water Water Water->Product Catalyst Catalyst (e.g., Enzyme, Acid/Base) Catalyst->Product Byproduct Adipic Acid Product->Byproduct Further Hydrolysis Method3 HaloAcid 4-Halobutanoic Acid Product This compound HaloAcid->Product Nucleophilic Substitution Cyanide Cyanide Salt (e.g., NaCN) Cyanide->Product

References

A Comparative Guide to the Efficacy of Cyano-Substituted Carboxylic Acid Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a cyano (-C≡N) group to a carboxylic acid scaffold has proven to be a highly effective strategy in the design of potent and selective enzyme inhibitors. This structural motif can enhance binding affinity, modulate electronic properties, and introduce novel interactions with enzyme active sites. This guide provides a comparative overview of the efficacy of various classes of cyano-substituted carboxylic acid derivatives as inhibitors of key enzymes, supported by experimental data and detailed methodologies.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Dysregulation of CA activity is implicated in various diseases, including glaucoma, epilepsy, and cancer. Enaminone-based carboxylic acids have emerged as a novel class of non-classical CA inhibitors.

Comparative Inhibitory Activity of Enaminone-Based Carboxylic Acid Derivatives against Human Carbonic Anhydrase Isoforms
CompoundTarget IsoformKI (µM)[1][2]
5l hCA II9.8[1][2]
hCA IX1.2[1][2]
hCA XII0.97[1][2]
5m hCA II8.7[1][2]
hCA IX0.92[1][2]
5p hCA XII0.85[1][2]
5q hCA II7.4[1][2]
hCA IX0.76[1][2]
Acetazolamide (Standard) hCA II-
hCA IX-
hCA XII-

Note: Lower KI values indicate higher inhibitory potency.

Experimental Protocol: Synthesis of Enaminone-Based Carboxylic Acid Derivatives

The synthesis of the enaminone-based carboxylic acid derivatives involves a multi-step process. For instance, the synthesis of benzoic acid-bearing enaminones (5a-q) and 3/4-((3-oxo-3-phenylpropyl)amino)benzoic acids (7a-b) is achieved through specific synthetic schemes.[2] Similarly, the synthesis of hippuric acid-bearing enaminones (12a-c) follows a distinct synthetic route.[2]

General Procedure for Synthesis of Benzoic Acid-Bearing Enaminones: The synthesis of these compounds is typically achieved through the reaction of an appropriate amine with a β-dicarbonyl compound. The specific reaction conditions, including solvents, temperatures, and catalysts, are crucial for achieving the desired products in good yields.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds against various human carbonic anhydrase (hCA) isoforms (hCA I, II, IX, and XII) is determined using a stopped-flow CO2 hydrase assay.[1] This method measures the enzyme-catalyzed hydration of CO2. The inhibition constants (Ki) are then calculated from the concentration-response curves.

Xanthine (B1682287) Oxidase Inhibitors

Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Elevated levels of uric acid can lead to hyperuricemia and gout. Cyano-substituted pyrazole (B372694) and oxazole (B20620) carboxylic acid derivatives have been identified as potent xanthine oxidase inhibitors.

Comparative Inhibitory Activity of Cyano-Substituted Heterocyclic Carboxylic Acids against Xanthine Oxidase
Compound ClassRepresentative CompoundTarget EnzymeIC50Reference CompoundIC50
1-Phenylpyrazole-4-carboxylic acidY-700Xanthine OxidasePotent Inhibition[3]Allopurinol-
4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic acids-Xanthine OxidaseNanomolar range[4]Febuxostat-

Note: IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocol: Synthesis of 1-(3-Cyano-4-neopentyloxyphenyl)pyrazole-4-carboxylic acid (Y-700)

A series of 1-phenylpyrazoles, including the potent inhibitor Y-700, were synthesized and evaluated for their inhibitory activity against xanthine oxidase.[3] The synthesis involves the construction of the pyrazole ring followed by modifications of the phenyl substituent.

Experimental Protocol: Xanthine Oxidase Inhibition Assay

The in vitro inhibitory activity of the compounds against xanthine oxidase is determined spectrophotometrically.[3] The assay measures the rate of uric acid formation from the substrate xanthine. The IC50 values are then calculated from the dose-response curves.

Visualizing the Concepts

To better understand the processes involved, the following diagrams illustrate a relevant signaling pathway and a general experimental workflow.

signaling_pathway Hypoxanthine Hypoxanthine Xanthine_Oxidase Xanthine_Oxidase Hypoxanthine->Xanthine_Oxidase Substrate Xanthine Xanthine Xanthine->Xanthine_Oxidase Substrate Uric_Acid Uric_Acid Xanthine_Oxidase->Xanthine Catalyzes Xanthine_Oxidase->Uric_Acid Catalyzes Inhibitor Inhibitor Inhibitor->Xanthine_Oxidase Inhibits

Caption: Inhibition of the Xanthine Oxidase Pathway.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assay Enzyme Inhibition Assay Start_Materials Starting Materials Reaction Chemical Reaction Start_Materials->Reaction Purification Purification Reaction->Purification Characterization Characterization Purification->Characterization Final_Compound Final Compound Characterization->Final_Compound Inhibitor_Prep Inhibitor Preparation Final_Compound->Inhibitor_Prep Enzyme_Prep Enzyme Preparation Assay Incubation & Measurement Enzyme_Prep->Assay Substrate_Prep Substrate Preparation Substrate_Prep->Assay Inhibitor_Prep->Assay Data_Analysis Data Analysis (IC50/Ki) Assay->Data_Analysis

References

Safety Operating Guide

Proper Disposal of 4-Cyanobutanoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 4-Cyanobutanoic acid is critical for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides detailed procedures for researchers, scientists, and drug development professionals.

This compound is a compound that presents several hazards, including acute toxicity if swallowed, in contact with skin, or inhaled.[1][2] Proper handling and disposal are paramount to mitigate risks. Adherence to institutional, local, state, and federal regulations is mandatory for all disposal methods.[1][3][4]

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1][3] Always wear appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)Prevents skin contact, as the substance is harmful.[1][2]
Eye Protection Safety goggles or face shieldProtects against splashes and potential eye irritation.[2][3]
Lab Coat Standard laboratory coatProvides a barrier against accidental spills on clothing.[1]
Respiratory Use in a chemical fume hoodNecessary due to inhalation toxicity.[1][2]

Step-by-Step Disposal Protocol

This protocol outlines the approved method for the disposal of this compound.

Step 1: Waste Segregation and Collection

  • Do not mix this compound waste with other waste streams, particularly acids, to avoid potentially hazardous reactions.[5]

  • Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with nitriles.

  • The label should clearly indicate "Hazardous Waste: this compound" and include the appropriate hazard pictograms.

Step 2: Neutralization (if required by your institution's waste management plan)

  • Consult with your institution's Environmental Health and Safety (EHS) department before attempting any neutralization.

  • A common method for nitrile disposal involves treatment with a suitable chemical to reduce its toxicity. However, this should only be performed by trained personnel following a validated standard operating procedure.

Step 3: Chemical Incineration (Preferred Method)

  • The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal company.[6]

  • One suggested method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]

  • Package the sealed and labeled waste container according to your institution's and the waste disposal vendor's guidelines for transport.

Step 4: Documentation and Record Keeping

  • Maintain a detailed log of the disposed of this compound, including the quantity, date of disposal, and the method used.

  • Retain all documentation provided by the hazardous waste disposal company for regulatory compliance.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate the immediate area and alert colleagues.

  • If safe to do so, and while wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[7][8][9]

  • Ventilate the area and wash the spill site once the material has been removed.

  • Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated assess_ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->assess_ppe spill Spill Occurs start->spill segregate_waste Step 2: Segregate Waste (Do not mix with acids) assess_ppe->segregate_waste label_container Step 3: Use a Labeled, Sealed Hazardous Waste Container segregate_waste->label_container consult_ehs Step 4: Consult Institutional EHS for Approved Disposal Method label_container->consult_ehs incineration Preferred Method: Chemical Incineration via Licensed Vendor consult_ehs->incineration prepare_for_pickup Step 5: Prepare for Pickup (Package and document) incineration->prepare_for_pickup end End: Waste Disposed prepare_for_pickup->end spill->assess_ppe No spill_procedure Follow Spill Protocol: 1. Evacuate & Alert 2. Contain with Inert Material 3. Collect in Labeled Container 4. Ventilate & Clean 5. Report to EHS spill->spill_procedure Yes spill_procedure->segregate_waste

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-Cyanobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 4-Cyanobutanoic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires careful handling to prevent exposure.[1][2][3] It is harmful if swallowed, in contact with skin, or inhaled.[1][2][3] It can also cause severe skin burns and eye damage.[2][3]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended PPESpecification/Standard
Eye Protection Safety goggles or face shieldMust be worn at all times.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber)Inspect gloves before use.
Laboratory coatLong-sleeved to cover all exposed skin.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodAn approved respirator may be necessary if ventilation is inadequate.

Safe Handling and Operational Protocol

Adherence to a strict operational protocol is crucial to minimize the risks associated with this compound.

Preparation:

  • Read and understand the Safety Data Sheet (SDS) for this compound before starting any work.

  • Ensure a chemical fume hood is operational and available.

  • Assemble all necessary equipment and reagents.

  • Put on all required PPE as detailed in Table 1.

Handling:

  • Conduct all manipulations of this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[1]

  • Avoid direct contact with skin and eyes.[4]

  • Use non-sparking tools to prevent ignition sources.[4]

  • Keep the container tightly closed when not in use.[4]

  • Do not eat, drink, or smoke in the work area.[4][5][6]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]

  • Inhalation: Move the person to fresh air.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4]

  • In all cases of exposure, seek immediate medical attention.[1][4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • All waste containing this compound, including empty containers, contaminated PPE, and cleaning materials, should be collected in a designated and properly labeled hazardous waste container.

  • The container must be kept tightly closed and stored in a designated waste accumulation area.

Disposal Procedure:

  • Dispose of chemical waste in accordance with all applicable local, regional, and national regulations.[1][4]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

  • Do not dispose of this compound down the drain or in the regular trash.[1]

Workflow for Safe Handling of this compound

The following diagram illustrates the procedural workflow for the safe handling of this compound, from preparation to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal Prep 1. Review SDS & Assemble Materials DonPPE 2. Don Personal Protective Equipment Prep->DonPPE Handling 3. Perform Experiment DonPPE->Handling Decontaminate 4. Decontaminate Work Area & Equipment Handling->Decontaminate DoffPPE 5. Doff PPE Decontaminate->DoffPPE Waste 6. Segregate & Label Hazardous Waste DoffPPE->Waste StoreWaste 7. Store in Designated Waste Area Waste->StoreWaste

References

×

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.